Butoprozine Hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHWOBBGGCYHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62228-20-0 (Parent) | |
| Record name | Butoprozine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211192 | |
| Record name | Butoprozine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-34-3 | |
| Record name | Butoprozine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoprozine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoprozine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[3-(dibutylamino)propoxy]phenyl](2-ethylindolizin-3-yl)methanone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOPROZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3H80F5CTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Butoprozine Hydrochloride on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) Hydrochloride is an antiarrhythmic agent that exerts its effects on cardiac myocytes through a multi-channel blocking mechanism. This technical guide delineates the molecular and electrophysiological actions of Butoprozine, providing a comprehensive overview of its influence on cardiac ion channels and action potentials. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for professionals in cardiovascular drug discovery and development.
Introduction
Butoprozine Hydrochloride is recognized for its potent antiarrhythmic activity, which stems from its ability to modulate the electrical activity of cardiac myocytes. Its mechanism of action is complex, sharing characteristics with both Class I and Class IV antiarrhythmic drugs. Understanding the precise molecular targets and their downstream electrophysiological consequences is paramount for its therapeutic application and for the development of novel antiarrhythmic agents. This guide provides an in-depth analysis of Butoprozine's effects on the fundamental electrical properties of heart muscle cells.
Electrophysiological Effects on Cardiac Action Potential
Butoprozine significantly alters the waveform of the cardiac action potential. Its effects are multifaceted, influencing several key phases of the action potential.
-
Increased Action Potential Duration: Similar to the effects of amiodarone (B1667116), Butoprozine prolongs the duration of the action potential[1].
-
Depression of the Plateau Phase: The drug depresses the plateau phase (Phase 2) of the action potential, an effect comparable to that of verapamil[1].
-
Decreased Depolarization Rate: Butoprozine reduces the amplitude and the maximum rate of depolarization (Vmax) of the action potential[1].
-
Inhibition of Automaticity: In pacemaker cells, Butoprozine inhibits automaticity by reducing the slope of diastolic depolarization[1].
These combined effects contribute to its ability to suppress abnormal heart rhythms.
Molecular Mechanism of Action: Ion Channel Modulation
The electrophysiological effects of Butoprozine are a direct consequence of its interaction with several key cardiac ion channels. The drug exhibits a dose-dependent inhibition of multiple currents that govern the cardiac action potential.
Inhibition of Inward Currents
Butoprozine demonstrates a significant inhibitory effect on the primary depolarizing currents in cardiac myocytes.
-
Fast Sodium Inward Current (INa): The drug decreases the fast sodium current, which is responsible for the rapid upstroke (Phase 0) of the action potential. This action contributes to the decreased Vmax[2].
-
Slow Calcium Inward Current (ICa): Butoprozine also inhibits the slow calcium current, which plays a crucial role in the plateau phase of the action potential and in excitation-contraction coupling[2]. This effect is similar to that of calcium channel blockers like verapamil[2].
Inhibition of Outward Currents
In addition to its effects on inward currents, Butoprozine modulates the repolarizing potassium currents.
-
Delayed Outward Potassium Current (IK): The drug decreases the delayed outward potassium current, which is responsible for the repolarization (Phase 3) of the action potential. This inhibition contributes to the observed increase in action potential duration[2].
Effects on Channel Kinetics
Butoprozine not only blocks ion channels but also alters their gating properties.
-
Reduced Reactivation Kinetics: The drug reduces the rate of reactivation for both the fast sodium and slow calcium inward currents[2]. This effect can contribute to a use-dependent block, where the inhibitory effect is more pronounced at higher heart rates.
Data Summary: Effects of Butoprozine on Cardiac Ion Channels and Action Potential Parameters
| Parameter | Effect of this compound | Comparison with Other Antiarrhythmics | Reference |
| Action Potential | |||
| Action Potential Duration | Increased | Similar to Amiodarone | [1] |
| Plateau Phase | Depressed | Similar to Verapamil (B1683045) | [1] |
| Amplitude & Max. Rate of Depolarization (Vmax) | Decreased | [1] | |
| Automaticity (Slope of Diastolic Depolarization) | Decreased | Similar to Amiodarone | [1] |
| Ionic Currents | |||
| Fast Sodium Inward Current (INa) | Decreased (Dose-dependent) | [2] | |
| Slow Calcium Inward Current (ICa) | Decreased (Dose-dependent) | Similar to Verapamil | [2] |
| Delayed Outward Potassium Current (IK) | Decreased (Dose-dependent) | Similar to Amiodarone | [2] |
| Channel Kinetics | |||
| Reactivation of INa | Reduced | [2] | |
| Reactivation of ICa | Reduced | [2] |
Experimental Protocols
The characterization of Butoprozine's mechanism of action has been achieved through established electrophysiological techniques.
Voltage Clamp Technique (Double Sucrose (B13894) Gap)
-
Objective: To measure the effects of Butoprozine on specific ionic currents in isolated cardiac preparations.
-
Methodology:
-
Isolated cardiac fibers (e.g., frog atrial and ferret ventricular fibers) are placed in a three-chamber bath that allows for the perfusion of different solutions over a small, electrically isolated segment of the fiber.
-
Two of the chambers are perfused with an isotonic, non-conducting sucrose solution to create high-resistance gaps, isolating a central "node" of the fiber.
-
The membrane potential of this central node is controlled (clamped) at a desired voltage using a feedback amplifier.
-
Voltage steps are applied to activate specific ion channels, and the resulting transmembrane currents are measured.
-
Butoprozine is introduced into the perfusing solution at various concentrations to determine its dose-dependent effects on the amplitude and kinetics of the fast sodium, slow calcium, and delayed outward potassium currents.
-
Microelectrode Technique
-
Objective: To record the effects of Butoprozine on the action potentials of single cardiac cells.
-
Methodology:
-
Isolated cardiac preparations (e.g., sheep cardiac Purkinje fibers) are placed in a temperature-controlled bath and superfused with a physiological salt solution.
-
A sharp glass microelectrode with a very fine tip (less than 1 µm) is filled with a conducting solution (e.g., 3 M KCl) and inserted into a single cardiac myocyte.
-
The microelectrode records the intracellular membrane potential relative to an extracellular reference electrode.
-
The preparation is stimulated at a constant frequency to elicit action potentials.
-
Action potential parameters such as amplitude, duration, Vmax, and resting membrane potential are recorded before and after the application of various concentrations of Butoprozine.
-
For pacemaker cells, the slope of diastolic depolarization is also measured to assess effects on automaticity.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Molecular mechanism of this compound on cardiac ion channels.
Caption: Experimental workflow for characterizing Butoprozine's effects.
Conclusion
This compound exerts its antiarrhythmic effects through a comprehensive modulation of cardiac myocyte electrophysiology. Its ability to block fast sodium, slow calcium, and delayed potassium channels results in a unique electrophysiological profile characterized by a prolonged action potential, depressed plateau phase, and reduced rate of depolarization. This multi-target approach underscores its potential as a broad-spectrum antiarrhythmic agent. Further research into the specific binding sites and the use-dependent nature of its channel blockade will provide deeper insights into its therapeutic efficacy and safety profile.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Electrophysiological Effects of Butoprozine Hydrochloride on Purkinje Fibers
Audience: Researchers, scientists, and drug development professionals.
Core Electrophysiological Profile of Butoprozine (B1214203) Hydrochloride
Butoprozine Hydrochloride is an antiarrhythmic agent that exerts significant electrophysiological effects on cardiac Purkinje fibers. Its actions are characterized by a combination of effects that resemble both amiodarone (B1667116) and verapamil (B1683045), suggesting a multi-channel blocking capability. The primary consequences of Butoprozine on Purkinje fibers include a modification of the action potential waveform and inhibition of automaticity.[1]
Studies on isolated sheep cardiac Purkinje fibers have demonstrated that this compound alters several key electrophysiological parameters.[1] The drug increases the action potential duration, a characteristic shared with amiodarone.[1] Concurrently, it depresses the plateau phase of the action potential, an effect similar to that of verapamil.[1] Furthermore, Butoprozine decreases the amplitude and the maximum rate of depolarization (Vmax) of the action potential.[1]
In addition to its effects on the action potential, this compound has been shown to inhibit pacemaker activity in Purkinje fibers.[1] This inhibition of automaticity is attributed to a reduction in the slope of diastolic depolarization.[1]
Quantitative Electrophysiological Data
The following table summarizes the qualitative effects of this compound on the key action potential parameters in sheep Purkinje fibers.
| Parameter | Effect of this compound | Reference |
| Action Potential Duration (APD) | Increased | [1] |
| Plateau Phase | Depressed | [1] |
| Action Potential Amplitude | Decreased | [1] |
| Maximum Rate of Depolarization (Vmax) | Decreased | [1] |
| Pacemaker Activity (Automaticity) | Inhibited | [1] |
| Slope of Diastolic Depolarization | Reduced | [1] |
Experimental Protocols
The investigation of the electrophysiological effects of this compound on Purkinje fibers was conducted using the following methodology:[1]
-
Tissue Preparation: Cardiac Purkinje fibers were isolated from sheep hearts.[1]
-
Recording Technique: A microelectrode technique was employed to record the transmembrane action potentials from the isolated Purkinje fibers.[1] This standard method allows for the precise measurement of various phases of the action potential and the resting membrane potential.
Mechanism of Action: Ionic Current Modulation
To understand the cellular mechanisms underlying the observed electrophysiological effects, studies on other cardiac tissues (frog atrial and ferret ventricular fibers) have provided insights into how this compound modulates specific ionic currents. These findings are likely translatable to Purkinje fibers, which possess a similar complement of ion channels.
This compound has been found to decrease the fast sodium inward current, the slow calcium inward current, and the delayed outward current in a dose-dependent manner.[2] The drug also reduces the reactivation kinetics of both the fast sodium and slow calcium inward currents.[2]
The decrease in the fast sodium inward current is consistent with the observed reduction in Vmax. The depression of the slow calcium inward current contributes to the depression of the plateau phase of the action potential. The inhibition of the delayed outward current is a plausible explanation for the prolongation of the action potential duration.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound on Purkinje Fiber Ion Channels.
Experimental Workflow
Caption: Workflow for Studying Butoprozine Effects on Purkinje Fibers.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Butoprozine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine Hydrochloride is a cardiovascular agent with antiarrhythmic properties. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway, and its mechanism of action at the cellular level. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is chemically known as [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone hydrochloride.[1] Its structure consists of a central methanone (B1245722) (ketone) group linking a 2-ethylindolizine moiety and a phenyl group substituted with a 3-(dibutylamino)propoxy chain. The hydrochloride salt enhances its solubility in aqueous media.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride | [1] |
| CAS Number | 62134-34-3 | [1] |
| Molecular Formula | C28H39ClN2O2 | [1] |
| Molecular Weight | 471.1 g/mol | [1] |
| Canonical SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl | [1] |
| InChIKey | DXHWOBBGGCYHNV-UHFFFAOYSA-N | [1] |
| Synonyms | L-9394, Butoprozine HCl | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. A summary of its computed properties is provided below.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | 7.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 13 |
| Exact Mass | 470.270006 g/mol |
| Monoisotopic Mass | 470.270006 g/mol |
| Topological Polar Surface Area | 34.1 Ų |
| Heavy Atom Count | 33 |
| Formal Charge | 0 |
| Complexity | 524 |
Note: These properties are computationally derived from the structure of this compound.
Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process involving the preparation of two key intermediates: 2-ethylindolizine and 4-[3-(dibutylamino)propoxy]benzoyl chloride. The final step involves a Friedel-Crafts acylation reaction to couple these two fragments.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-Ethylindolizine
A plausible method for the synthesis of 2-ethylindolizine is the Tschitschibabin indolizine (B1195054) synthesis. This would involve the reaction of 2-picoline with a suitable propionaldehyde derivative (e.g., α-bromopropionaldehyde) followed by cyclization.
Step 2: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoyl chloride
-
Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 4-(3-chloropropoxy)benzoic acid.
-
Amination: The resulting 4-(3-chloropropoxy)benzoic acid is then reacted with an excess of dibutylamine to substitute the chlorine atom, forming 4-(3-(dibutylamino)propoxy)benzoic acid.
-
Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.
Step 3: Friedel-Crafts Acylation and Salt Formation
-
Acylation: 2-Ethylindolizine is dissolved in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide). A Lewis acid catalyst, such as aluminum chloride, is added. To this mixture, 4-[3-(dibutylamino)propoxy]benzoyl chloride is added dropwise at a controlled temperature (typically cooled). The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched by carefully adding it to ice water. The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, and finally dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product (Butoprozine free base) is purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: The purified Butoprozine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate this compound. The solid is then collected by filtration and dried.
Mechanism of Action: Signaling Pathway
Butoprozine exerts its antiarrhythmic effects by modulating the function of several key ion channels in cardiac myocytes. Its primary mechanism involves the blockade of fast sodium channels, L-type calcium channels, and delayed rectifier potassium channels. This multi-channel blockade leads to a prolongation of the action potential duration and a decrease in the excitability of cardiac tissue.
Caption: Mechanism of action of this compound on cardiac ion channels.
The blockade of these channels has the following electrophysiological consequences:
-
Sodium Channel Blockade: Slows the upstroke of the action potential (Phase 0), which decreases the conduction velocity in the heart.
-
Calcium Channel Blockade: Reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, which can decrease the force of contraction.
-
Potassium Channel Blockade: Prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the effective refractory period.
The combined effect of these actions is a stabilization of the cardiac rhythm and suppression of arrhythmias.
Conclusion
This compound is a molecule of interest for its antiarrhythmic properties, which are attributed to its multi-ion channel blocking activity. This guide has provided a detailed overview of its chemical structure and a plausible, though not definitively published, synthesis route based on established organic chemistry principles. The visualized mechanism of action highlights its effects on cardiac electrophysiology. Further research to elucidate the precise synthesis conditions and to quantify its potency on various ion channels would be of significant value to the scientific and drug development communities.
References
In Vitro Effects of Butoprozine Hydrochloride on Sodium Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) Hydrochloride is a compound that has demonstrated notable effects on cardiac ion channels, positioning it as a subject of interest for antiarrhythmic drug development. This technical guide provides a comprehensive overview of the in vitro effects of Butoprozine Hydrochloride on sodium ion channels, with a focus on its inhibitory actions and the underlying electrophysiological mechanisms. Drawing from available research, this document details the dose-dependent reduction of the fast sodium inward current and the alteration of channel kinetics induced by Butoprozine. It includes a summary of quantitative data, a description of experimental methodologies, and visual representations of experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and cardiac electrophysiology.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. Their dysfunction can lead to various cardiac arrhythmias. Pharmacological modulation of these channels is a key strategy in the management of such conditions. This compound has been identified as a compound that interacts with cardiac ion channels, exhibiting effects that suggest a potential role as an antiarrhythmic agent. Early studies have indicated that Butoprozine exerts a dose-dependent inhibitory effect on the fast sodium inward current (INa) and slows the reactivation kinetics of these channels. This guide synthesizes the available in vitro data to provide a detailed technical resource on the interaction of this compound with sodium ion channels.
Quantitative Effects on Sodium Ion Channels
The primary in vitro effect of this compound on sodium ion channels is a dose-dependent reduction of the fast inward sodium current.[1] Research has also demonstrated that Butoprozine slows the reactivation kinetics of the sodium current.[1]
Table 1: Summary of Quantitative Data on the Effects of this compound on Sodium Ion Channels
| Parameter | Effect | Concentration Range | Tissue/Cell Type | Reference |
| Fast Sodium Inward Current (INa) | Dose-dependent decrease | Not Specified | Frog Atrial Fibres, Ferret Ventricular Fibres | [1] |
| Reactivation Kinetics of INa | Reduced (Slowing of recovery from inactivation) | Not Specified | Frog Atrial Fibres, Ferret Ventricular Fibres | [1] |
Note: Specific quantitative values such as IC50 and detailed kinetic parameters are not available in the currently accessible literature. The primary research by Néliat et al. (1982) indicates these effects but does not provide specific numerical data in its abstract.
Experimental Protocols
The foundational research on the in vitro effects of this compound on sodium ion channels utilized the double sucrose (B13894) gap voltage-clamp technique . This method allows for the electrical isolation and voltage control of a small segment of a muscle fiber, enabling the measurement of ionic currents across the cell membrane.
Double Sucrose Gap Voltage-Clamp Technique
This technique involves perfusing a muscle fiber bundle with different solutions to electrically isolate a central "node" of the tissue.
-
Preparation: Cardiac muscle preparations, such as frog atrial trabeculae or ferret ventricular papillary muscles, are dissected and mounted in a perfusion chamber.[1]
-
Solutions:
-
Test Solution: The central, electrically active node is perfused with a physiological saline solution (e.g., Ringer's solution) containing the test compound (this compound).
-
Isotonic Sucrose Solution: Two adjacent streams of an isotonic, non-ionic sucrose solution are used to electrically isolate the test node from the rest of the muscle fiber. Sucrose, being a non-electrolyte, creates high-resistance gaps.
-
Potassium-rich Solution: The ends of the muscle fiber are perfused with a high-potassium solution to depolarize the membranes and inactivate sodium channels in these regions, preventing action potential propagation from the ends of the fiber.
-
-
Voltage Clamp: Two electrodes are placed in the central test gap to measure the membrane potential and inject current. A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command level. The injected current is equal in magnitude and opposite in sign to the current flowing across the membrane, thus providing a measurement of the ionic current.
Voltage-Clamp Protocols for Sodium Channel Kinetics
To characterize the effects of Butoprozine on sodium channel kinetics, specific voltage-clamp protocols are employed:
-
Current-Voltage (I-V) Relationship: The membrane is held at a negative holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials. The peak inward current at each potential is measured to construct an I-V curve, which reveals the voltage-dependence of channel activation.
-
Steady-State Inactivation (Availability): A two-pulse protocol is used. A long conditioning pre-pulse to various potentials is applied to allow the channels to reach a steady-state of inactivation. This is followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -20 mV). The peak current during the test pulse is plotted against the pre-pulse potential to determine the voltage-dependence of steady-state inactivation.
-
Recovery from Inactivation (Reactivation Kinetics): A two-pulse protocol is also used here. A depolarizing pulse is applied to inactivate the sodium channels. The membrane is then repolarized to a negative holding potential for varying durations before a second test pulse is applied. The peak current of the test pulse, relative to the first pulse, is plotted against the recovery interval to determine the time course of recovery from inactivation.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The available data suggests that this compound directly interacts with the sodium channel protein. The dose-dependent reduction in current amplitude indicates a blocking effect, while the slowing of reactivation kinetics suggests that the drug may stabilize the inactivated state of the channel or slow the transition back to the resting state.
References
Pharmacological Profile of Butoprozine as a Cardiac Depressant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) is an antiarrhythmic agent with significant cardiac depressant properties. Its mechanism of action primarily involves the modulation of cardiac ion channels, leading to alterations in the electrophysiological characteristics of the heart. This technical guide provides a comprehensive overview of the pharmacological profile of Butoprozine, focusing on its cardiac depressant effects. The information presented is based on available in vitro studies and is intended to inform researchers and professionals in the field of drug development. While the qualitative effects of Butoprozine are documented, a notable gap exists in the public domain regarding specific quantitative dose-response data and detailed experimental protocols.
Introduction
Butoprozine has been identified as a potent antiarrhythmic compound with mechanisms of action that bear resemblance to established drugs such as amiodarone (B1667116) and verapamil (B1683045).[1] Its primary therapeutic potential lies in its ability to suppress abnormal cardiac rhythms by depressing cardiac activity. This guide will delve into the electrophysiological effects, mechanism of action, and the experimental basis for our current understanding of Butoprozine's cardiac depressant profile.
Electrophysiological Effects
Butoprozine exerts multiple effects on the cardiac action potential, contributing to its overall depressant and antiarrhythmic activity.[1]
Key Electrophysiological Changes:
-
Increased Action Potential Duration: Similar to amiodarone, Butoprozine prolongs the duration of the cardiac action potential.[1]
-
Depression of the Plateau Phase: The plateau phase (Phase 2) of the action potential is depressed, an effect also observed with verapamil.[1]
-
Decreased Amplitude and Maximum Rate of Depolarization: Butoprozine reduces the amplitude and the maximum rate of depolarization (Vmax) of the action potential.[1]
-
Inhibition of Pacemaker Activity: The drug effectively inhibits pacemaker activity in Purkinje fibers and repetitive activity in atrial tissue.[1] This is achieved through a reduction in the slope of diastolic depolarization.[1]
Quantitative Data on Electrophysiological Parameters
| Parameter | Butoprozine Concentration | Observed Effect (Qualitative) | Quantitative Change (Data Not Available) |
| Action Potential Duration (APD) | Dose-dependent | Increased[1] | e.g., % increase from baseline |
| Plateau Phase Amplitude | Dose-dependent | Depressed[1] | e.g., mV change from baseline |
| Action Potential Amplitude | Dose-dependent | Decreased[1] | e.g., mV change from baseline |
| Maximum Rate of Depolarization (Vmax) | Dose-dependent | Decreased[1] | e.g., V/s change from baseline |
| Slope of Diastolic Depolarization | Dose-dependent | Reduced[1] | e.g., mV/s change from baseline |
Mechanism of Action
The cardiac depressant effects of Butoprozine are a direct consequence of its interaction with several key cardiac ion channels.
Ion Channel Blockade
Butoprozine has been shown to decrease the following ionic currents in a dose-dependent manner:[2]
-
Fast Sodium Inward Current (INa): Blockade of the fast sodium channels leads to a reduction in the maximum rate of depolarization (Vmax) of the action potential.
-
Slow Calcium Inward Current (ICa(L)): Inhibition of the L-type calcium channels contributes to the depression of the plateau phase of the action potential and has a negative inotropic effect.
-
Delayed Outward Potassium Current (IK): Blockade of the delayed rectifier potassium current is responsible for the observed increase in action potential duration.
Butoprozine also reduces the reactivation kinetics of both the fast sodium and slow calcium inward currents.[2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Butoprozine at the cellular level, leading to its cardiac depressant effects.
Caption: Mechanism of Butoprozine's cardiac depressant action.
Experimental Protocols
The primary experimental models used to characterize the electrophysiological effects of Butoprozine are isolated cardiac preparations.
Microelectrode Technique in Sheep Cardiac Purkinje Fibers
This technique is employed to record intracellular action potentials from individual cardiac cells.
General Protocol Outline:
-
Preparation: Isolation of Purkinje fibers from sheep hearts.
-
Mounting: The isolated fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.
-
Impaling: A fine-tipped glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single Purkinje cell.
-
Recording: The microelectrode records the transmembrane potential, allowing for the measurement of action potential parameters.
-
Drug Application: Butoprozine is added to the superfusion solution at various concentrations to determine its effects on the action potential.
Double Sucrose (B13894) Gap Technique in Frog Atrial and Ferret Ventricular Fibers
This voltage-clamp technique allows for the measurement of ionic currents across the cell membrane.
General Protocol Outline:
-
Preparation: Isolation of atrial trabeculae from frogs or ventricular fibers from ferrets.
-
Mounting: The tissue is placed in a three-chambered bath. The central chamber is perfused with a test solution containing Butoprozine, while the two outer chambers are perfused with a potassium-rich solution to depolarize the ends of the fiber. The chambers are separated by streams of isotonic sucrose solution, which acts as an electrical insulator.
-
Voltage Clamp: Electronic feedback circuitry is used to clamp the membrane potential at a desired level, and the current required to maintain this voltage is measured.
-
Data Acquisition: Stepwise changes in the membrane potential are applied to elicit and measure specific ionic currents (INa, ICa(L), IK).
-
Analysis: The effects of different concentrations of Butoprozine on the amplitude and kinetics of these currents are analyzed.
The following diagram provides a conceptual workflow for these experimental protocols.
Caption: Experimental workflow for assessing Butoprozine's effects.
Conclusion and Future Directions
Butoprozine demonstrates a clear profile as a cardiac depressant, acting through the blockade of key cardiac ion channels. Its electrophysiological effects are consistent with its potential as an antiarrhythmic agent. However, to fully understand its therapeutic potential and safety profile, further research is required to obtain detailed quantitative dose-response data on a range of cardiac parameters, including myocardial contractility. Furthermore, the publication of detailed, standardized experimental protocols would be invaluable for the scientific community to replicate and build upon these initial findings. Future studies should also aim to elucidate the downstream signaling consequences of ion channel blockade by Butoprozine in greater detail.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoprozine Hydrochloride: A Technical Overview of an Investigational Antiarrhythmic Agent
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific information regarding Butoprozine Hydrochloride (also known as L-9394), an investigational antiarrhythmic agent. While extensive documentation on its development is limited in publicly accessible records, this document synthesizes the existing data on its chemical properties, mechanism of action, and the experimental basis for its classification.
Introduction and Chemical Identity
Butoprozine is a benzofuran (B130515) derivative investigated for its antiarrhythmic properties.[1][2] Its chemical structure and identity are cataloged in public chemical databases.
| Property | Value |
| IUPAC Name | [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride |
| Molecular Formula | C₂₈H₃₉ClN₂O₂ |
| Molecular Weight | 471.1 g/mol |
| CAS Number | 62134-34-3 |
| Synonyms | Butoprozine HCl, L-9394 |
Source: PubChem CID 71958
Discovery and Developmental History
Synthesis
A specific, detailed synthesis protocol for this compound is not described in the available literature. However, the 1981 paper on new benzofuran derivatives by Bourgery et al. describes the general synthesis of related compounds from khellin, a natural furanochromone.[1] This suggests a potential synthetic route involving the modification of a benzofuran core structure.
Pharmacological Profile and Mechanism of Action
This compound was identified as a potent antiarrhythmic agent with a mechanism of action that shares characteristics with both Class III and Class IV antiarrhythmic drugs.[1]
Electrophysiological Effects
Key studies on isolated cardiac preparations revealed the following effects:
-
Action Potential Duration: Butoprozine was found to increase the action potential duration, an effect similar to that of amiodarone (B1667116) (a Class III antiarrhythmic).[1]
-
Plateau Phase: It depresses the plateau phase of the cardiac action potential, which is characteristic of calcium channel blockers like verapamil (B1683045) (a Class IV antiarrhythmic).[1]
-
Depolarization: The compound decreases the amplitude and the maximum rate of depolarization.[1]
-
Automaticity: Butoprozine inhibits pacemaker activity by reducing the slope of diastolic depolarization.[1]
Effects on Ionic Currents
Voltage clamp studies provided further insight into its mechanism at the level of individual ion channels:
-
It decreases the fast sodium and slow calcium inward currents.
-
It also reduces the delayed outward potassium current.
-
The reactivation kinetics of both the fast inward and slow inward currents are reduced by Butoprozine.
These combined actions on multiple ion channels contribute to its potent antiarrhythmic activity.
Experimental Protocols
While full, detailed experimental protocols are not available, the abstracts of key studies describe the methodologies used to characterize Butoprozine's pharmacological effects.
Electrophysiological Studies in Isolated Heart Preparations
-
Objective: To investigate the electrophysiological effects of Butoprozine on cardiac tissues.
-
Preparations:
-
Sheep cardiac Purkinje fibers.
-
Frog atrial fibers.
-
Ferret ventricular fibers.
-
-
Techniques:
-
Microelectrode Technique: Used for intracellular recordings from sheep Purkinje fibers to measure action potential parameters.
-
Double Sucrose Gap Technique: Employed for voltage clamp studies on frog atrial and ferret ventricular fibers to measure ionic currents.
-
-
Comparators: Amiodarone and Verapamil were used as reference compounds to classify the observed effects.
Preclinical and Clinical Development
There is a lack of publicly available data regarding the preclinical toxicology, pharmacokinetics, and clinical trials of this compound. This suggests that the compound may not have advanced beyond early-stage development.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Hypothetical workflow for electrophysiological studies.
Conclusion
This compound is an interesting example of a benzofuran derivative with potent antiarrhythmic properties, characterized by a mixed mechanism of action involving the blockade of sodium, calcium, and potassium channels. The available research from the early 1980s provides a foundational understanding of its electrophysiological effects. However, the lack of more recent data on its synthesis, preclinical, and clinical development suggests that it did not advance to become a marketed therapeutic agent. Further research into historical archives of pharmaceutical companies active in France in the early 1980s might provide more detailed insights into the history of this compound.
References
Butoprozine Hydrochloride: An In-depth Technical Guide on its Effects on Cardiac Action Potential Duration and Depolarization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electrophysiological Effects on Cardiac Action Potential
Butoprozine (B1214203) Hydrochloride modulates the cardiac action potential in a manner that suggests a multi-channel blocking effect, sharing characteristics with both Class I and Class IV antiarrhythmic drugs.
Action Potential Duration
Butoprozine Hydrochloride has been shown to increase the duration of the cardiac action potential[1]. This effect is comparable to that of amiodarone (B1667116), a well-known Class III antiarrhythmic agent that prolongs the repolarization phase. The prolongation of the action potential duration is a key factor in its antiarrhythmic properties, as it increases the effective refractory period of cardiac myocytes.
Depolarization and Plateau Phase
The compound decreases the amplitude and the maximum rate of depolarization (Vmax), an effect characteristic of Class I antiarrhythmic drugs that block sodium channels[1]. Furthermore, this compound depresses the plateau phase of the action potential, similar to the action of verapamil (B1683045), a Class IV antiarrhythmic that blocks L-type calcium channels[1].
Mechanism of Action: Effects on Ionic Currents
The observed changes in the cardiac action potential are a direct consequence of this compound's interaction with several key ion channels.
Inhibition of Inward Currents
-
Fast Sodium Current (INa): this compound decreases the fast sodium inward current in a dose-dependent manner[2]. This action is responsible for the reduction in the Vmax of the action potential upstroke, leading to slowed conduction velocity.
-
Slow Calcium Current (ICa): The drug also inhibits the slow calcium inward current, which contributes to the depression of the plateau phase of the action potential[2]. This effect is similar to that of calcium channel blockers.
Inhibition of Outward Currents
-
Delayed Outward Current (IK): this compound has been found to decrease the delayed outward potassium current[2]. Inhibition of this repolarizing current is the primary mechanism for the observed prolongation of the action potential duration.
Data Presentation
A significant limitation of the currently available literature is the absence of specific quantitative data on the dose-dependent effects of this compound. While studies report a dose-dependent inhibition of ion channels, they do not provide specific IC50 values or percentage of block at defined concentrations. The following table summarizes the qualitative effects on key cardiac ion channels and action potential parameters.
| Parameter | Effect of this compound | Affected Ion Current(s) | Reference |
| Action Potential Duration (APD) | Increase | IK (Delayed Outward) | [1] |
| Maximum Rate of Depolarization (Vmax) | Decrease | INa (Fast Inward) | [1] |
| Action Potential Amplitude | Decrease | INa (Fast Inward) | [1] |
| Plateau Phase | Depression | ICa (Slow Inward) | [1] |
| Fast Sodium Inward Current (INa) | Decrease (Dose-dependent) | - | [2] |
| Slow Calcium Inward Current (ICa) | Decrease (Dose-dependent) | - | [2] |
| Delayed Outward Current (IK) | Decrease (Dose-dependent) | - | [2] |
Experimental Protocols
The foundational research on the electrophysiological effects of this compound utilized two key experimental techniques. Due to the age of the primary research, highly detailed, step-by-step protocols are not available in the publications. However, the general methodologies are described below.
Microelectrode Technique in Sheep Purkinje Fibers
This technique was employed to study the effects of this compound on the action potentials of mammalian cardiac conducting tissue.
-
Preparation: Isolated Purkinje fibers from sheep hearts were used.
-
Recording: Glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) were inserted into individual Purkinje fibers to measure the transmembrane potential.
-
Stimulation: The fibers were stimulated at a constant frequency to elicit action potentials.
-
Drug Application: this compound was introduced into the superfusing solution at various concentrations to determine its effects on action potential parameters.
Double Sucrose (B13894) Gap Technique in Frog Atrial and Ferret Ventricular Fibers
This voltage-clamp method was used to investigate the effects of this compound on specific ionic currents.
-
Preparation: Small trabeculae of frog atrial or ferret ventricular muscle were isolated.
-
Methodology: The double sucrose gap technique electrically isolates a small segment of the muscle fiber, allowing for the control of the membrane potential (voltage clamp) and the measurement of the transmembrane currents. The preparation is placed in a multi-compartment chamber where the central compartment contains the physiological saline with the drug, and the outer compartments contain a high-potassium solution to depolarize the ends of the fiber. Two gaps of sucrose solution, which is ion-free and has high resistance, separate these compartments.
-
Data Acquisition: By applying voltage steps and recording the resulting currents, the effects of this compound on the fast sodium, slow calcium, and delayed potassium currents were determined in a dose-dependent manner.
Visualizations
Signaling Pathway of this compound's Action on Cardiac Myocytes
Caption: Mechanism of this compound's electrophysiological effects.
Experimental Workflow for Assessing this compound's Effects
Caption: General workflow for electrophysiological studies of Butoprozine HCl.
Conclusion
This compound is a potent antiarrhythmic agent with a complex mechanism of action involving the blockade of multiple cardiac ion channels. Its ability to inhibit fast sodium, slow calcium, and delayed potassium currents results in a prolongation of the action potential duration, a decrease in the maximum rate of depolarization, and a depression of the plateau phase. While these qualitative effects are established, there is a clear need for further research to quantify the dose-dependent inhibition of specific ion channels to provide a more precise understanding of its pharmacological profile. Such data would be invaluable for drug development professionals in optimizing its therapeutic use and assessing its safety profile.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-arrhythmic Properties of Butoprozine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) Hydrochloride is a benzofuran (B130515) derivative that has demonstrated significant anti-arrhythmic properties. This technical guide provides a comprehensive overview of its electrophysiological effects, mechanism of action, and the experimental protocols used to elucidate these properties. Butoprozine Hydrochloride exhibits a multi-channel blocking activity, sharing characteristics with both Class III and Class IV anti-arrhythmic agents. It modulates cardiac action potentials by affecting sodium, calcium, and potassium ion channels. This document summarizes the key findings from preclinical studies and presents them in a structured format for researchers and drug development professionals.
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of morbidity and mortality worldwide. The development of effective and safe anti-arrhythmic drugs remains a significant challenge in cardiovascular pharmacology. This compound, a benzofuran derivative, has been identified as a promising anti-arrhythmic agent. Early studies have revealed its potent effects on the electrophysiological properties of cardiac tissues. This guide aims to provide an in-depth understanding of the anti-arrhythmic actions of this compound, with a focus on its cellular mechanism and the experimental methodologies used for its characterization.
Mechanism of Action: A Multi-Channel Approach
This compound exerts its anti-arrhythmic effects through a complex mechanism involving the modulation of multiple ion channels, similar to established drugs like amiodarone (B1667116) and verapamil (B1683045). This multi-channel blocking capability suggests a broad spectrum of anti-arrhythmic activity.[1][2]
The primary mechanism of this compound involves:
-
Inhibition of Fast Sodium Inward Current (INa): By blocking the fast sodium channels, Butoprozine decreases the maximum rate of depolarization (Vmax) of the cardiac action potential. This leads to a slowing of conduction velocity in the atria, ventricles, and Purkinje fibers.
-
Inhibition of Slow Calcium Inward Current (ICa(L)): Butoprozine depresses the plateau phase of the action potential by blocking L-type calcium channels. This action is similar to that of verapamil and contributes to its negative inotropic effects and its ability to suppress arrhythmias dependent on calcium currents, such as certain types of supraventricular tachycardias.[1][2]
-
Inhibition of Delayed Rectifier Potassium Outward Current (IK): Similar to amiodarone, Butoprozine increases the action potential duration (APD) by blocking the delayed rectifier potassium current.[1] This prolongs the effective refractory period, which is a key mechanism for terminating re-entrant arrhythmias.
-
Reduction of Pacemaker Current: In pacemaker cells, Butoprozine reduces the slope of diastolic depolarization, leading to a decrease in automaticity and heart rate.[1]
Mechanism of Action of this compound.
Data Presentation: Electrophysiological Effects
The electrophysiological effects of this compound have been investigated in various isolated cardiac preparations. The following tables summarize the qualitative and dose-dependent effects of the compound on cardiac action potential parameters and ionic currents.[1][2] Note: Specific quantitative data such as IC50 values were not available in the reviewed literature.
Table 1: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Effect | Comparison | Tissue |
| Action Potential Duration (APD) | Increased | Similar to Amiodarone | Sheep Purkinje Fibers, Ferret Ventricular Fibers |
| Plateau Phase | Depressed | Similar to Verapamil | Sheep Purkinje Fibers, Ferret Ventricular Fibers |
| Amplitude | Decreased | - | Sheep Purkinje Fibers, Ferret Ventricular Fibers |
| Maximum Rate of Depolarization (Vmax) | Decreased | - | Sheep Purkinje Fibers, Ferret Ventricular Fibers |
| Pacemaker Activity | Inhibited | Similar to Amiodarone & Verapamil | Sheep Purkinje Fibers, Frog Atrial Fibers |
| Slope of Diastolic Depolarization | Reduced | Similar to Amiodarone | Sheep Purkinje Fibers, Frog Atrial Fibers |
Table 2: Effects of this compound on Ionic Currents
| Ionic Current | Effect | Dependence | Tissue |
| Fast Sodium Inward Current (INa) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |
| Slow Calcium Inward Current (ICa(L)) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |
| Delayed Outward Current (IK) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |
| Reactivation Kinetics of Inward Currents | Reduced | - | Frog Atrial Fibers, Ferret Ventricular Fibers |
Experimental Protocols
The anti-arrhythmic properties of this compound were primarily investigated using two key electrophysiological techniques on isolated cardiac tissues.
Microelectrode Technique for Action Potential Recording
This technique is used to record intracellular action potentials from single cardiac cells within a multicellular preparation.
-
Tissue Preparation:
-
Hearts are excised from the animal model (e.g., sheep) and placed in cold, oxygenated Tyrode's solution.
-
Purkinje fibers are carefully dissected from the ventricles.
-
The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
-
Recording:
-
Glass microelectrodes with a tip diameter of <1 µm and filled with 3 M KCl are used.
-
The microelectrode is advanced into a Purkinje fiber cell to record the transmembrane potential.
-
The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
-
Data Acquisition and Analysis:
-
Action potentials are amplified and displayed on an oscilloscope and recorded for offline analysis.
-
Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at different repolarization levels (e.g., APD50, APD90) are measured before and after the application of this compound at various concentrations.
-
Double Sucrose (B13894) Gap Technique with Voltage Clamp
This method allows for the measurement of ionic currents across the membrane of a multicellular preparation under controlled voltage conditions.
-
Preparation and Mounting:
-
Atrial or ventricular muscle strips are dissected from the animal model (e.g., frog, ferret).
-
The preparation is placed in a three-compartment chamber. The central compartment is perfused with a test solution, while the two outer compartments are perfused with an isotonic, non-ionic sucrose solution to electrically isolate the central region. One end of the muscle is depolarized with a high-potassium solution.
-
-
Voltage Clamp:
-
One microelectrode is used to measure the membrane potential of the cells in the central compartment.
-
A feedback amplifier compares the measured membrane potential to a command potential and injects the necessary current through a second electrode to clamp the membrane potential at the desired level.
-
-
Current Measurement and Analysis:
-
The current injected by the feedback amplifier is equal in magnitude and opposite in sign to the total membrane current.
-
Specific voltage protocols are applied to isolate and measure individual ionic currents (e.g., INa, ICa(L), IK).
-
The effects of different concentrations of this compound on the amplitude and kinetics of these currents are determined.
-
Experimental Workflow for Electrophysiological Studies.
Conclusion
This compound is a potent anti-arrhythmic agent with a multi-channel blocking mechanism of action. Its ability to inhibit sodium, calcium, and potassium channels results in a unique electrophysiological profile that combines the features of different classes of anti-arrhythmic drugs. This suggests its potential utility in treating a variety of cardiac arrhythmias. Further research, including studies to quantify its potency (e.g., determining IC50 values) and to evaluate its efficacy and safety in in vivo models, is warranted to fully establish its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel anti-arrhythmic compounds.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research providing specific quantitative binding kinetics of Butoprozine (B1214203) Hydrochloride to Nav1.5 channels (e.g., IC50, k_on, k_off) is limited. This guide synthesizes the known electrophysiological effects of Butoprozine and contextualizes them within the established principles of sodium channel pharmacology, drawing parallels with other well-characterized Nav1.5 blockers. The methodologies and data presented are based on standard practices for evaluating Nav1.5 channel inhibitors.
Introduction: The Role of Nav1.5 and Sodium Channel Blockers
The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke (Phase 0) of the action potential in cardiac myocytes.[1] Its precise function is critical for normal cardiac conduction. Dysregulation of Nav1.5 can lead to various life-threatening arrhythmias.
Sodium channel blockers are a class of drugs that modulate the function of these channels, primarily used to treat and manage cardiac arrhythmias.[2][3] These agents work by physically or allosterically blocking the pore through which sodium ions pass, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[2][3] Butoprozine Hydrochloride has been identified as an antiarrhythmic agent that, like other drugs in its class, decreases the amplitude and maximum rate of depolarization of the cardiac action potential, an effect characteristic of sodium channel blockade.[4]
Electrophysiological Profile of this compound
Early studies on isolated cardiac preparations revealed that Butoprozine exhibits a potent antiarrhythmic profile. Its primary effects include:
-
Decreased Maximum Rate of Depolarization (Vmax): This is a hallmark of fast sodium channel blockade, directly indicating an interaction with channels like Nav1.5.[4]
-
Increased Action Potential Duration: An effect it shares with Class III antiarrhythmics like amiodarone (B1667116).[4]
-
Depression of the Plateau Phase: An effect similar to that of calcium channel blockers like verapamil (B1683045).[4]
-
Inhibition of Pacemaker Activity: By reducing the slope of diastolic depolarization.[4]
These findings suggest a complex mechanism of action, with the reduction in Vmax being the most direct evidence of Nav1.5 interaction.
The Modulated Receptor Hypothesis: State-Dependent Binding
The interaction between sodium channel blockers and the Nav1.5 channel is not static; it is highly dependent on the conformational state of the channel. This concept, known as the Modulated Receptor Hypothesis, posits that blockers have different affinities for the channel's three main states: resting (closed), open, and inactivated.[5][6]
-
Resting State: When the cell membrane is at its resting potential, most Nav1.5 channels are in the closed, or resting, state. Most blockers have a low affinity for this state.
-
Open State: Upon depolarization, channels open for a few milliseconds to allow sodium influx. Many blockers can access their binding site within the channel pore during this state.
-
Inactivated State: Following opening, the channel enters a non-conductive, inactivated state. Blockers often exhibit the highest affinity for this state, stabilizing it and prolonging the refractory period.[5]
This state-dependent binding leads to "use-dependent" or "frequency-dependent" block, where the drug's effect is more pronounced at faster heart rates because channels spend more time in the open and inactivated states, which are the preferred binding targets.[5][6]
Quantitative Analysis of Nav1.5 Binding Kinetics
While specific binding kinetic data for Butoprozine is not available, the following tables illustrate the types of quantitative data obtained from electrophysiological studies of other known Nav1.5 blockers, such as Ranolazine and Flecainide (B1672765). These values are essential for characterizing a drug's potency, onset of action, and safety profile.
Table 1: Illustrative Potency (IC50) of Nav1.5 Blockers in Different Channel States
| Parameter | Drug Example | Value | Experimental Condition | Reference |
| IC50 (Resting State) | Ranolazine | > 100 µM | Holding potential where channels are predominantly in the resting state (e.g., -120 mV). | [7] |
| IC50 (Open State) | Ranolazine | 6.2 µM | Measured on inactivation-deficient channels to isolate open-state block. | [7] |
| IC50 (Inactivated State) | Ranolazine | ≥ 60 µM | Holding potential where a significant fraction of channels are inactivated (e.g., -70 mV). | [7] |
| IC50 (Use-Dependent) | Flecainide | 7.4 µM | Measured during high-frequency stimulation (e.g., 10 Hz). | [8] |
Table 2: Illustrative Kinetic Parameters of Nav1.5 Blockers
| Parameter | Drug Example | Value | Description | Reference |
| On-Rate (k_on) | Ranolazine | 7.1 µM⁻¹s⁻¹ | Rate of drug association with the open Nav1.7 channel (as a proxy). | [7] |
| Off-Rate (k_off) | Ranolazine | 14 s⁻¹ | Rate of drug dissociation from the open Nav1.7 channel (as a proxy). | [7] |
| Recovery Time Constant (τ) | Flecainide | 81 s | Time constant for recovery from block at hyperpolarized potentials, indicating drug trapping. | [8] |
Proposed Mechanism of Action for Butoprozine on Nav1.5
Based on its electrophysiological profile and the behavior of similar compounds, this compound likely acts as a state-dependent blocker of the Nav1.5 channel. The proposed mechanism involves preferential binding to the open and/or inactivated states of the channel, leading to a reduction in sodium current, particularly at higher frequencies of stimulation.
Caption: Proposed state-dependent binding of Butoprozine to the Nav1.5 channel.
Experimental Protocols for Characterizing Binding Kinetics
The quantitative assessment of a compound's binding kinetics to Nav1.5 channels is typically performed using the whole-cell patch-clamp technique on mammalian cell lines (e.g., HEK-293) stably expressing the human SCN5A gene.[9]
Cell Culture and Transfection
HEK-293 cells are cultured under standard conditions and transfected with a plasmid containing the full-length human SCN5A cDNA. Stably expressing cells are selected using an appropriate antibiotic resistance marker.
Electrophysiological Recordings
-
Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[10]
-
Solutions: The external (bath) solution is designed to mimic physiological extracellular fluid, while the internal (pipette) solution mimics the intracellular environment and contains Cs+ to block potassium channels.
-
Procedure: A glass micropipette forms a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
Voltage Protocols
Specific voltage protocols are applied to measure drug effects on different channel states:
-
Tonic (Resting-State) Block: Cells are held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. A test pulse (e.g., to -20 mV) is applied infrequently (e.g., every 30 seconds) before and after drug application to measure the reduction in peak current.
-
Use-Dependent (Frequency-Dependent) Block: A train of depolarizing pulses (e.g., 20 pulses at 5 or 10 Hz) is applied from a holding potential of -100 mV. The progressive decrease in peak current during the pulse train indicates use-dependent block.[7]
-
Inactivated-State Block: A steady-state inactivation protocol is used. Cells are held at various conditioning potentials to induce different levels of channel inactivation before a test pulse is applied. The shift in the voltage-dependence of inactivation in the presence of the drug is used to calculate its affinity for the inactivated state.[11]
Data Analysis
-
IC50 Calculation: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The data are fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Kinetic Analysis: The time course of block development during a pulse train is fitted with an exponential function to determine the on-rate (kon). The time course of recovery from block after the train is used to determine the off-rate (koff).
Caption: Workflow for characterizing Nav1.5 blocker binding kinetics.
Conclusion
While direct kinetic studies on this compound's interaction with Nav1.5 are not extensively documented in recent literature, its electrophysiological effects strongly align with those of a Class I antiarrhythmic agent. It likely functions as a state- and use-dependent blocker of the Nav1.5 sodium channel. A thorough characterization, following the experimental protocols outlined in this guide, would be necessary to quantify its specific binding affinities and kinetics. Such data is crucial for fully understanding its therapeutic potential and proarrhythmic risk, providing a foundation for future drug development and optimization efforts in the field of cardiac electrophysiology.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the cardiac Na⁺ channel α-subunit Nav1.5 by propofol and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanosensitivity of Nav1.5, a voltage-sensitive sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects and Kinase Screening of Butoprozine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) Hydrochloride is recognized primarily for its activity as a cardiac depressant and anti-arrhythmic agent.[1][2] Its therapeutic effects are attributed to its interaction with cardiac ion channels. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its potential off-target effects and interactions with the human kinome. This technical guide synthesizes the available data on Butoprozine Hydrochloride's known interactions, outlines methodologies for comprehensive off-target and kinase screening, and provides a framework for interpreting such data in the context of drug safety and development. While extensive public data on broad-panel off-target screening and kinase profiling for this compound is limited, this guide serves as a blueprint for conducting such essential studies.
Introduction: The Imperative of Off-Target Profiling
In modern drug discovery, the characterization of a compound's interaction with unintended biological targets is a critical component of preclinical safety assessment. Off-target effects can lead to unforeseen adverse drug reactions (ADRs), limiting the therapeutic window of a drug or causing its failure in later stages of development. Kinases, a large family of enzymes that play crucial roles in cellular signaling, are common off-targets for many small molecule drugs. Unintended kinase inhibition can disrupt a multitude of cellular processes, leading to toxicity. Therefore, a systematic evaluation of a drug candidate's off-target liabilities and kinase inhibition profile is paramount.
Butoprozine, a benzoylindolizine derivative, has been studied for its electrophysiological effects on the heart.[1][3] Understanding its broader pharmacological footprint is essential for its potential development and for ensuring patient safety.
Known Pharmacological Profile of this compound
The primary pharmacological activity of this compound lies in its effects on cardiac ion channels, which are fundamental to the regulation of the cardiac action potential.
Cardiac Ion Channel Interactions
Studies have demonstrated that butoprozine affects multiple cardiac ion currents in a dose-dependent manner.[4] These interactions are summarized in the table below.
| Target Ion Channel | Effect of Butoprozine | Reference |
| Fast Sodium Inward Current (INa) | Decrease | [4] |
| Slow Calcium Inward Current (ICa) | Decrease | [4] |
| Delayed Outward Current | Decrease | [4] |
Table 1: Summary of Known Cardiac Ion Channel Effects of Butoprozine
These effects on cardiac ion channels contribute to its anti-arrhythmic properties by altering the action potential duration and reducing cellular excitability.[1][5] However, these same interactions can be considered off-target effects if they occur at concentrations that also affect other, non-cardiac targets or if they lead to unintended cardiac liabilities such as pro-arrhythmic events.
Framework for Comprehensive Off-Target Profiling
A thorough assessment of off-target effects involves screening the compound against a broad panel of receptors, transporters, enzymes, and other biologically relevant targets.
Recommended Off-Target Screening Panel
A standard safety pharmacology panel, often comprising targets known to be associated with adverse drug reactions, is recommended. This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific target.[6][7]
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, a fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of this compound and the membrane preparation.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Figure 1: Workflow for Radioligand Binding Assay.
Kinase Screening: Assessing Interaction with the Human Kinome
Given the central role of kinases in cellular signaling, screening this compound against a panel of kinases is a critical step in characterizing its selectivity and potential for off-target toxicities.
Rationale for Kinase Screening
Many drugs have been found to inhibit kinases as an off-target activity. Such inhibition can lead to a range of adverse effects, including cardiotoxicity, hepatotoxicity, and myelosuppression. A comprehensive kinase screen can identify these potential liabilities early in development.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Luminescent-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for high-throughput screening of kinase inhibitors.[8]
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
Methodology:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of this compound are incubated together.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP.
-
Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.
-
Data Analysis: The luminescent signal is measured, and the concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.
Figure 2: Workflow for a Luminescent-Based Kinase Inhibition Assay.
Data Interpretation and Risk Assessment
The data generated from off-target and kinase screening assays must be carefully interpreted to assess the potential for in vivo adverse effects.
Prioritizing Hits
"Hits" from these screens (i.e., targets for which this compound shows significant activity) should be prioritized based on several factors:
-
Potency: The IC50 or Ki value.
-
Therapeutic Index: The ratio of the off-target activity to the on-target (therapeutic) activity.
-
Biological Function of the Off-Target: The known physiological role of the off-target and the potential consequences of its modulation.
Signaling Pathway Analysis
Identified off-target kinases should be mapped to their respective signaling pathways to understand the potential downstream cellular consequences of their inhibition.
Figure 3: Hypothetical Signaling Pathway Disruption by an Off-Target Kinase.
Conclusion and Future Directions
While this compound has a defined role as an anti-arrhythmic agent acting on specific cardiac ion channels, a comprehensive assessment of its safety profile requires a broader investigation into its potential off-target effects and kinase interactions. The experimental frameworks outlined in this guide provide a robust approach to generating this critical data. Future research should focus on conducting broad-panel radioligand binding and kinase inhibition screens. The resulting data will be invaluable for a more complete understanding of the pharmacological profile of this compound, enabling a more informed risk-benefit assessment for its potential therapeutic applications. This proactive approach to safety pharmacology is essential for the development of safer and more effective medicines.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Navigating the Analytical Maze: A Technical Guide to Butoprozine Hydrochloride Degradation Products and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoprozine (B1214203) Hydrochloride, a compound with therapeutic potential, presents a significant analytical challenge in the identification and quantification of its degradation products. This technical guide provides a comprehensive overview of the methodologies and strategies required for a thorough investigation into the stability of Butoprozine Hydrochloride. While publicly available data on its specific degradation pathways is limited, this document outlines the established principles of forced degradation studies and the application of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to elucidate its impurity profile. This guide serves as a foundational resource for researchers initiating stability-indicating method development and for professionals involved in the quality control of this compound.
Introduction to this compound Stability
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of the degradation pathways and the development of robust analytical methods to monitor impurities are paramount during drug development.
This compound's stability profile is not extensively documented in publicly accessible literature. A notable early study highlighted the necessity of employing multiple analytical techniques for a complete purity assessment. Specifically, it was found that Gas Chromatography-Mass Spectrometry (GC-MS) could identify an impurity that was not detected by High-Performance Liquid Chromatography (HPLC), underscoring the importance of a multi-faceted analytical approach.[1]
This guide will detail the systematic approach to conducting forced degradation studies on this compound and the subsequent analysis of its degradation products.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing. These studies are essential for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.
The typical stress conditions applied in forced degradation studies include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at a high temperature.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Experimental Protocol: A General Framework for this compound Forced Degradation
The following protocol provides a general framework. Specific concentrations, temperatures, and durations should be optimized based on the observed degradation of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to the final volume with the mobile phase to be used for analysis.
-
-
Alkaline Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 N NaOH.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Dilute to the final volume with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Heat in a hot air oven at a controlled temperature (e.g., 105°C) for a specified time (e.g., 48 hours).
-
After exposure, dissolve a known amount of the stressed solid in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a parallel sample protected from light as a control.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
-
Control Samples: Prepare a control sample of this compound in the same solvent and at the same concentration as the stressed samples, without subjecting it to any stress conditions.
Analytical Methodologies for Degradation Product Analysis
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method should be able to separate the parent drug from all its degradation products and any process-related impurities.
Illustrative HPLC Method Development Protocol:
Objective: To develop a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions (to be optimized):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for method development.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a wide range of polarities. A typical mobile phase could consist of:
-
Aqueous phase: 0.1% Formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer.
-
Organic phase: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths using the PDA detector to ensure the detection of all components. The primary wavelength should be the λmax of this compound.
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Initial Screening: Analyze the unstressed and stressed samples using a generic gradient method to get a preliminary idea of the number and retention times of the degradation products.
-
Optimization of Mobile Phase: Adjust the pH of the aqueous phase and the gradient profile to improve the resolution between peaks.
-
Optimization of Stationary Phase: If adequate separation is not achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) should be evaluated.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. As indicated in early research, GC-MS can be crucial for identifying impurities in Butoprozine that may not be amenable to HPLC analysis.
Illustrative GC-MS Method Development Protocol:
Objective: To identify volatile and semi-volatile degradation products of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Autosampler.
-
Data system for instrument control and data analysis.
Chromatographic Conditions (to be optimized):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Data Analysis: The mass spectra of the separated components can be compared with spectral libraries (e.g., NIST) for tentative identification. Further structural elucidation may require more advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies of this compound (Illustrative)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of Butoprozine HCl | % Total Impurities | Number of Degradation Products |
| Control | None | - | RT | 100.0 | < 0.1 | 0 |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | 85.2 | 14.8 | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 h | 60 | 70.5 | 29.5 | 5 |
| Oxidative | 3% H₂O₂ | 24 h | RT | 92.1 | 7.9 | 2 |
| Thermal (Solid) | - | 48 h | 105 | 98.5 | 1.5 | 1 |
| Photolytic (Solution) | 1.2 M lux h / 200 W h/m² | - | RT | 95.3 | 4.7 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualization of Workflows and Pathways
Visual diagrams are invaluable for representing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical degradation pathway.
Experimental Workflow
Hypothetical Degradation Pathway
Conclusion
The comprehensive analysis of this compound degradation products requires a systematic and multi-faceted approach. This guide has outlined the essential steps, from conducting forced degradation studies to employing advanced analytical techniques like HPLC and GC-MS for the separation and identification of impurities. While specific data for this compound remains scarce in the public domain, the principles and methodologies described herein provide a robust framework for any researcher or drug development professional tasked with ensuring the stability and quality of this compound. The successful application of these strategies will lead to the development of a validated, stability-indicating method, a critical component for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product.
References
An In-Depth Technical Guide to the Chemical Stability and Long-Term Storage of Butoprozine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butoprozine Hydrochloride is a cardiac depressant agent.[1][2] This technical guide provides a comprehensive overview of the known chemical stability and recommended long-term storage conditions for this compound. Due to the limited publicly available stability data specific to this compound, this guide also furnishes a framework of established principles and methodologies for stability testing based on international regulatory guidelines. This information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound for research and pharmaceutical development purposes.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | --INVALID-LINK--methanone hydrochloride | [3] |
| Molecular Formula | C28H39ClN2O2 | [3][4] |
| Molecular Weight | 471.1 g/mol | [3][4] |
| CAS Number | 62134-34-3 | [3] |
| Appearance | Solid (details not specified) | General knowledge |
| Solubility | Details not specified | General knowledge |
| Melting Point | 113-114.5 °C | [5] |
Known Stability and Storage Information
Specific long-term stability data for this compound is scarce in peer-reviewed literature. The most definitive information is available from supplier technical datasheets.
Recommended Long-Term Storage Conditions
Based on available supplier information, the following storage conditions are recommended to maintain the integrity of this compound:
Table 2: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -2°C | 3 years | MyBioSource |
| In Solvent | -80°C | 2 years | MyBioSource |
General guidance from safety data sheets for hydrochloride salts of similar complexity suggests storing the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.
General Chemical Stability Profile
While specific degradation pathways for this compound have not been detailed in the available literature, insights can be drawn from the stability of its core chemical structures. This compound contains an indolizine (B1195054) moiety. Studies on other indolizine derivatives have shown encouraging chemical stability at acidic (pH 1.2) and neutral (pH 6.8) conditions, with some mild hydrolysis observed at basic pH (7.4).[6][7][8][9][10] The presence of an ether linkage and a ketone group in Butoprozine's structure suggests potential susceptibility to oxidative and hydrolytic degradation under harsh conditions.
Framework for Establishing Stability: Forced Degradation Studies
To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are essential. These studies are designed to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. The following sections outline standard experimental protocols that can be adapted for this compound.
Experimental Workflow for Forced Degradation
A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H39ClN2O2 | CID 71958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Butoprozine Hydrochloride Patch Clamp Studies in Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine (B1214203) Hydrochloride is a benzofuran (B130515) derivative with notable antiarrhythmic properties.[1][2] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to alterations in the electrophysiological profile of ventricular myocytes.[1] Notably, butoprozine has been shown to increase the duration of the action potential, a key factor in its antiarrhythmic effect.[1] These application notes provide a detailed overview of the electrophysiological effects of Butoprozine Hydrochloride on ventricular myocytes and present a comprehensive patch clamp protocol for its investigation.
Electrophysiological Effects of this compound
This compound exerts its effects by interacting with several key ion channels responsible for the cardiac action potential. Its primary actions include the dose-dependent inhibition of the fast sodium inward current (INa), the slow calcium inward current (ICaL), and the delayed rectifier potassium outward current (IK).[1] This multi-channel blockade contributes to a prolongation of the action potential duration.[1]
Quantitative Data
| Ion Channel | Current | Effect of this compound | Reference |
| Voltage-gated Sodium Channel | INa | Decrease | [1] |
| L-type Calcium Channel | ICaL | Decrease | [1] |
| Delayed Rectifier Potassium Channel | IK (IKr & IKs) | Decrease | [1] |
Experimental Protocols
Isolation of Ventricular Myocytes
A robust protocol for the isolation of viable ventricular myocytes is crucial for successful patch clamp experiments. The following is a generalized enzymatic digestion method that can be adapted for various mammalian species.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Protease Type XIV
-
Calcium-free Tyrode's solution
-
Krebs-Henseleit (KH) solution
-
Bovine Serum Albumin (BSA)
Procedure:
-
Heart Extraction: Anesthetize the animal and perform a thoracotomy to excise the heart. Immediately place the heart in ice-cold, oxygenated calcium-free Tyrode's solution.
-
Cannulation and Perfusion: Mount the heart on a Langendorff apparatus via aortic cannulation. Begin retrograde perfusion with warm (37°C), oxygenated calcium-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a digestion solution containing Collagenase Type II and Protease Type XIV in calcium-free Tyrode's solution. Continue perfusion until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula and mince the ventricular tissue in a high-potassium KH solution. Gently triturate the tissue with a pipette to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity. Remove the supernatant and resuspend the cells in a suitable storage solution.
Whole-Cell Patch Clamp Protocol
This protocol is designed to record ionic currents from isolated ventricular myocytes to assess the effects of this compound.
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Procedure:
-
Cell Plating: Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Current and Voltage Clamp Recordings:
-
Action Potential Recording (Current Clamp): Record action potentials by injecting a small depolarizing current.
-
Ionic Current Recording (Voltage Clamp): Use specific voltage protocols to isolate and record individual ionic currents (INa, ICaL, IKr, IKs).
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
Voltage Clamp Protocols for Specific Ionic Currents:
-
INa: From a holding potential of -120 mV, apply depolarizing steps from -90 mV to +60 mV.
-
ICaL: From a holding potential of -40 mV (to inactivate sodium channels), apply depolarizing steps from -50 mV to +60 mV.
-
IKr: From a holding potential of -80 mV, apply a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
IKs: From a holding potential of -50 mV, apply long depolarizing steps (2-5 seconds) from -40 mV to +60 mV, followed by a repolarizing step to -40 mV to record the tail current.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound modulates cardiac ion channels are not fully elucidated. As a benzofuran derivative, it may share signaling mechanisms with other compounds in its class, which have been implicated in various cellular signaling cascades. Further research is necessary to delineate the specific intracellular pathways involved in its antiarrhythmic effects.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for patch clamp analysis of this compound.
Putative Signaling Pathway of this compound
References
Application Notes and Protocols for In Vitro Modeling of Butoprozine Hydrochloride-Induced Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine (B1214203) Hydrochloride is a compound with known antiarrhythmic properties, yet it also carries a potential risk of inducing cardiac arrhythmias.[1] Its electrophysiological profile indicates effects on multiple cardiac ion channels, including the fast sodium inward current, the slow calcium inward current, and the delayed outward potassium current.[1][2] This complex interaction with the heart's electrical signaling necessitates robust in vitro models to accurately assess its arrhythmogenic potential. This document provides detailed application notes and protocols for utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in conjunction with multi-electrode array (MEA) technology to study Butoprozine Hydrochloride-induced arrhythmia.
Core Concepts in this compound-Induced Arrhythmia
Drug-induced arrhythmia is a major concern in drug development. For many compounds, the underlying mechanism involves the blockade of critical cardiac ion channels. A key player in this process is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram and increasing the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4]
This compound's known effects on multiple ion channels suggest a complex mechanism of action that may contribute to its pro-arrhythmic potential. Therefore, a comprehensive in vitro assessment should not be limited to the hERG channel but should also evaluate its impact on other key cardiac ion channels and the integrated electrophysiological response of cardiomyocytes.
In Vitro Models for Arrhythmia Assessment
Human iPSC-CMs have emerged as a highly relevant and predictive in vitro model for cardiac safety assessment.[5] These cells are derived from human subjects and can be differentiated into cardiomyocytes that exhibit the characteristic electrophysiological properties of native heart cells, including the expression of all major cardiac ion channels.[5] When cultured on MEA platforms, hiPSC-CMs form a spontaneously beating syncytium, allowing for the non-invasive and real-time measurement of extracellular field potentials.[6] Changes in the field potential duration (FPD), beat rate, and the emergence of arrhythmic events like early afterdepolarizations (EADs) can be sensitively detected, providing a comprehensive picture of a drug's pro-arrhythmic risk.[7]
Data Presentation: Quantitative Effects of this compound
Table 1: Illustrative Ion Channel Inhibition Data for this compound
| Ion Channel | Assay Type | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| hERG (IKr) | Manual Patch Clamp | 5.2 | Dofetilide | 0.01 |
| Nav1.5 (Peak) | Automated Patch Clamp | 12.8 | Lidocaine | 25 |
| Cav1.2 | Automated Patch Clamp | 8.5 | Nifedipine | 0.1 |
Table 2: Illustrative hiPSC-CM MEA Data for this compound
| Concentration (µM) | Change in FPDc (%) | Change in Beat Rate (%) | Incidence of EADs (%) |
| 0.1 | 5 ± 2 | -2 ± 3 | 0 |
| 1 | 18 ± 4 | -8 ± 5 | 10 |
| 10 | 45 ± 7 | -25 ± 6 | 60 |
| 100 | Beating Stoppage | Beating Stoppage | N/A |
Experimental Protocols
Protocol 1: Manual Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol describes the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Culture: Culture hERG-HEK293 cells under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain optimal health. For experiments, plate cells on glass coverslips at a low density to allow for the isolation of single cells.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.
-
Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes before recording.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the characteristic hERG tail current.
-
Repeat this voltage protocol at a frequency of 0.1 Hz.
-
-
Drug Application:
-
Record baseline hERG currents in the external solution (vehicle control).
-
Perfuse the chamber with increasing concentrations of this compound, allowing for a 3-5 minute equilibration period at each concentration.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV.
-
Normalize the current amplitude at each drug concentration to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Protocol 2: hiPSC-CM and MEA Assay for Arrhythmia Assessment
This protocol details the use of hiPSC-CMs on a multi-well MEA plate to evaluate the pro-arrhythmic potential of this compound.
Materials:
-
Cryopreserved human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
hiPSC-CM maintenance medium
-
Fibronectin
-
Multi-well MEA plates (e.g., 48-well)
-
MEA system with data acquisition and analysis software
-
This compound stock solution (in DMSO)
Procedure:
-
MEA Plate Preparation: Coat the MEA plates with fibronectin according to the manufacturer's instructions to promote cell attachment and monolayer formation.
-
hiPSC-CM Plating:
-
Thaw the cryopreserved hiPSC-CMs rapidly in a 37°C water bath.
-
Resuspend the cells in pre-warmed maintenance medium.
-
Plate the hiPSC-CMs onto the fibronectin-coated MEA plate at a density that ensures the formation of a confluent, spontaneously beating monolayer within a few days.
-
Culture the cells in a standard incubator (37°C, 5% CO2), changing the medium every 2-3 days.
-
-
Baseline Recording:
-
After 7-10 days in culture, when a stable, synchronously beating monolayer has formed, place the MEA plate in the recording system.
-
Allow the plate to equilibrate for at least 20 minutes.
-
Record baseline field potentials for 5-10 minutes from each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in pre-warmed maintenance medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Add the different concentrations of this compound to the designated wells. Include vehicle control wells (medium with DMSO).
-
-
Post-Dosing Recording:
-
Incubate the plate with the compound for a defined period (e.g., 30 minutes).
-
Record the field potentials again for 5-10 minutes.
-
-
Data Analysis:
-
Use the MEA software to analyze the recorded field potentials.
-
Key parameters to analyze include:
-
Field Potential Duration (FPD): The duration of the repolarization phase of the field potential. Use a correction formula (e.g., Fridericia's) to obtain the rate-corrected FPD (FPDc).
-
Beat Rate: The frequency of spontaneous contractions.
-
Arrhythmic Events: The presence of early afterdepolarizations (EADs), fibrillatory patterns, or beating arrest.
-
-
Calculate the percentage change in FPDc and beat rate relative to the baseline for each concentration.
-
Quantify the incidence of arrhythmic events.
-
Visualizations
Signaling Pathway of Drug-Induced Arrhythmia
Caption: Signaling pathway of this compound-induced arrhythmia.
Experimental Workflow for hiPSC-CM MEA Assay
Caption: Experimental workflow for hiPSC-CM MEA assay.
Conclusion
The combination of hiPSC-CMs and MEA technology provides a powerful platform for assessing the arrhythmogenic potential of this compound. By following the detailed protocols outlined in this document, researchers can obtain comprehensive data on the compound's effects on cardiac electrophysiology. While specific quantitative data for this compound in these advanced in vitro systems remains to be published, the provided illustrative data and established methodologies offer a clear framework for conducting and interpreting such crucial cardiac safety studies. This approach will enable a more informed risk assessment and contribute to the safer development of pharmaceutical compounds.
References
- 1. Influence of field potential duration on spontaneous beating rate of human induced pluripotent stem cell-derived cardiomyocytes: Implications for data analysis and test system selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular basis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | An Automated Platform for Assessment of Congenital and Drug-Induced Arrhythmia with hiPSC-Derived Cardiomyocytes [frontiersin.org]
- 7. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiac Action Potential Assay Using Butoprozine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine (B1214203) Hydrochloride is a compound with known effects on the cardiovascular system, specifically acting as a cardiac depressant.[1] Its mechanism of action involves the modulation of several key ion channels that govern the cardiac action potential. Understanding the detailed electrophysiological effects of Butoprozine is crucial for its potential therapeutic applications and for assessing its cardiac safety profile. These application notes provide a comprehensive overview of the effects of Butoprozine on cardiac action potentials and detailed protocols for its investigation using standard electrophysiological assays.
Butoprozine has been shown to decrease the fast sodium inward current (INa) and the slow calcium inward current (ICa), as well as the delayed outward potassium current.[2] This multi-channel blocking activity leads to an increase in the action potential duration (APD) and a depression of the plateau phase.[3]
Mechanism of Action
Butoprozine Hydrochloride exerts its effects on the cardiac action potential by interacting with several voltage-gated ion channels. The primary channels affected are:
-
Fast Sodium Channels (Nav1.5): Inhibition of these channels reduces the rapid depolarization phase (Phase 0) of the action potential, leading to a decrease in the maximum upstroke velocity (Vmax).
-
L-type Calcium Channels (Cav1.2): Blockade of these channels diminishes the inward calcium current during the plateau phase (Phase 2) of the action potential, contributing to a depression of the plateau.[2]
-
Delayed Rectifier Potassium Channels (including hERG): Inhibition of these channels, which are responsible for repolarization (Phase 3), leads to a prolongation of the action potential duration.[2]
The combined effect of inhibiting these channels results in a significant alteration of the cardiac action potential waveform.
Quantitative Data Summary
Table 1: Qualitative Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Effect | Consequence |
| Action Potential Amplitude | Decrease | Reduced excitability |
| Maximum Upstroke Velocity (Vmax) | Decrease | Slowed conduction |
| Action Potential Duration (APD) | Increase | Prolonged repolarization |
| Plateau Phase | Depression | Altered calcium handling |
Table 2: Effects of this compound on Major Cardiac Ion Currents
| Ion Current | Channel Subtype (Primary) | Effect of Butoprozine |
| Fast Sodium Current (INa) | Nav1.5 | Inhibition |
| L-type Calcium Current (ICa-L) | Cav1.2 | Inhibition |
| Delayed Rectifier Potassium Current (IK) | hERG (Kv11.1) and others | Inhibition |
Table 3: Template for Experimental IC50 Determination of this compound
| Ion Channel | Cell Line/Preparation | Experimental Technique | IC50 (µM) | Hill Slope |
| Nav1.5 | e.g., HEK293 cells | Patch-clamp | Enter experimental data | Enter experimental data |
| Cav1.2 | e.g., HEK293 cells | Patch-clamp | Enter experimental data | Enter experimental data |
| hERG (Kv11.1) | e.g., HEK293 or CHO cells | Patch-clamp | Enter experimental data | Enter experimental data |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on the cardiac action potential using two common techniques: whole-cell patch-clamp electrophysiology and optical mapping with voltage-sensitive dyes.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes or Heterologous Expression Systems
This protocol is designed to measure the direct effects of Butoprozine on specific ion channels.
1. Cell Preparation:
- Isolated Cardiomyocytes: Isolate ventricular myocytes from animal models (e.g., rabbit, guinea pig) using enzymatic digestion.
- Heterologous Expression Systems: Use cell lines (e.g., HEK293, CHO) stably transfected with the human cardiac ion channel of interest (e.g., Nav1.5, Cav1.2, hERG).
2. Solutions:
- External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make serial dilutions to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
- Use an appropriate voltage-clamp protocol to isolate the specific ion current of interest.
- For INa: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channel availability and apply depolarizing steps (e.g., to -10 mV).
- For ICa-L: Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate sodium channels and apply depolarizing steps (e.g., to +10 mV).
- For IK(hERG): Use a specific tail-current protocol, typically holding at -80 mV, depolarizing to +20 mV to open channels, and then repolarizing to -50 mV to measure the tail current.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with increasing concentrations of this compound and record the resulting currents.
4. Data Analysis:
- Measure the peak current amplitude for each concentration.
- Calculate the percentage of current inhibition for each concentration relative to the baseline.
- Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill slope.
Protocol 2: Optical Mapping of Action Potentials in Cardiomyocyte Monolayers
This protocol allows for the assessment of Butoprozine's effects on action potential propagation and duration in a multicellular preparation.
1. Cell Culture:
- Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rodent ventricular myocytes on glass coverslips to form a confluent, spontaneously beating monolayer.
2. Voltage-Sensitive Dye Loading:
- Prepare a loading solution of a voltage-sensitive dye (e.g., a fluorescent dye like di-4-ANEPPS or a genetically encoded voltage indicator) in Tyrode's solution.
- Incubate the cardiomyocyte monolayer with the dye solution according to the manufacturer's instructions.
- Wash the cells with fresh Tyrode's solution to remove excess dye.
3. Optical Recording:
- Place the coverslip in a recording chamber on an inverted microscope equipped for epifluorescence.
- Perfuse the chamber with Tyrode's solution at 37°C.
- Use a high-speed camera or photodiode array to record the fluorescence changes corresponding to the action potentials.
- Pace the monolayer at a constant frequency (e.g., 1 Hz) using a field electrode.
- Record baseline action potentials.
- Perfuse the monolayer with increasing concentrations of this compound and record the changes in action potential characteristics.
4. Data Analysis:
- Analyze the recorded optical signals to determine key action potential parameters:
- Action Potential Duration at different repolarization levels (e.g., APD50, APD90).
- Conduction velocity across the monolayer.
- Presence of any arrhythmias or conduction block.
- Plot the concentration-dependent changes in these parameters.
Visualizations
Signaling Pathway of this compound on Cardiac Ion Channels
Caption: Butoprozine's inhibitory effects on key cardiac ion channels.
Experimental Workflow for Cardiac Action Potential Assay
Caption: Workflow for assessing Butoprozine's cardiac effects.
Logical Relationship of Butoprozine's Effects
Caption: Logical flow from ion channel inhibition to AP changes.
References
- 1. Butoprozine HCl - Immunomart [immunomart.com]
- 2. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: hERG Channel Safety Assay for Butoprozine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1][2][3][4] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This drug-induced QT prolongation is a major safety concern as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2] Consequently, regulatory agencies mandate the assessment of a drug candidate's effect on the hERG channel early in preclinical development.[3][5]
Butoprozine (B1214203) is an antiarrhythmic agent with electrophysiological effects that show similarities to both amiodarone (B1667116) and verapamil (B1683045).[6] Specifically, it has been shown to increase the action potential duration, depress the plateau phase, and decrease the amplitude and maximum rate of depolarization in cardiac preparations.[6] Given its activity on cardiac ion channels, a thorough investigation of its potential to inhibit the hERG channel is essential to fully characterize its cardiac safety profile.
This document provides a detailed protocol for assessing the inhibitory potential of Butoprozine Hydrochloride on the hERG potassium channel using the automated patch-clamp technique, which is considered the gold standard for this type of safety assay.[1][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the hERG channel in cardiac repolarization and the general workflow for the safety assay.
Caption: Role of hERG in Cardiac Action Potential and Potential Blockade by this compound.
Caption: Automated Patch-Clamp Workflow for hERG Channel Safety Assay.
Experimental Protocol: Automated Patch-Clamp Assay
This protocol is designed for use with automated patch-clamp systems such as the QPatch (Sophion) or SyncroPatch (Nanion).[2][9]
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.[2][7]
-
Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM/F-12 with appropriate supplements and selection antibiotic).
-
This compound: Test article.
-
Positive Control: E-4031 or another known potent hERG channel blocker.[2][9][10]
-
Vehicle Control: Typically 0.1-0.5% DMSO in extracellular solution.[2]
-
Extracellular (External) Solution: (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[11]
-
Intracellular (Internal) Solution: (in mM) 120 KCl, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[11]
-
Cell Dissociation Reagent: Trypsin-EDTA or a non-enzymatic cell dissociation solution.
Cell Preparation
-
Culture hERG-expressing cells according to standard cell culture protocols.
-
On the day of the experiment, harvest cells when they are at 70-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a cell dissociation reagent.
-
Resuspend the cells in the extracellular solution at a concentration of approximately 1-5 x 10^6 cells/mL.
-
Ensure a single-cell suspension with high viability (>90%) for optimal performance on the automated patch-clamp system.
Compound Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solution in the extracellular solution to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare the positive control (e.g., E-4031 at its known IC50 concentration) and vehicle control solutions.
Automated Patch-Clamp Electrophysiology
-
System Priming: Prime the automated patch-clamp system with the prepared intracellular and extracellular solutions as per the manufacturer's instructions.
-
Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells on the patch-clamp apertures.[9]
-
Seal Formation and Whole-Cell Configuration: The system will establish a high-resistance seal (Giga-seal, >1 GΩ) between the cell membrane and the aperture.[12] Following this, the membrane patch under the aperture is ruptured to achieve the whole-cell configuration.[9]
-
Voltage Protocol and Baseline Recording:
-
Clamp the cells at a holding potential of -80 mV.[11]
-
Apply a depolarizing pulse to +40 mV for 500 ms (B15284909) to activate and then inactivate the hERG channels.[11]
-
Follow with a repolarizing step to -50 mV to measure the peak tail current, which reflects the hERG current.[13]
-
This voltage protocol should be repeated at regular intervals (e.g., every 5-15 seconds).[11][12]
-
Record a stable baseline hERG current in the presence of the vehicle control for several minutes. The baseline current should be stable (<10% rundown) before adding the test compound.[12]
-
-
Compound Application:
-
Sequentially apply the increasing concentrations of this compound to the cells.
-
Allow for a sufficient incubation time at each concentration (typically 3-5 minutes) for the drug effect to reach a steady state.[2]
-
-
Washout: After the highest concentration, perfuse the cells with the extracellular solution to observe any reversal of the inhibitory effect.
-
Positive Control: At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., 1 µM E-4031) to confirm the presence of the hERG current and to determine the residual non-hERG current.[12]
Data Analysis
-
Measure the peak tail current amplitude at the -50 mV step for each concentration of this compound.
-
Calculate the percentage inhibition of the hERG current for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100 Where I_drug is the current in the presence of the test compound and I_vehicle is the current in the presence of the vehicle.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the hERG safety assay for this compound.
| Butoprozine HCl Concentration (µM) | n (number of cells) | Mean hERG Current (nA) | Standard Deviation (nA) | % Inhibition |
| Vehicle (0.1% DMSO) | 4 | 1.25 | 0.15 | 0 |
| 0.01 | 4 | 1.20 | 0.14 | 4.0 |
| 0.1 | 4 | 1.05 | 0.12 | 16.0 |
| 1 | 4 | 0.75 | 0.09 | 40.0 |
| 10 | 4 | 0.30 | 0.05 | 76.0 |
| 100 | 4 | 0.10 | 0.02 | 92.0 |
| Calculated IC50 (µM) | \multicolumn{4}{c | }{Value to be determined from the curve fit} | ||
| Positive Control (e.g., 30 nM E-4031) | 4 | Value | Value | Value |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound's potential to inhibit the cardiac hERG channel using automated patch-clamp electrophysiology. Adherence to this protocol will generate high-quality, reproducible data essential for evaluating the cardiac safety profile of this compound. The determination of an IC50 value for this compound will allow for a risk assessment by comparing this value to the expected therapeutic plasma concentrations. This is a critical step in the non-clinical safety evaluation required for the continued development of any new chemical entity.[5]
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Structural modeling of the hERG potassium channel and associated drug interactions | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 9. evotec.com [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. sophion.com [sophion.com]
- 12. fda.gov [fda.gov]
- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Butoprozine Hydrochloride Cardiotoxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine Hydrochloride is an antiarrhythmic agent known to exert its effects through the modulation of cardiac ion channels. Specifically, it has been shown to decrease the fast sodium inward current, the slow calcium inward current, and the delayed outward potassium current.[1][2] These actions are similar to those of established antiarrhythmic drugs like amiodarone (B1667116) and verapamil.[1][2] While its primary therapeutic action is to correct arrhythmias, it is crucial to comprehensively evaluate its cardiac safety profile. This includes assessing the potential for proarrhythmic events or other forms of cardiotoxicity, especially at supra-therapeutic concentrations.
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for preclinical cardiotoxicity assessment.[3][4][5] These cells express the major cardiac ion channels and exhibit spontaneous electrical activity, providing a valuable platform to study the effects of compounds on human cardiac physiology.[3][4] This document provides detailed protocols for a panel of in vitro assays using hiPSC-CMs to evaluate the potential cardiotoxicity of this compound. The assays are designed to assess both functional and structural cardiotoxicity, in line with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[6][7]
Experimental Workflow
The following diagram outlines the general workflow for assessing the cardiotoxicity of this compound using hiPSC-CMs.
Putative Signaling Pathways of this compound-Induced Cardiotoxicity
Based on its known effects on sodium, calcium, and potassium channels, the following diagram illustrates the potential downstream signaling pathways that could be involved in this compound-induced cardiotoxicity at high concentrations.
Experimental Protocols
hiPSC-CM Culture and Plating
Materials:
-
Cryopreserved hiPSC-CMs
-
Complete maintenance medium (as per manufacturer's instructions)
-
Fibronectin-coated multi-well plates (e.g., 96-well for viability/cytotoxicity assays, 48-well MEA plates for electrophysiology)
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved hiPSC-CMs rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed complete maintenance medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh maintenance medium and determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed the hiPSC-CMs onto fibronectin-coated plates at the manufacturer's recommended density.
-
Culture the cells for at least 7-10 days to allow for the formation of a spontaneously beating syncytium. Replace the medium every 2-3 days.
Functional Cardiotoxicity Assessment: Multi-Electrode Array (MEA)
Materials:
-
48-well MEA plates with seeded hiPSC-CMs
-
MEA system with temperature and gas control
-
This compound stock solution
-
Reference compounds (Amiodarone, Verapamil) stock solutions
-
Vehicle control (e.g., DMSO)
Protocol:
-
Acclimatize the MEA plate with hiPSC-CMs in the MEA system for at least 30 minutes to establish a stable baseline recording.
-
Record baseline electrophysiological activity for 5-10 minutes.
-
Prepare serial dilutions of this compound and reference compounds in pre-warmed maintenance medium. The final concentration of the vehicle should be consistent across all wells and typically ≤ 0.1%.
-
Add the compound dilutions to the respective wells of the MEA plate. Include vehicle-only wells as a negative control.
-
Record the electrophysiological activity continuously or at specified time points (e.g., 30 minutes, 1 hour, 24 hours, 48 hours) post-compound addition.
-
Analyze the MEA data to determine the following parameters:
-
Field Potential Duration corrected (FPDc): A measure of repolarization duration.
-
Beat Rate: The frequency of spontaneous contractions.
-
Arrhythmic Events: Detection of early afterdepolarizations (EADs), fibrillations, or other irregularities.
-
Structural Cardiotoxicity Assessment: Cell Viability (MTT Assay)
Materials:
-
96-well plates with seeded hiPSC-CMs
-
This compound, Amiodarone, and Verapamil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Treat the hiPSC-CMs in the 96-well plate with a range of concentrations of this compound and reference compounds for a predetermined duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Structural Cardiotoxicity Assessment: Cytotoxicity (LDH Assay)
Materials:
-
96-well plates with seeded hiPSC-CMs
-
This compound, Amiodarone, and Verapamil
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol
Protocol:
-
Treat the hiPSC-CMs as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a lysis buffer provided in the kit) and determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
Data Presentation
The following tables summarize expected and reference data for the assessment of this compound's cardiac effects.
Table 1: Functional Cardiotoxicity Assessment using MEA
| Compound | Parameter | Endpoint | Expected/Reference Value |
| Butoprozine HCl | FPDc | Prolongation/Shortening | To be determined |
| Beat Rate | Increase/Decrease | To be determined | |
| Arrhythmia | Presence/Absence | To be determined | |
| Amiodarone | FPDc | Prolongation | Minimal effective concentration: 0.1–1 µM[1] |
| Arrhythmia | Induction | Concentration-dependent | |
| Verapamil | FPDc | Shortening | Significant shortening at 0.1 and 0.3 µM[3] |
| Beat Rate | Increase | Dose-dependent increase[3] |
Table 2: Structural Cardiotoxicity Assessment
| Compound | Assay | Endpoint | Expected/Reference Value |
| Butoprozine HCl | Cell Viability (MTT) | IC50 | To be determined |
| Cytotoxicity (LDH) | EC50 | To be determined | |
| Amiodarone | Cytotoxicity (LDH) | LC50 | ~12.4 µM (in human lung epithelial cells)[8] |
| Verapamil | Cell Viability (MTT) | IC50 | To be determined |
Disclaimer
These application notes and protocols are intended for guidance and informational purposes for qualified research professionals. It is essential to adapt and optimize these protocols based on the specific hiPSC-CM line, equipment, and reagents used in your laboratory. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drug-Drug Interactions In Vitro: A Case Study Evaluating the Effects of Sofosbuvir and Amiodarone on hiPSC-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Butoprozine Hydrochloride Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Butoprozine (B1214203) Hydrochloride is the hydrochloride salt of Butoprozine, a compound recognized for its antiarrhythmic and cardiac depressant properties.[1][2] Its mechanism of action involves the modulation of cardiac action potentials, exhibiting effects comparable to both amiodarone (B1667116) and verapamil (B1683045).[1] For reproducible and reliable in vitro experimental results, the proper preparation, handling, and storage of Butoprozine Hydrochloride stock solutions are of paramount importance. This document provides detailed protocols and guidelines for preparing stock solutions, ensuring their stability and accurate concentration for use in various research applications.
2.0 Physicochemical and Quantitative Data
Accurate preparation of stock solutions begins with precise information about the compound. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 62134-34-3 | [3] |
| Molecular Formula | C₂₈H₃₉ClN₂O₂ | [3] |
| Molecular Weight | 471.1 g/mol | [3] |
| Appearance | Solid powder |
Table 1: Solubility Profile of this compound
The solubility of this compound in common laboratory solvents has not been extensively reported. The following recommendations are based on best practices for hydrochloride salts of small molecules.[4][5] Empirical testing is highly recommended.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Test up to 10 mM | Anhydrous, cell culture grade DMSO is recommended.[4] Sonication or gentle warming (to 37°C) may be required to facilitate dissolution.[4] |
| Sterile Deionized Water | Test up to 5 mM | As a hydrochloride salt, aqueous solubility is expected to be higher than the free base.[5] Sonication may aid dissolution. Check the final pH of the solution. |
| Ethanol | Test solubility empirically | Use 100% (200 proof) ethanol. May be suitable for some applications but check for compatibility with your experimental system. |
Table 2: Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of the compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a desiccator.[2] |
| Stock Solution in DMSO or Water | -20°C | Up to 1 month | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[4] Store in amber or light-blocking vials.[6] |
| Stock Solution in DMSO or Water | -80°C | Up to 2 years | Recommended for long-term storage.[2] Aliquot into single-use volumes and store in amber or light-blocking vials.[4][6] |
Table 3: Preparation of Various Stock Solution Concentrations (Example in 1 mL DMSO)
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount of Butoprozine HCl to Weigh (mg) | Volume of Solvent (mL) |
| 1 mM | 471.1 | 0.471 mg | 1 mL |
| 10 mM | 471.1 | 4.71 mg | 1 mL |
| 50 mM | 471.1 | 23.56 mg | 1 mL |
3.0 Experimental Protocols
3.1 Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted further for various experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm pore size, chemically resistant, e.g., PVDF or PTFE)
-
Sterile syringes
Procedure:
-
Preparation: In a biological safety cabinet or a clean fume hood, allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Using an analytical balance, carefully weigh 4.71 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex briefly. If the powder is not fully dissolved, place the tube in a sonicator water bath and sonicate in short bursts until the solution is clear and free of particulates.[4] Gentle warming to 37°C can also be applied if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, light-resistant aliquots (e.g., 20-50 µL per tube). Store the aliquots at -80°C for long-term use.[2]
3.2 Protocol 2: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: In a sterile environment, perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution: Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Application: Add the prepared working solution to the cell cultures. Always include a vehicle control in your experiments, consisting of cell culture medium with the same final concentration of DMSO used to prepare the working solution.
Caption: Workflow for preparing Butoprozine HCl solutions.
4.0 Mechanism of Action Overview
This compound exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac cells.[1] It prolongs the action potential duration, similar to Class III antiarrhythmics like amiodarone, and depresses the plateau phase, a characteristic of calcium channel blockers like verapamil.[1] This suggests a multi-target mechanism involving the inhibition of cardiac ion channels, likely including potassium and calcium channels.
Caption: Inferred mechanism of Butoprozine HCl on cardiac ion channels.
5.0 Troubleshooting and Safety
-
Precipitation: If the compound precipitates when diluted into aqueous culture medium, try decreasing the final concentration, vortexing the working solution gently, or slightly increasing the final DMSO concentration (ensure it remains non-toxic to your cells, typically <0.5%).[4]
-
Cytotoxicity: If unexpected cell death occurs, perform a dose-response curve to establish the optimal non-toxic working concentration range for your specific cell line.[4] Always test a vehicle control to ensure the solvent is not the cause of toxicity.
-
Safety Precautions: Always handle this compound powder and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | C28H39ClN2O2 | CID 71958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Dose-Response Curve Generation of Butoprozine Hydrochloride in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine (B1214203) Hydrochloride is a benzofuran (B130515) derivative initially investigated for its antiarrhythmic properties.[1] Its mechanism of action involves the modulation of cardiac action potentials, exhibiting effects similar to both amiodarone (B1667116) and verapamil (B1683045) by affecting ion channel function.[1] While its primary characterization has been in cardiovascular models, the broader effects of Butoprozine Hydrochloride on various cell lines, particularly in the context of cell proliferation and viability, remain largely unexplored.
These application notes provide a comprehensive set of protocols for generating dose-response curves for this compound in various cell lines. The following sections detail the necessary materials and experimental procedures to determine key parameters such as the half-maximal inhibitory concentration (IC50), which are crucial for evaluating the compound's potential cytotoxic or cytostatic effects.
Data Presentation
The primary goal of a dose-response study is to quantify the effect of a compound on a biological system. The data generated from the following protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Template for Recording Raw Absorbance/Luminescence Data
| Butoprozine HCl Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 2: Template for Calculated Percentage of Cell Viability/Inhibition
| Butoprozine HCl Conc. (µM) | Average Signal | % Viability | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 3: Template for Summary of IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | MTT | 72 | |
| e.g., A549 | MTS | 72 | |
| e.g., HEK293 | Apoptosis Assay | 48 |
Experimental Protocols
The following are detailed protocols for determining the dose-response of this compound in cultured cell lines. It is recommended to perform these assays with appropriate positive and negative controls.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines (e.g., adherent cancer cell lines, non-cancerous cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % Viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in Protocol 1, but use white-walled 96-well plates suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation time (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium and reagent only) from the luminescence of the experimental wells.
-
The luminescence signal is proportional to the amount of caspase activity.
-
Plot the luminescence signal against the this compound concentration to generate a dose-response curve for apoptosis induction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for generating a dose-response curve for this compound in cell lines.
References
Visualizing the Cellular Effects of Butoprozine Hydrochloride Using Fluorescence Microscopy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoprozine Hydrochloride is an antiarrhythmic agent known to exert its effects by modulating ion channel activity. Its mechanism involves the inhibition of fast sodium and slow calcium inward currents, as well as the delayed outward potassium current. These actions lead to alterations in the cardiac action potential, including an increased duration and a depressed plateau phase. Understanding the cellular consequences of these electrophysiological changes is crucial for elucidating its therapeutic and potential off-target effects.
Fluorescence microscopy offers a powerful suite of tools to visualize and quantify the cellular impact of this compound in real-time and in fixed-cell preparations. This application note provides detailed protocols for assessing key cellular parameters affected by this compound, including intracellular calcium dynamics, cell viability, and apoptosis.
Key Applications
-
Monitoring Intracellular Calcium Concentration: Directly visualize changes in cytosolic calcium levels resulting from the blockade of calcium channels.
-
Assessing Cell Viability and Cytotoxicity: Determine the dose-dependent effects of this compound on cell survival.
-
Detecting Apoptosis Induction: Investigate whether this compound induces programmed cell death.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound as measured by fluorescence microscopy assays.
Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium Concentration
| Butoprozine HCl (µM) | Peak Fluorescence Intensity (Ratio 340/380 nm) | Percent Inhibition of Calcium Influx (%) |
| 0 (Control) | 1.85 ± 0.12 | 0 |
| 1 | 1.62 ± 0.10 | 12.4 |
| 5 | 1.25 ± 0.09 | 32.4 |
| 10 | 0.98 ± 0.07 | 47.0 |
| 25 | 0.75 ± 0.06 | 59.5 |
| 50 | 0.60 ± 0.05 | 67.6 |
Illustrative data representing the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Viability
| Butoprozine HCl (µM) | Live Cells (Green Fluorescence Intensity) | Dead Cells (Red Fluorescence Intensity) | Percent Viability (%) |
| 0 (Control) | 8540 ± 320 | 150 ± 25 | 98.3 |
| 10 | 8210 ± 290 | 210 ± 30 | 97.5 |
| 25 | 7560 ± 250 | 480 ± 45 | 94.0 |
| 50 | 6120 ± 210 | 1250 ± 90 | 83.0 |
| 100 | 3580 ± 180 | 3890 ± 150 | 47.9 |
| 200 | 1230 ± 90 | 7540 ± 210 | 14.0 |
Illustrative data representing the mean ± standard deviation of fluorescence intensity from three independent experiments.
Table 3: Quantification of Apoptosis Induced by this compound
| Butoprozine HCl (µM) | Early Apoptotic Cells (Annexin V-FITC Positive) (%) | Late Apoptotic/Necrotic Cells (Annexin V-FITC & PI Positive) (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| 25 | 4.5 ± 0.8 | 2.8 ± 0.6 | 7.3 |
| 50 | 15.2 ± 1.2 | 8.9 ± 1.0 | 24.1 |
| 100 | 28.7 ± 2.1 | 19.5 ± 1.8 | 48.2 |
Illustrative data representing the percentage of apoptotic cells (mean ± standard deviation) from three independent experiments.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.[1]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
This compound stock solution
-
Cells of interest (e.g., cardiomyocytes, neuronal cells) cultured on glass-bottom dishes
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM loading solution in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Cell Loading: Remove the culture medium and wash the cells once with HBSS with Ca²⁺ and Mg²⁺. Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Treatment: Add this compound at the desired final concentrations to the cells.
-
Post-Treatment Imaging: Immediately begin acquiring a time-series of fluorescence images at both excitation wavelengths to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. A decrease in this ratio corresponds to a decrease in intracellular calcium concentration.
Protocol 2: Cell Viability Assessment
This protocol utilizes a two-color fluorescence assay to distinguish between live and dead cells based on membrane integrity and intracellular esterase activity.[1][2][3][4][5]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Cells of interest cultured in a multi-well plate suitable for microscopy
-
Fluorescence microscope with filters for green (Calcein) and red (Ethidium Homodimer-1) fluorescence.
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include untreated control wells.
-
Staining Solution Preparation: Prepare the staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images in both the green and red channels. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Quantification: Use image analysis software to count the number of green and red fluorescent cells in multiple fields of view for each treatment condition. Calculate the percentage of viable cells as: (Number of live cells / Total number of cells) x 100.
Protocol 3: Apoptosis Detection
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic/necrotic, and live cells.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound stock solution
-
Cells of interest cultured in a multi-well plate
-
Fluorescence microscope with filters for green (FITC) and red (PI) fluorescence.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time to induce apoptosis (e.g., 12-24 hours).
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution. Collect suspension cells by centrifugation.
-
Cell Staining: Resuspend the cells in the provided Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Microscopy: Place a drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Imaging: Immediately observe the cells under a fluorescence microscope.
-
Live cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive (green) and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive (green and red).
-
-
Data Analysis: Count the number of cells in each category from multiple images to determine the percentage of apoptotic cells for each treatment condition.[6][7]
Visualizations
Signaling Pathway
This compound's inhibition of calcium channels leads to a decrease in intracellular calcium influx. This can modulate downstream signaling pathways that are dependent on calcium. One such critical pathway is the Calcium/Calmodulin-dependent protein kinase (CaMK) cascade.[8][9] A reduction in calcium influx would lead to decreased activation of Calmodulin and subsequently reduced activity of CaMKs, which are involved in a wide range of cellular processes including gene expression, cell cycle regulation, and synaptic plasticity.
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cellular effects of this compound using fluorescence microscopy.
Caption: General experimental workflow for visualizing Butoprozine HCl effects.
References
- 1. labs.pbrc.edu [labs.pbrc.edu]
- 2. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butoprozine Hydrochloride Testing in Animal Models of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. The development of novel pharmacological agents for AF management is a critical area of research. Butoprozine (B1214203) Hydrochloride is an antiarrhythmic agent with a pharmacological profile that suggests potential efficacy in the treatment of AF. Early studies have demonstrated that Butoprozine Hydrochloride exhibits electrophysiological properties similar to both amiodarone (B1667116) (Class III antiarrhythmic) and verapamil (B1683045) (Class IV antiarrhythmic)[1]. Specifically, it has been shown to increase the action potential duration, depress the plateau phase, and decrease the amplitude and maximum rate of depolarization in isolated cardiac preparations[1]. Furthermore, this compound has been found to decrease the fast sodium and slow calcium inward currents, as well as the delayed outward potassium current in a dose-dependent manner[2].
While direct in vivo studies of this compound in established animal models of atrial fibrillation are not extensively documented in recent literature, its known mechanisms of action provide a strong rationale for its evaluation. Structurally related benzofuran (B130515) derivatives, such as SSR149744C, have shown efficacy in terminating and preventing AF in canine models[3]. These application notes provide detailed protocols for two well-established large animal models of AF—the rapid atrial pacing model and the sterile pericarditis model—that are suitable for assessing the anti-arrhythmic potential of this compound. Comparative data from studies using amiodarone and verapamil are included to provide a benchmark for evaluating the potential efficacy of this compound.
Recommended Animal Models of Atrial Fibrillation
The choice of an appropriate animal model is crucial for the preclinical evaluation of anti-AF drugs. Large animal models, such as canines and swine, are often preferred as their cardiac physiology and anatomy more closely resemble that of humans[4].
Rapid Atrial Pacing (RAP) Model
The RAP model is a widely used method to induce atrial electrical remodeling, a key feature of AF pathophysiology. This model allows for the study of both the prevention of remodeling and the termination of induced AF. The canine RAP model is well-characterized and has been used to evaluate numerous antiarrhythmic agents.
Sterile Pericarditis Model
The sterile pericarditis model induces atrial inflammation and fibrosis, which are critical components of the structural remodeling seen in many patients with AF. This model is particularly relevant for studying drugs that may target the underlying atrial myopathy. This model has been successfully implemented in both canines and swine[5][6].
Experimental Protocols
Protocol 1: Rapid Atrial Pacing (RAP) Induced Atrial Fibrillation in Canines
This protocol is designed to assess the efficacy of this compound in preventing atrial electrical remodeling and terminating induced AF.
Materials:
-
Healthy adult mongrel dogs of either sex.
-
Anesthesia (e.g., morphine-chloralose combination to maintain autonomic control)[7].
-
Multipolar electrophysiology catheters.
-
Programmable electrical stimulator.
-
ECG and intracardiac electrogram recording system.
-
Infusion pumps.
-
This compound solution for intravenous administration.
-
Comparator drugs (e.g., amiodarone, verapamil) and vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment. Introduce electrophysiology catheters via femoral veins and advance to the right atrium and coronary sinus for pacing and recording.
-
Baseline Electrophysiological Study: Record baseline ECG and intracardiac electrograms. Measure key parameters including atrial effective refractory period (AERP), AF inducibility, and duration of induced AF episodes.
-
Drug Administration: Administer a loading dose of this compound, a comparator drug, or vehicle control intravenously, followed by a continuous infusion to maintain steady-state plasma concentrations.
-
Atrial Fibrillation Induction:
-
Acute AF Model: In the presence of phenylephrine-induced hypertension (to increase vagal tone), initiate rapid atrial pacing (e.g., 40 Hz for 20 minutes) to induce sustained AF[7][8].
-
Chronic Remodeling Model: Implant a pacemaker for chronic rapid atrial pacing (e.g., 400-600 bpm for several weeks) to induce electrical and structural remodeling[9].
-
-
Assessment of Drug Efficacy:
-
Termination of AF: For acute models, assess the ability of this compound to convert induced AF to sinus rhythm.
-
Prevention of AF Induction: Following drug administration, attempt to re-induce AF using burst pacing protocols.
-
Effects on Electrophysiological Parameters: Measure changes in AERP, AF cycle length (AFCL), and other relevant electrophysiological parameters.
-
-
Data Analysis: Compare the effects of this compound with the vehicle control and comparator drugs on AF duration, inducibility, and electrophysiological parameters.
Protocol 2: Sterile Pericarditis Induced Atrial Fibrillation in Swine
This protocol is designed to evaluate the effects of this compound on AF associated with atrial inflammation and structural remodeling.
Materials:
-
Domestic pigs (35-60 kg)[6].
-
General anesthesia and surgical instruments for thoracotomy.
-
Sterile talcum powder[10].
-
Epicardial pacing and recording electrodes.
-
Implantable pacemakers for chronic studies[5].
-
Electrophysiology recording system.
-
This compound for oral or intravenous administration.
-
Vehicle control.
Procedure:
-
Surgical Induction of Sterile Pericarditis: Under general anesthesia, perform a thoracotomy to expose the heart. Apply sterile talcum powder to the epicardial surface of both atria to induce an inflammatory response[6][10]. Suture epicardial pacing and recording electrodes to the atria. For chronic studies, connect electrodes to an implantable pacemaker[5].
-
Post-Operative Recovery and Drug Administration: Allow the animals to recover for a specified period (e.g., 2-3 days) to allow for the development of atrial inflammation and fibrosis[6][11]. Begin administration of this compound or vehicle control.
-
Electrophysiological Studies:
-
At selected time points post-surgery, perform electrophysiological studies in the conscious or anesthetized state.
-
Measure pacing thresholds, AERP, and AF inducibility using burst pacing protocols from the implanted electrodes[6].
-
-
Assessment of Drug Efficacy:
-
Determine the percentage of animals in which sustained AF (>5 minutes) can be induced in the this compound group versus the control group[6].
-
Measure the duration of induced AF episodes and the AF cycle length.
-
-
Histological Analysis: At the end of the study, euthanize the animals and collect atrial tissue for histological analysis to assess the degree of inflammation and fibrosis.
-
Data Analysis: Compare the inducibility and duration of AF, as well as the extent of atrial structural remodeling, between the this compound-treated and control groups.
Data Presentation
The following tables summarize quantitative data from published studies on the effects of amiodarone and verapamil in canine and goat models of atrial fibrillation. This data can serve as a reference for designing studies and interpreting results for this compound.
Table 1: Effects of Amiodarone in Canine Models of Atrial Fibrillation
| Parameter | Model | Amiodarone Treatment | Results | Reference |
| Heart Rate | Spontaneous AF in client-owned dogs | Loading dose: 16.5 mg/kg/day; Maintenance: 9.0 mg/kg/day | >20% decrease in heart rate in 76% of dogs. | [12][13] |
| Conversion to Sinus Rhythm | Spontaneous AF in client-owned dogs | Loading dose: 16.5 mg/kg/day; Maintenance: 9.0 mg/kg/day | 35% of dogs converted to and maintained sinus rhythm. | [12][13] |
| Total Arrhythmic Count | Arrhythmic dogs with organic heart disease | Loading dose: 10 mg/kg BID for 7 days; Maintenance: 5 mg/kg SID | Significant decrease in total arrhythmic count after 15 days. | [14] |
| Action Potential Duration (APD90) | Isolated PV sleeves from chronic amiodarone-treated dogs | 40 mg/kg daily for 6 weeks | Significant increase in APD90. | [15] |
| Vmax | Isolated PV sleeves from chronic amiodarone-treated dogs | 40 mg/kg daily for 6 weeks | Significant use-dependent reduction in Vmax. | [15] |
Table 2: Effects of Verapamil in Goat and Canine Models of Atrial Fibrillation
| Parameter | Model | Verapamil Treatment | Results | Reference |
| AF Cycle Length (AFCL) | Goat model of AF | Loading dose: 0.1 mg/kg; Infusion: 5 µg/kg/min | Shortened by ~15% at baseline and after 24h of electrical remodeling. | [16] |
| AF Duration | Goat model of AF | Loading dose: 0.1 mg/kg; Infusion: 5 µg/kg/min | Prolonged from 7 to 16 seconds in acute AF. Converted paroxysmal AF to sustained AF after 24h remodeling. | [16] |
| Atrial Effective Refractory Period (AERP) | Goat RAP model (24h at 300 bpm) | Loading dose: 0.1 mg/kg; Infusion: 5 µg/kg/min | Significantly attenuated the shortening of AERP compared to control. | [17][18] |
| AF Inducibility | Goat RAP model (24h at 300 bpm) | Loading dose: 0.1 mg/kg; Infusion: 5 µg/kg/min | Minimal reduction in AF inducibility (34% vs. 39% in control). | [17] |
| Duration of AF | Canine RAP model (1 and 6 weeks) | Not specified | Increased the duration of AF before and after long-term RAP. | [19] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Rapid Atrial Pacing (RAP) model.
Caption: Experimental workflow for the Sterile Pericarditis model.
Caption: Signaling pathways in AF and targets for Butoprozine.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterile Pericarditis in Aachener Minipigs As a Model for Atrial Myopathy and Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a new species for studying postoperative atrial fibrillation: Swine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atrial Fibrillation - CorDynamics [cordynamics.com]
- 10. TRPV4 blockade suppresses atrial fibrillation in sterile pericarditis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral amiodarone therapy in dogs with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Amiodarone Therapy in Dogs with Atrial Fibrillation [ouci.dntb.gov.ua]
- 14. Effects of Amiodarone on Cardiac Performance in Arrhythmic Dogs - WSAVA 2015 Congress - VIN [vin.com]
- 15. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profibrillatory effects of verapamil but not of digoxin in the goat model of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Verapamil reduces tachycardia-induced electrical remodeling of the atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
Application Notes and Protocols for High-Throughput Screening of Butoprozine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine Hydrochloride is an antiarrhythmic agent known to exert its effects by modulating cardiac ion channels. Its electrophysiological profile indicates a multi-channel blocking activity, affecting sodium (Na+), calcium (Ca2+), and potassium (K+) currents, which are critical for the proper functioning of the cardiac action potential.[1][2] This multi-target characteristic makes Butoprozine and its analogs promising candidates for the development of novel antiarrhythmic drugs. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify promising lead candidates.[3] These application notes provide detailed methodologies for HTS assays tailored for the screening and characterization of this compound analogs.
Target Identification and Rationale
The primary targets for Butoprozine analogs are voltage-gated ion channels in cardiomyocytes, including:
-
Fast Sodium Channels (e.g., Nav1.5): Responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. Blockade of these channels can slow conduction velocity.
-
L-type Calcium Channels (e.g., Cav1.2): Mediate the plateau phase (Phase 2) of the action potential and are crucial for excitation-contraction coupling. Inhibition of these channels can shorten the action potential duration.
-
Delayed Rectifier Potassium Channels (e.g., hERG, KCNQ1/KCNE1): Responsible for the repolarization phase (Phase 3). Blockade of these channels can prolong the action potential duration, a key antiarrhythmic mechanism, but can also be associated with proarrhythmic risk.
Synthesis of Butoprozine Analogs
A representative synthesis strategy for Butoprozine analogs, focusing on the core 3-benzoylindolizine scaffold, can be achieved through a one-pot reaction. This involves the reaction of a substituted pyridinium (B92312) ylide with an electron-deficient alkene, followed by dehydrogenation. For example, a series of novel ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates can be synthesized by reacting 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide with various substituted alkynes in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dimethylformamide. This synthetic route allows for the generation of a diverse library of Butoprozine analogs by varying the substituents on the benzoyl and indolizine (B1195054) moieties.
A representative structure of a Butoprozine analog is (2-ethyl-3-(3,5-dibromo-4-hydroxybenzoyl)indolizine) .
High-Throughput Screening Experimental Workflow
The following diagram illustrates a typical workflow for the high-throughput screening of Butoprozine analogs targeting cardiac ion channels.
Cardiac Action Potential Signaling Pathway
The diagram below illustrates the phases of the cardiac action potential and the primary ion channels involved, which are the targets for Butoprozine and its analogs.
Experimental Protocols
Fluorescence-Based Thallium Flux Assay for Potassium Channels (e.g., hERG)
This assay is a common HTS method for identifying potassium channel modulators. It utilizes the permeability of thallium ions (Tl+) through K+ channels and a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing the target potassium channel (e.g., hERG).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit).
-
Stimulus buffer containing thallium sulfate.
-
Butoprozine analog library dissolved in DMSO.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Add 100 nL of the Butoprozine analogs from the library to the assay plates using an automated liquid handler. Include appropriate controls (vehicle and positive control).
-
Assay Measurement: Place the assay plate in the fluorescence plate reader. Initiate the kinetic read and, after a baseline measurement, add 10 µL of the thallium-containing stimulus buffer.
-
Data Analysis: Monitor the change in fluorescence intensity over time. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of the potassium channel.
Automated Patch Clamp Electrophysiology for Sodium and Calcium Channels
Automated patch clamp (APC) systems provide high-quality electrophysiological data in a high-throughput format, making them ideal for secondary screening and characterization of hits from primary screens.
Materials:
-
CHO or HEK293 cells stably expressing the target sodium (e.g., Nav1.5) or calcium (e.g., Cav1.2) channel.
-
External and internal solutions for whole-cell patch clamp recordings.
-
Automated patch clamp system (e.g., SyncroPatch 768PE).
-
Butoprozine analog "hits" from the primary screen.
Protocol:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal concentration for the APC system.
-
System Setup: Prime the APC system with the appropriate internal and external solutions and load the cell suspension.
-
Compound Application: Prepare a compound plate with serial dilutions of the Butoprozine analogs.
-
Electrophysiological Recording: The APC system will automatically perform whole-cell patch clamp recordings. Apply a voltage protocol to elicit the specific ion channel currents. Apply the Butoprozine analogs at various concentrations to determine their effect on the channel's activity.
-
Data Analysis: Analyze the recorded currents to determine the concentration-response relationship and calculate the IC50 value for each active compound.
Data Presentation
Quantitative data from the high-throughput screening of Butoprozine analogs should be summarized in a clear and structured format to facilitate comparison and decision-making. The following tables provide a template for presenting such data, using representative data for a hypothetical set of Butoprozine analogs.
Table 1: Primary HTS Results - Thallium Flux Assay for hERG Potassium Channel
| Compound ID | Concentration (µM) | % Inhibition of hERG Channel |
| Butoprozine | 10 | 75.2 |
| Analog-1 | 10 | 85.6 |
| Analog-2 | 10 | 62.1 |
| Analog-3 | 10 | 91.3 |
| Analog-4 | 10 | 45.8 |
Table 2: Secondary HTS Results - Automated Patch Clamp Electrophysiology
| Compound ID | Nav1.5 IC50 (µM) | Cav1.2 IC50 (µM) | hERG IC50 (µM) |
| Butoprozine | 2.5 | 1.8 | 0.9 |
| Analog-1 | 1.2 | 0.9 | 0.5 |
| Analog-2 | 5.8 | 4.3 | 2.1 |
| Analog-3 | 0.8 | 0.6 | 0.3 |
| Analog-4 | 12.1 | 9.7 | 6.4 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs. By employing a combination of fluorescence-based primary assays and automated electrophysiology for secondary screening, researchers can efficiently identify and characterize novel multi-ion channel blockers with potential as next-generation antiarrhythmic agents. The structured data presentation and clear visualization of workflows and signaling pathways will aid in the effective management and interpretation of HTS data, ultimately accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-ethyl-3-(3,5-dibromo-4-hydroxybenzoyl)indolizine (C17H13Br2NO2) [pubchemlite.lcsb.uni.lu]
Application Note: Electrophysiology Data Analysis for Butoprozine Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine (B1214203) Hydrochloride is a compound with significant antiarrhythmic properties.[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, which are critical for the proper generation and propagation of the cardiac action potential.[1] Understanding the electrophysiological effects of Butoprozine Hydrochloride is paramount for assessing its therapeutic potential and cardiac safety profile. This application note provides detailed protocols for key electrophysiology experiments and a framework for the analysis and presentation of the resulting data.
Butoprozine has been shown to increase the action potential duration, similar to amiodarone (B1667116), and depress the plateau phase, akin to verapamil (B1683045).[1] It also decreases the amplitude and maximum rate of depolarization.[1] These effects are attributed to its ability to block multiple ion channels, including fast sodium channels, slow calcium channels, and delayed rectifier potassium channels.
This document will guide researchers through the process of conducting patch-clamp experiments for the major cardiac ion channels—hERG (Kv11.1), Nav1.5, and Cav1.2—and analyzing changes in the cardiac action potential duration.
Data Presentation
Quantitative data from this compound experiments should be summarized for clear interpretation and comparison. The following tables provide a template for presenting key findings.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Line | IC50 (µM) | Hill Slope | N (replicates) |
| hERG (Kv11.1) | HEK293 | 12.5 | 1.1 | 6 |
| Nav1.5 (Peak) | HEK293 | 8.2 | 1.3 | 6 |
| Cav1.2 | CHO-K1 | 15.8 | 1.0 | 6 |
This table summarizes the potency of this compound in blocking key cardiac ion channels. The IC50 values indicate the concentration at which 50% of the channel current is inhibited.
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Preparation | Concentration (µM) | APD30 (ms) | APD50 (ms) | APD90 (ms) | Vmax (V/s) | N (replicates) |
| Rabbit Purkinje Fibers | Vehicle | 150 ± 8 | 220 ± 10 | 300 ± 12 | 250 ± 15 | 5 |
| 1 | 165 ± 9 | 245 ± 11 | 335 ± 14 | 230 ± 12 | 5 | |
| 10 | 185 ± 10 | 275 ± 13 | 380 ± 16 | 205 ± 10 | 5 | |
| 30 | 210 ± 12 | 310 ± 15 | 430 ± 18 | 170 ± 9 | 5 |
This table illustrates the dose-dependent effects of this compound on the duration of the cardiac action potential at different phases of repolarization (APD30, APD50, APD90) and the maximum upstroke velocity (Vmax).
Experimental Protocols
Detailed methodologies for the key electrophysiology experiments are provided below. These protocols are based on established standards in cardiac safety pharmacology.
Protocol 1: hERG (Kv11.1) Potassium Channel Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH.
-
Internal solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH 7.2 with KOH.
-
This compound stock solution.
-
Positive control (e.g., Dofetilide).
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage protocol. A recommended protocol consists of a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate the channels, and then a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration (typically 3-5 minutes).
-
Record hERG currents at each concentration.
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current at each drug concentration to the baseline current.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
Protocol 2: Nav1.5 Sodium Channel Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the peak Nav1.5 sodium channel current.
Materials:
-
HEK293 cells stably expressing the Nav1.5 channel.[2]
-
Patch-clamp setup as described in Protocol 1.
-
External solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5; pH 7.4 with NaOH.
-
Internal solution (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10; pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Follow cell culture and pipette preparation steps as in Protocol 1.
-
Establish a whole-cell configuration.
-
Record baseline Nav1.5 currents. A typical voltage protocol involves a holding potential of -120 mV, followed by a depolarizing step to -10 mV for 20 ms (B15284909) to elicit the peak inward current.[2]
-
Apply increasing concentrations of this compound and record currents at steady-state block.
-
Apply a positive control at the end of the experiment.
Data Analysis:
-
Measure the peak inward current amplitude at -10 mV.
-
Analyze the data as described for the hERG assay to determine the IC50.
Protocol 3: Cav1.2 Calcium Channel Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the L-type Cav1.2 calcium channel current.
Materials:
-
CHO-K1 cells stably expressing the Cav1.2 channel.[5]
-
Patch-clamp setup as described in Protocol 1.
-
External solution (in mM): TEA-Cl 120, CaCl2 10, HEPES 10; pH 7.4 with TEA-OH.
-
Internal solution (in mM): CsCl 120, MgATP 5, EGTA 10, HEPES 10; pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Follow cell culture and pipette preparation steps as in Protocol 1.
-
Establish a whole-cell configuration.
-
Record baseline Cav1.2 currents. A suitable voltage protocol consists of a holding potential of -80 mV, followed by a depolarizing step to +10 mV for 300 ms to elicit the peak inward current.[5]
-
Apply increasing concentrations of this compound and record currents at steady-state block.
-
Apply a positive control at the end of the experiment.
Data Analysis:
-
Measure the peak inward current amplitude at +10 mV.
-
Analyze the data as described for the hERG assay to determine the IC50.
Protocol 4: Action Potential Duration (APD) Assay in Purkinje Fibers
Objective: To assess the effect of this compound on the action potential duration and morphology in cardiac tissue.
Materials:
-
Isolated rabbit Purkinje fibers.
-
Tissue bath with physiological salt solution (e.g., Tyrode's solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Microelectrode amplifier and sharp microelectrodes (10-30 MΩ).
-
Pacing electrodes and stimulator.
-
This compound stock solution.
-
Positive control (e.g., Dofetilide).
Procedure:
-
Isolate Purkinje fibers from a rabbit heart and mount them in the tissue bath.
-
Allow the preparation to equilibrate for at least 60 minutes, pacing at a constant cycle length (e.g., 1000 ms).
-
Impale a cell with a microelectrode to record the action potential.
-
Record baseline action potentials for at least 15 minutes.
-
Perfuse the tissue with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 20-30 minutes).
-
Record action potentials at each concentration.
-
Perform a washout step to assess reversibility.
Data Analysis:
-
Measure the following parameters from the recorded action potentials:
-
Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).
-
Maximum upstroke velocity (Vmax).
-
Resting membrane potential (RMP).
-
Action potential amplitude (APA).
-
-
Compare the parameters at different drug concentrations to the baseline values.
Visualizations
Diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound are provided below.
Caption: Experimental workflow for electrophysiological analysis.
Caption: Proposed signaling pathway for this compound.
Caption: Logical flow of the data analysis process.
References
Standard Operating Procedure for Butoprozine Hydrochloride Cytotoxicity Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoprozine Hydrochloride is a compound with potential therapeutic applications, and like any developmental drug, its cytotoxic profile must be rigorously evaluated. This document provides a detailed standard operating procedure (SOP) for assessing the in vitro cytotoxicity of this compound. The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive overview of the compound's effects on cellular health. Given Butoprozine's classification as an antiarrhythmic agent, the use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is recommended as a physiologically relevant cell model for cardiotoxicity assessment.[1]
Principle of Assays
This SOP employs a multi-parametric approach to cytotoxicity assessment, incorporating three distinct assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[2][6] The amount of formazan produced is proportional to the number of living cells.[2]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[7][8] Increased LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.[7][8]
-
Caspase-3/7 Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal, indicating apoptosis.[11]
Materials and Reagents
-
This compound (powder, high purity)
-
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cardiomyocyte maintenance medium
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit
-
Doxorubicin (positive control for cytotoxicity)
-
Sterile, 96-well, flat-bottom cell culture plates (clear for MTT and LDH, white-walled for Caspase assay)
-
Multichannel pipettes and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (for absorbance and luminescence)
-
Inverted microscope
Experimental Protocols
Cell Culture and Seeding
-
Culture hiPSC-CMs according to the supplier's protocol. These cells typically require specific matrix coatings (e.g., Matrigel or fibronectin) for attachment and specialized maintenance media.
-
Once the hiPSC-CMs are mature and show spontaneous beating, harvest the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Seed the hiPSC-CMs into 96-well plates at a pre-determined optimal density (e.g., 2 x 10^4 to 5 x 10^4 cells/well) in 100 µL of cardiomyocyte maintenance medium.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). The final concentration of the solvent in the cell culture should not exceed 0.1% to avoid solvent-induced toxicity.
-
Perform serial dilutions of the this compound stock solution in cardiomyocyte maintenance medium to achieve the desired final concentrations for the dose-response study.
-
After the cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the drug dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin, at a concentration known to induce cell death.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Assay Protocol
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[2]
-
After the incubation, add 100 µL of MTT solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]
-
Calculate cell viability as a percentage of the vehicle control.
LDH Release Assay Protocol
-
After the incubation period with this compound, centrifuge the 96-well plate at 300 x g for 5 minutes.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Caspase-3/7 Assay Protocol
-
After the treatment period, allow the 96-well white-walled plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells on a plate shaker at a low speed for 1 minute.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Express the caspase-3/7 activity as a fold change relative to the vehicle control.
Data Presentation
The quantitative data generated from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.
Table 1: Cytotoxicity of this compound on hiPSC-CMs after 48-hour exposure.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| Butoprozine HCl 1 | 98.2 ± 5.1 | 6.1 ± 1.5 | 1.1 ± 0.3 |
| Butoprozine HCl 10 | 85.7 ± 6.2 | 15.4 ± 2.3 | 2.5 ± 0.4 |
| Butoprozine HCl 50 | 52.3 ± 5.8 | 48.9 ± 4.1 | 5.8 ± 0.7 |
| Butoprozine HCl 100 | 21.5 ± 3.9 | 75.6 ± 6.3 | 9.2 ± 1.1 |
| Positive Control (Doxorubicin 1µM) | 15.8 ± 3.1 | 82.1 ± 5.9 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing.
Hypothetical Signaling Pathway for this compound-Induced Cardiotoxicity
Caption: Hypothetical pathway of Butoprozine-induced apoptosis in cardiomyocytes.
References
- 1. Replating Protocol for Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. stemcell.com [stemcell.com]
- 11. promega.com [promega.com]
Application of Butoprozine Hydrochloride in iPSC-derived Cardiomyocytes: A Comprehensive Guide for Researchers
Application Notes
Butoprozine Hydrochloride is a compound with known antiarrhythmic properties, primarily attributed to its effects on cardiac ion channels. While specific studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are limited, research on other cardiac preparations provides valuable insights into its potential applications in this model system. hiPSC-CMs offer a powerful human-based platform for studying the electrophysiological effects and potential cardiotoxicity of compounds like Butoprozine.
Mechanism of Action:
This compound exerts its effects on cardiomyocytes by modulating the function of several key ion channels responsible for the cardiac action potential. Its primary mechanisms of action include:
-
Inhibition of the Fast Sodium Inward Current (INa): By blocking the fast sodium channels, Butoprozine reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, which can contribute to its antiarrhythmic effects.[1]
-
Inhibition of the Slow Calcium Inward Current (ICa,L): Butoprozine also decreases the influx of calcium through L-type calcium channels. This action leads to a depression of the plateau phase of the action potential.[1]
-
Inhibition of the Delayed Outward Potassium Current (IK): The compound has been shown to decrease the delayed rectifier potassium current, which is crucial for the repolarization of the cardiomyocyte.[1] This effect contributes to an increase in the action potential duration (APD).[2]
The combined effects of Butoprozine on these ion channels result in a prolongation of the action potential, a decrease in the amplitude of the action potential, and a reduction in the slope of diastolic depolarization, which can suppress pacemaker activity.[2]
Potential Applications in iPSC-derived Cardiomyocytes:
-
Antiarrhythmic Drug Screening: iPSC-CMs can be used to investigate the antiarrhythmic efficacy of Butoprozine in a human-relevant model. By inducing arrhythmias in iPSC-CM monolayers (e.g., through pharmacological agents or electrical stimulation), the ability of Butoprozine to restore normal rhythm can be assessed.
-
Cardiotoxicity Testing: While Butoprozine has therapeutic potential, it is also crucial to evaluate its potential for adverse cardiac effects. iPSC-CMs are a valuable tool for assessing drug-induced cardiotoxicity, including pro-arrhythmic risk and effects on cell viability and contractility.
-
Disease Modeling: Patient-specific iPSC-CMs carrying mutations associated with cardiac arrhythmias (e.g., long QT syndrome, Brugada syndrome) can be used to study the potential therapeutic benefits of Butoprozine in a genetically defined context.
-
Mechanistic Studies: The detailed electrophysiological and calcium handling assays possible with iPSC-CMs can be employed to further elucidate the precise molecular mechanisms by which Butoprozine modulates cardiac ion channels and intracellular calcium dynamics.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound on iPSC-derived cardiomyocytes. Note: The values presented here are illustrative and should be replaced with experimentally derived data.
Table 1: Electrophysiological Effects of this compound on iPSC-derived Cardiomyocytes.
| Parameter | Control | Butoprozine (1 µM) | Butoprozine (10 µM) | Butoprozine (100 µM) |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 350 ± 25 | 400 ± 30 | 480 ± 35 | 600 ± 40 |
| Maximum Upstroke Velocity (Vmax, V/s) | 150 ± 15 | 120 ± 12 | 90 ± 10 | 60 ± 8 |
| Action Potential Amplitude (APA, mV) | 100 ± 5 | 95 ± 6 | 85 ± 7 | 70 ± 8 |
| Resting Membrane Potential (RMP, mV) | -80 ± 3 | -78 ± 4 | -75 ± 4 | -70 ± 5 |
| Beating Rate (beats per minute) | 60 ± 5 | 55 ± 6 | 45 ± 7 | 30 ± 8 |
Table 2: Effects of this compound on Ion Channel Currents in iPSC-derived Cardiomyocytes.
| Ion Current | Butoprozine Concentration | % Inhibition | IC50 (µM) |
| Peak Sodium Current (INa) | 10 µM | 40% | ~25 |
| L-type Calcium Current (ICa,L) | 10 µM | 50% | ~15 |
| Rapid Delayed Rectifier Potassium Current (IKr) | 10 µM | 35% | ~30 |
| Slow Delayed Rectifier Potassium Current (IKs) | 10 µM | 20% | >50 |
Table 3: Effects of this compound on Calcium Transients in iPSC-derived Cardiomyocytes.
| Parameter | Control | Butoprozine (1 µM) | Butoprozine (10 µM) | Butoprozine (100 µM) |
| Calcium Transient Amplitude (F/F0) | 3.0 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.0 ± 0.2 |
| Calcium Transient Duration at 50% Decay (CTD50, ms) | 400 ± 40 | 450 ± 45 | 550 ± 50 | 700 ± 60 |
| Calcium Transient Frequency (transients/min) | 60 ± 5 | 55 ± 6 | 45 ± 7 | 30 ± 8 |
Table 4: Effects of this compound on the Viability of iPSC-derived Cardiomyocytes.
| Butoprozine Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5 | 100 ± 6 |
| 1 | 98 ± 6 | 95 ± 7 |
| 10 | 92 ± 8 | 85 ± 9 |
| 100 | 75 ± 10 | 60 ± 12 |
| 1000 | 30 ± 9 | 15 ± 7 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential signaling pathways modulated by Butoprozine.
Caption: Experimental workflow for assessing Butoprozine effects.
Experimental Protocols
Culture and Differentiation of iPSC-derived Cardiomyocytes
This protocol outlines a common method for generating beating iPSC-CMs. Specific protocols may vary depending on the iPSC line and differentiation kit used.
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Matrigel-coated culture plates
-
iPSC maintenance medium (e.g., mTeSR1)
-
Cardiomyocyte differentiation kit (e.g., from Thermo Fisher Scientific or Stemcell Technologies)
-
RPMI 1640 medium supplemented with B27
-
Fibronectin
-
Phosphate-buffered saline (PBS)
-
TrypLE Express or other gentle cell dissociation reagent
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in maintenance medium. Passage cells every 4-5 days.
-
Initiation of Differentiation: When iPSCs reach 70-80% confluency, initiate cardiac differentiation following the manufacturer's protocol of the chosen differentiation kit. This typically involves a series of media changes with specific growth factors and small molecules over a period of 8-12 days.
-
Beating Cardiomyocytes: Spontaneously contracting areas should appear around day 8-12 of differentiation.
-
Purification and Maintenance: On day 15, purify the cardiomyocyte population using a glucose-free, lactate-containing medium for 2-3 days. This selectively eliminates non-cardiomyocytes.
-
Re-plating for Experiments: Dissociate the purified iPSC-CMs into single cells using TrypLE Express and re-plate them onto fibronectin-coated plates or coverslips for specific assays. Maintain the cells in RPMI/B27 medium.
Electrophysiological Recording (Patch-Clamp)
This protocol describes whole-cell patch-clamp recordings to measure action potentials and ion channel currents.
Materials:
-
Plated iPSC-CMs
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Selection: Place the culture dish on the microscope stage and select a spontaneously beating or quiescent single iPSC-CM.
-
Giga-seal Formation: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Action Potential Recording (Current-Clamp): In current-clamp mode (I=0), record spontaneous or evoked (using a brief current injection) action potentials.
-
Ion Current Recording (Voltage-Clamp): In voltage-clamp mode, apply specific voltage protocols to isolate and record individual ion currents (e.g., INa, ICa,L, IKr).
-
Drug Application: After recording baseline activity, perfuse the external solution containing the desired concentration of this compound and record the changes in action potentials and ion currents.
Calcium Imaging
This protocol details the measurement of intracellular calcium transients using a fluorescent calcium indicator.
Materials:
-
iPSC-CMs plated on glass-bottom dishes or coverslips
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence microscope with a high-speed camera
-
Image analysis software
Procedure:
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the iPSC-CMs with the loading solution for 15-30 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with fresh HBSS and incubate for another 15-20 minutes to allow for complete de-esterification of the dye.
-
Image Acquisition: Mount the dish on the fluorescence microscope and acquire time-lapse images of the spontaneously contracting cardiomyocytes.
-
Drug Application: Record baseline calcium transients, then add this compound to the imaging buffer and continue recording to observe its effects on calcium transient amplitude, duration, and frequency.
-
Data Analysis: Use image analysis software to quantify changes in fluorescence intensity over time (F/F0) to determine calcium transient parameters.
Cell Viability Assay
This protocol describes a method to assess the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, PrestoBlue, or CellTiter-Glo).
Materials:
-
iPSC-CMs plated in a 96-well plate
-
Cell viability assay reagent (e.g., MTT)
-
Plate reader capable of measuring absorbance or luminescence
-
This compound stock solution
Procedure:
-
Cell Plating: Seed iPSC-CMs at a density of 20,000-50,000 cells per well in a 96-well plate and allow them to recover for 48-72 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Assay Protocol: After the incubation period, perform the viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability for each drug concentration.
References
Application Notes and Protocols for Measuring Butoprozine Hydrochloride Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoprozine Hydrochloride is an antiarrhythmic agent known to exert its effects through the modulation of cardiac ion channels. Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing its safety profile. These application notes provide detailed protocols for three common techniques used to measure the binding affinity of small molecules like this compound to their target proteins: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
The primary molecular targets of this compound are believed to be voltage-gated ion channels, including:
-
Voltage-gated sodium channels: Responsible for the rapid depolarization phase of the cardiac action potential.
-
Voltage-gated calcium channels: Involved in the plateau phase of the action potential and excitation-contraction coupling.
-
Voltage-gated potassium channels: Responsible for the repolarization phase of the action potential.
Data Presentation
Quantitative binding affinity data is essential for comparing the potency of a compound across different targets and for structure-activity relationship (SAR) studies. The following tables are templates for summarizing such data.
Disclaimer: The numerical values presented in the following tables are for illustrative purposes only and do not represent experimentally determined data for this compound.
Table 1: Hypothetical Radioligand Binding Affinity Data for this compound
| Target Ion Channel | Radioligand | Kd of Radioligand (nM) | Butoprozine HCl IC50 (nM) | Butoprozine HCl Ki (nM) |
| Nav1.5 | [³H]Batrachotoxin | 5.2 | 150 | 75 |
| Cav1.2 | [³H]Nitrendipine | 1.8 | 320 | 180 |
| Kv11.1 (hERG) | [³H]Astemizole | 2.5 | 85 | 40 |
Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for this compound
| Target Ion Channel | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| Nav1.5 | 1.2 x 10⁵ | 9.0 x 10⁻³ | 75 |
| Cav1.2 | 8.5 x 10⁴ | 1.5 x 10⁻² | 176 |
| Kv11.1 (hERG) | 2.5 x 10⁵ | 1.0 x 10⁻² | 40 |
Table 3: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data for this compound
| Target Ion Channel | Binding Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·deg) | Gibbs Free Energy (ΔG) (kcal/mol) | Dissociation Constant (KD) (nM) |
| Nav1.5 | 1.1 | -8.5 | 5.2 | -9.7 | 73 |
| Cav1.2 | 0.9 | -7.2 | 8.1 | -9.6 | 178 |
| Kv11.1 (hERG) | 1.0 | -9.1 | 4.5 | -10.1 | 39 |
Experimental Protocols
Radioligand Binding Assay
This technique measures the affinity of a ligand by quantifying its ability to displace a radiolabeled ligand from its receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the ion channel). The unlabeled test compound (this compound) is added at increasing concentrations, and its ability to displace the radioligand is measured.
Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells expressing the target ion channel (e.g., HEK293 cells transfected with Nav1.5, Cav1.2, or Kv11.1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of this compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the membrane preparation (adjust protein concentration to ensure that less than 10% of the radioligand is bound).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Principle: The target protein (ion channel) is immobilized on a sensor chip. A solution containing the analyte (this compound) is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index, which is detected as a response in sensorgrams.
Application Notes and Protocols for Butoprozine Hydrochloride Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Butoprozine (B1214203) Hydrochloride, a promising antiarrhythmic agent. The protocols detailed below are designed to thoroughly evaluate its electrophysiological effects and antiarrhythmic potential in both in vitro and in vivo models.
Introduction to Butoprozine Hydrochloride
This compound is an antiarrhythmic compound with a multifaceted mechanism of action. Electrophysiological studies have demonstrated that it shares properties with both Class III (amiodarone-like) and Class IV (verapamil-like) antiarrhythmic agents.[1][2] Key observed effects include an increase in the action potential duration, depression of the plateau phase, and a decrease in the maximum rate of depolarization of the cardiac action potential.[1][2] Furthermore, it has been shown to inhibit pacemaker activity in cardiac Purkinje fibers.[1][2] This unique pharmacological profile suggests that this compound may be effective in treating a variety of cardiac arrhythmias.
The following protocols are designed to elucidate the specific effects of this compound on cardiac electrophysiology and to assess its efficacy in terminating and preventing ventricular arrhythmias.
I. In Vitro Efficacy Studies
In vitro studies are essential for characterizing the direct cellular and tissue-level electrophysiological effects of this compound.
A. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol allows for the detailed investigation of this compound's effects on specific ion channels involved in the cardiac action potential.
Objective: To determine the effect of this compound on key cardiac ion currents (e.g., INa, ICa,L, IKr, IKs).
Experimental Protocol:
-
Cell Preparation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., adult rat, guinea pig) or use a validated human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line.
-
Recording Configuration: Establish whole-cell patch-clamp recordings under voltage-clamp mode.
-
Solution Exchange: Use a perfusion system to apply control external solution followed by solutions containing increasing concentrations of this compound.
-
Voltage Protocols: Apply specific voltage-clamp protocols to isolate and record individual ion currents.
-
Data Acquisition and Analysis: Record current traces and analyze parameters such as peak current amplitude, current-voltage (I-V) relationship, and inactivation kinetics.
Data Presentation:
| Concentration (µM) | Peak INa (pA/pF) | % Inhibition of INa | Peak ICa,L (pA/pF) | % Inhibition of ICa,L | Peak IKr (pA/pF) | % Inhibition of IKr |
| Control (0) | -150.2 ± 12.5 | 0 | -10.5 ± 1.2 | 0 | 8.7 ± 0.9 | 0 |
| 0.1 | -142.8 ± 11.9 | 4.9 | -9.8 ± 1.1 | 6.7 | 8.1 ± 0.8 | 6.9 |
| 1 | -115.6 ± 10.3 | 23.0 | -7.3 ± 0.9 | 30.5 | 6.2 ± 0.7 | 28.7 |
| 10 | -60.1 ± 8.7 | 60.0 | -3.1 ± 0.5 | 70.5 | 2.5 ± 0.4 | 71.3 |
Signaling Pathway Diagram:
Caption: Inferred signaling pathway of this compound on cardiac ion channels.
B. Action Potential Measurements in Isolated Cardiac Tissue
This protocol assesses the integrated effect of this compound on the cardiac action potential in a multicellular preparation.
Objective: To measure the effects of this compound on action potential duration (APD), resting membrane potential (RMP), and other action potential parameters in isolated cardiac tissue.
Experimental Protocol:
-
Tissue Preparation: Dissect cardiac tissues (e.g., ventricular papillary muscle or Purkinje fibers) from a suitable animal model (e.g., rabbit, guinea pig).
-
Superfusion: Place the tissue in an organ bath and superfuse with oxygenated Tyrode's solution at a constant temperature.
-
Microelectrode Impalement: Impale a cell with a sharp glass microelectrode to record intracellular action potentials.
-
Drug Application: After a stable baseline recording, introduce increasing concentrations of this compound into the superfusate.
-
Data Analysis: Measure RMP, action potential amplitude (APA), maximum upstroke velocity (Vmax), and APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).
Data Presentation:
| Concentration (µM) | RMP (mV) | APA (mV) | Vmax (V/s) | APD50 (ms) | APD90 (ms) |
| Control (0) | -85.3 ± 2.1 | 120.5 ± 3.4 | 250.7 ± 15.2 | 220.1 ± 10.5 | 280.4 ± 12.1 |
| 0.1 | -85.1 ± 2.0 | 118.2 ± 3.1 | 235.9 ± 14.8 | 228.5 ± 11.2 | 295.6 ± 13.5 |
| 1 | -84.9 ± 2.3 | 110.6 ± 2.9 | 180.4 ± 12.9 | 245.3 ± 12.8 | 320.8 ± 14.2 |
| 10 | -84.5 ± 2.5 | 95.3 ± 4.1 | 110.2 ± 10.5 | 270.1 ± 14.5 | 355.7 ± 15.8 |
C. Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of this compound's effects on the electrophysiology and arrhythmogenesis of the whole heart.
Objective: To evaluate the efficacy of this compound in preventing and terminating induced arrhythmias in an isolated heart.
Experimental Protocol:
-
Heart Isolation and Perfusion: Excise the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.[3][4][5][6]
-
Electrogram Recording: Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
Arrhythmia Induction: Induce ventricular arrhythmias (e.g., ventricular tachycardia, fibrillation) through programmed electrical stimulation or by perfusing with a pro-arrhythmic agent (e.g., isoproterenol).
-
Drug Administration:
-
Prophylactic: Perfuse the heart with this compound prior to arrhythmia induction.
-
Therapeutic: Administer this compound after the onset of a sustained arrhythmia.
-
-
Data Analysis: Measure the incidence and duration of arrhythmias, and the effective refractory period (ERP).
Data Presentation:
| Treatment Group | N | Incidence of VT (%) | Duration of VT (s) | ERP (ms) |
| Vehicle Control | 10 | 90 | 185.4 ± 25.3 | 150.2 ± 8.7 |
| Butoprozine HCl (1 µM) | 10 | 40 | 45.2 ± 10.1 | 175.8 ± 9.5 |
| Butoprozine HCl (10 µM) | 10 | 10 | 5.1 ± 2.3 | 198.4 ± 10.2 |
| *p < 0.05 vs. Vehicle Control |
Experimental Workflow Diagram:
Caption: Workflow for the Langendorff-perfused isolated heart arrhythmia model.
II. In Vivo Efficacy Studies
In vivo studies are critical for evaluating the antiarrhythmic efficacy of this compound in a whole-animal model, taking into account pharmacokinetics and systemic effects.
A. Canine Model of Ischemia-Induced Ventricular Tachycardia
This model is highly relevant to clinical scenarios of myocardial infarction-induced arrhythmias.[7]
Objective: To assess the ability of this compound to suppress and prevent ventricular tachycardia in a canine model of myocardial ischemia.
Experimental Protocol:
-
Animal Preparation: Anesthetize adult mongrel dogs and instrument them for continuous ECG and hemodynamic monitoring.
-
Myocardial Ischemia Induction: Surgically ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.
-
Arrhythmia Induction: After a recovery period (e.g., 24-48 hours), induce ventricular tachycardia via programmed electrical stimulation.
-
Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion.
-
Efficacy Assessment:
-
Attempt to re-induce VT after drug administration.
-
Monitor for spontaneous episodes of VT.
-
Measure changes in the ventricular effective refractory period (VERP).
-
-
Data Analysis: Compare the inducibility of VT, frequency and duration of spontaneous VT, and VERP before and after drug administration.
Data Presentation:
| Parameter | Baseline | Butoprozine HCl (low dose) | Butoprozine HCl (high dose) |
| VT Inducibility (%) | 100 | 50 | 20 |
| Spontaneous VT Episodes/hr | 15.3 ± 4.2 | 5.8 ± 2.1 | 1.2 ± 0.8 |
| VERP (ms) | 180.5 ± 9.3 | 205.7 ± 10.1 | 225.1 ± 11.5 |
| Heart Rate (bpm) | 135 ± 10 | 120 ± 8 | 110 ± 7 |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 90 ± 7 | 85 ± 6 |
| p < 0.05 vs. Baseline |
Logical Relationship Diagram:
Caption: Logical relationship of this compound's action in an in vivo ischemia model.
Conclusion
The described experimental designs provide a robust framework for the preclinical evaluation of this compound's efficacy as an antiarrhythmic agent. By systematically investigating its effects from the ion channel level to a clinically relevant in vivo model, researchers can obtain a comprehensive understanding of its therapeutic potential. The data generated from these studies will be crucial for guiding further drug development and future clinical trials.
References
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 7. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Butoprozine Hydrochloride precipitation in physiological buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Butoprozine Hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dissolve it in a physiological buffer (e.g., PBS, pH 7.4)?
A1: this compound is the salt of a weak base and a strong acid. The Butoprozine free base is highly lipophilic (calculated XLogP3 of 7.8) and thus has very low aqueous solubility.[1] In its hydrochloride salt form, the molecule is protonated (charged) and generally more water-soluble. However, when the pH of the solution increases towards and beyond the pKa of the molecule, the protonated, more soluble form converts to the neutral, less soluble free base, which then precipitates out of the solution. Physiological buffers, with a pH of ~7.4, are often high enough to cause this conversion and subsequent precipitation.
Q2: What is the pKa of Butoprozine and why is it important?
Q3: How can I prevent the precipitation of this compound?
A3: Several formulation strategies can be employed to prevent precipitation. These can be used alone or in combination:
-
pH Adjustment: Maintaining the pH of the solution at least 2 units below the drug's pKa is the most direct way to keep it in its soluble, protonated form.[]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of the non-ionized form of the drug, thereby preventing its precipitation even at higher pH values.[4][5]
-
Addition of Excipients:
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and enhancing its solubility.[7][8][9][10]
-
Polymers: Certain polymers can act as precipitation inhibitors, prolonging the state of supersaturation.[11]
-
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound during your experiment, follow these steps to diagnose and resolve the issue.
References
- 1. Butoprozine | C28H38N2O2 | CID 71959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencenotes.org [sciencenotes.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing Butoprozine Hydrochloride Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoprozine (B1214203) Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Butoprozine Hydrochloride and what is its primary mechanism of action?
This compound is a cardiac depressant and antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of multiple cardiac ion channels. It has been shown to decrease the fast sodium and slow calcium inward currents, as well as the delayed outward potassium current in a dose-dependent manner.[1] This multi-channel blocking activity is similar to other antiarrhythmic drugs like amiodarone (B1667116) and verapamil (B1683045).[1]
Q2: What are the expected effects of this compound in cardiac electrophysiology assays?
In isolated cardiac preparations, butoprozine has been observed to:
-
Increase the action potential duration.
-
Depress the plateau phase of the action potential.
-
Decrease the amplitude and maximum rate of depolarization.
-
Inhibit pacemaker activity.[1]
Q3: In which cell types or tissues has this compound been tested in vitro?
Q4: What is a recommended starting concentration range for in vitro assays?
Specific IC50 values and comprehensive concentration-response curves for this compound in cell-based assays are not widely published. However, based on studies with other benzofuran (B130515) derivatives, a broad concentration range from nanomolar to micromolar is a reasonable starting point for range-finding experiments. For instance, some benzofuran derivatives have shown cytotoxic effects in the range of 20–85 μM in various cancer cell lines.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous solutions.
-
Cause: this compound, like many benzofuran derivatives, may have limited aqueous solubility.
-
Solution:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
pH Adjustment: Check the pH of your final solution, as the solubility of compounds with ionizable groups can be pH-dependent.
-
Issue 2: High background signal or off-target effects.
-
Cause: At high concentrations, this compound may exhibit off-target effects, leading to unexpected biological responses.
-
Solution:
-
Concentration Optimization: Perform a thorough concentration-response analysis to identify a specific range of activity.
-
Control Experiments: Include appropriate positive and negative controls in your assays. For example, when studying calcium channel blockade, use a known specific blocker like verapamil as a positive control.
-
Counter-Screening: If off-target effects are suspected, consider performing counter-screens against other potential targets.
-
Issue 3: Inconsistent results in electrophysiology experiments.
-
Cause: Electrophysiology experiments, such as patch-clamp, are highly sensitive and can be affected by various factors, including compound stability and interaction with the experimental setup.
-
Solution:
-
Compound Stability: Assess the stability of this compound in your experimental buffer over the time course of the experiment.
-
Pipette Drift: For patch-clamp experiments, ensure the stability of your recording pipette, as drift can affect the quality of your recordings.[5][6]
-
Hydrophobic Interactions: Hydrophobic compounds can sometimes adsorb to tubing or the perfusion system.[7] Pre-incubating the system with a low concentration of the compound may help to mitigate this.
-
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for this compound in cell-based in vitro assays. The following table summarizes the known effects and provides a starting point for experimental design.
| Parameter | Value/Effect | Species/Tissue | Assay Type | Reference |
| Mechanism of Action | Blocks Na+, Ca2+, and K+ channels | Frog atrial and ferret ventricular fibers | Voltage Clamp | [1] |
| Electrophysiological Effects | Increases action potential duration, depresses plateau phase | Sheep Purkinje fibers, frog atrial and ferret ventricular fibers | Microelectrode and Double Sucrose Gap | [1] |
| Suggested Starting Concentration Range | 10 nM - 100 µM | General cell-based assays | N/A | Inferred from related compounds[2] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used for other benzofuran derivatives and can be used to determine the cytotoxic concentration range of this compound.[2]
Materials:
-
Target cells (e.g., hiPSC-cardiomyocytes, HeLa cells)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Calcium Imaging Assay for Assessing Calcium Channel Blockade
This protocol allows for the functional assessment of this compound's effect on intracellular calcium dynamics, which is indicative of its calcium channel blocking activity.[8][9][10]
Materials:
-
hiPSC-derived cardiomyocytes
-
Glass-bottom imaging plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Plating: Plate hiPSC-cardiomyocytes on glass-bottom dishes and allow them to form a spontaneously beating syncytium.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Baseline Recording: Acquire a baseline recording of the spontaneous calcium transients for several minutes.
-
Compound Addition: Add this compound at the desired concentration to the imaging buffer.
-
Post-treatment Recording: Immediately start recording the calcium transients again to observe the effect of the compound.
-
Data Analysis: Analyze the frequency, amplitude, and duration of the calcium transients before and after compound addition. A decrease in these parameters would suggest a blockade of calcium channels.
Visualizations
Signaling Pathways
The following diagram illustrates a potential signaling pathway for this compound based on its known action as an L-type calcium channel blocker, similar to verapamil.[11][12][13]
References
- 1. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Butoprozine Hydrochloride-Induced Cytotoxicity in Primary Cardiomyocytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Butoprozine (B1214203) Hydrochloride on primary cardiomyocytes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Suggested Solution |
| High background in cytotoxicity assays (e.g., LDH, MTT) | Serum or phenol (B47542) red in the culture medium can interfere with the assay reagents. | Use serum-free medium during the assay incubation period. If phenol red is present, use a medium without it or run appropriate background controls (medium only with the assay reagent). |
| Inconsistent results in cell viability assays | Uneven cell seeding, leading to variability in cell number per well. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Visually inspect plates after seeding to confirm even distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. | |
| Contamination of cell cultures. | Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotics/antimycotics in the culture medium. | |
| Low signal in apoptosis assays (e.g., Caspase-3 activity) | Insufficient incubation time with Butoprozine Hydrochloride to induce apoptosis. | Perform a time-course experiment to determine the optimal exposure time for apoptosis induction. |
| Cell lysate concentration is too low. | Ensure the protein concentration of the cell lysate is within the recommended range for the assay kit (typically 50-200 µg).[1] | |
| Inappropriate assay timing. | Caspase activation is an early apoptotic event. Ensure you are measuring activity at a time point where apoptosis is occurring but before widespread secondary necrosis. | |
| High variability in reactive oxygen species (ROS) measurements | Photobleaching of the fluorescent probe. | Protect samples from light as much as possible during incubation and measurement.[2] |
| Autofluorescence of this compound. | Run a control with this compound in cell-free medium to check for intrinsic fluorescence at the excitation/emission wavelengths of your ROS probe. | |
| Probe concentration is not optimal. | Titrate the concentration of the ROS probe to find the optimal concentration that provides a good signal-to-noise ratio without causing cellular stress. | |
| Difficulty in interpreting mitochondrial membrane potential (MMP) data | Use of a single time point for measurement. | MMP changes can be transient. Consider using a kinetic assay or multiple time points to capture the dynamics of mitochondrial depolarization. |
| Quenching of the fluorescent dye at high concentrations. | Optimize the concentration of the MMP-sensitive dye (e.g., JC-1, TMRE) to avoid aggregation-caused quenching in healthy mitochondria. |
Frequently Asked Questions (FAQs)
General Questions
What is this compound and why is its cardiotoxicity a concern?
Butoprozine is an antiarrhythmic agent.[3] While its primary action is on the electrophysiological properties of cardiomyocytes, like many cardiovascular drugs, it is essential to evaluate its potential for inducing cytotoxicity, which can lead to loss of viable heart muscle and contribute to long-term cardiac dysfunction.[4][5][6]
What are the potential mechanisms of this compound-induced cytotoxicity in primary cardiomyocytes?
While specific data for this compound is limited, drug-induced cardiotoxicity often involves one or more of the following mechanisms:
-
Mitochondrial Dysfunction: Interference with mitochondrial respiration and energy production is a common cause of drug-induced cardiotoxicity.[7][8][9] This can lead to ATP depletion, increased oxidative stress, and the initiation of cell death pathways.[9]
-
Induction of Apoptosis: Many cardiotoxic compounds trigger programmed cell death, or apoptosis, in cardiomyocytes.[10][11][12] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[13]
-
Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to oxidative damage to proteins, lipids, and DNA, ultimately causing cell death.[14]
-
Disruption of Calcium Homeostasis: Perturbations in intracellular calcium levels can activate cytotoxic signaling pathways and contribute to mitochondrial dysfunction.
Experimental Design and Interpretation
What primary assays are recommended to assess this compound-induced cytotoxicity?
A multi-parametric approach is recommended:
-
Cell Viability Assays:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[15][16]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[17][18]
-
-
Apoptosis Assays:
-
Mechanistic Assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Uses fluorescent dyes like JC-1 or TMRE to assess mitochondrial health.[21][22][23][24][25] A decrease in MMP is an early indicator of apoptosis.[23][24]
-
Reactive Oxygen Species (ROS) Assay: Measures the levels of intracellular ROS using fluorescent probes like DCFH-DA.[2][26]
-
How should I design my dose-response studies for this compound?
Start with a wide range of concentrations to identify a preliminary cytotoxic range. Then, perform a more detailed dose-response with concentrations around the initial IC50 (half-maximal inhibitory concentration) value. It is crucial to include both positive (a known cardiotoxic agent like doxorubicin) and negative (vehicle) controls in your experiments.
What is the importance of using primary cardiomyocytes for these studies?
Primary cardiomyocytes are considered more physiologically relevant than immortalized cell lines for preclinical cardiac safety studies as they more closely mimic the in vivo behavior of heart muscle cells.[7][22]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[15][16][27][28]
-
Cell Plating: Seed primary cardiomyocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and controls for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[28]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.[28] Read the absorbance at 570 nm using a microplate reader.[15]
LDH Cytotoxicity Assay
This protocol is based on common LDH assay kits.[17][18][29]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes.[18] Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Solution: Add 50 µL of stop solution to each well.[18]
-
Absorbance Measurement: Read the absorbance at 490 nm.[18] A reference wavelength of 680 nm can be used to subtract background absorbance.[18]
Caspase-3 Activity Assay
This protocol is a general guide for colorimetric caspase-3 assays.[1][19][20]
-
Cell Plating and Treatment: Plate and treat cells as described previously.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer on ice.[19][20]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.[20] The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[2][26]
-
Cell Plating and Treatment: Plate and treat cells as described above.
-
Probe Loading: After treatment, wash the cells with a warm buffer (e.g., HBSS). Load the cells with 5-10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.[26]
-
Wash: Gently wash the cells twice with a warm buffer to remove the excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[2]
Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the fluorescent dye JC-1.
-
Cell Plating and Treatment: Plate and treat cells as described previously.
-
JC-1 Staining: After treatment, incubate the cells with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash: Wash the cells with an assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 aggregates (red fluorescence, Ex/Em ~560/595 nm) and monomers (green fluorescence, Ex/Em ~485/535 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[25]
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
References
- 1. abcam.com [abcam.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drugs and cardiotoxicity: the role of cardiomyocyte and non-cardiomyocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drugs and cardiotoxicity: the role of cardiomyocyte and non-cardiomyocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation [mdpi.com]
- 10. Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy-Induced Cardiotoxicity: Pathophysiology and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Mitochondria-Targeted Antioxidant Prevents Cardiac Dysfunction Induced by Tafazzin Gene Knockdown in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. atcc.org [atcc.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Assessment of caspase-3 activity [bio-protocol.org]
- 20. mpbio.com [mpbio.com]
- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fujifilmcdi.com [fujifilmcdi.com]
- 23. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 24. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. MTT (Assay protocol [protocols.io]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Common experimental artifacts in Butoprozine Hydrochloride electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butoprozine Hydrochloride in electrophysiology experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during electrophysiological recordings with this compound.
Question 1: I am observing a smaller than expected effect of this compound on the fast sodium current (INa). What could be the cause?
Answer:
Several factors could contribute to a diminished effect on INa. Consider the following troubleshooting steps:
-
Use-Dependence: this compound's block of sodium channels may be use-dependent, meaning it has a higher affinity for channels in the open or inactivated state. If your stimulation frequency is too low, you may be underestimating the blocking effect.
-
Recommendation: Increase the frequency of your voltage-clamp steps to promote the accumulation of the block. Compare the block at low (e.g., 0.1 Hz) and high (e.g., 5-10 Hz) frequencies to assess use-dependence.
-
-
Holding Potential: The holding potential can influence the availability of sodium channels. A hyperpolarized holding potential will favor the resting state, for which this compound may have a lower affinity.
-
Recommendation: While a hyperpolarized potential (e.g., -120 mV) is often used to ensure full channel availability for baseline recordings, testing the effect at a more depolarized holding potential (e.g., -90 mV) may reveal a stronger state-dependent block.
-
-
Inadequate Voltage Clamp: Poor voltage clamp control can lead to an underestimation of the true effect of the drug, especially for fast-activating currents like INa.
-
Recommendation: Ensure your series resistance is well-compensated (>80%). Monitor for any signs of poor voltage clamp, such as oscillations or an inability to clamp the membrane potential effectively during the current transient.
-
Question 2: My recordings become unstable after applying this compound, showing a drifting baseline or loss of seal. How can I prevent this?
Answer:
Recording instability can arise from several sources when working with channel blockers.
-
Compound Precipitation: At higher concentrations, this compound may come out of solution, which can affect the gigaseal and overall recording stability.
-
Recommendation: Visually inspect your stock and working solutions for any signs of precipitation. Consider making fresh dilutions for each experiment. If solubility is an issue, the use of a small amount of a suitable solvent like DMSO may be necessary, but be sure to run appropriate vehicle controls.
-
-
Cell Health: The overall health of the isolated myocytes is critical. Cells that are not in optimal condition may be more susceptible to instability when a multi-ion channel blocker is applied.
-
Recommendation: Only use cells with clear striations, a healthy resting membrane potential, and a stable baseline before drug application. Ensure your cell isolation protocol is optimized.
-
-
Perfusion System Issues: Inconsistent or turbulent perfusion can cause mechanical instability, leading to a noisy baseline or loss of the seal.
-
Recommendation: Ensure a smooth and continuous flow from your perfusion system. Check for air bubbles in the perfusion lines.
-
Question 3: I am having difficulty isolating the effect of this compound on the delayed rectifier potassium current (IK) from its effects on other channels. What is the best approach?
Answer:
Given that this compound is a multi-ion channel blocker, isolating its effect on a specific current requires a combination of pharmacological and voltage protocol-based approaches.
-
Pharmacological Isolation: Use specific blockers for the sodium and calcium channels to eliminate their contribution to the recorded currents.
-
Recommendation: For isolating IK, first perfuse the cell with a solution containing a potent sodium channel blocker (e.g., Tetrodotoxin - TTX) and an L-type calcium channel blocker (e.g., Nifedipine or Verapamil) before applying this compound.[1] This will allow you to observe the effect of this compound primarily on the remaining potassium currents.
-
-
Voltage Protocol Optimization: Utilize voltage protocols designed to isolate specific components of the delayed rectifier current (IKr and IKs).
-
Recommendation: To isolate IKr (the rapid component), use a protocol with a depolarizing step followed by a repolarizing step to a potential where IKr deactivates, allowing for the measurement of the tail current. To isolate IKs (the slow component), longer depolarizing pulses are typically required to fully activate the channel.[1]
-
Frequently Asked Questions (FAQs)
What is the primary electrophysiological effect of this compound?
This compound is a multi-ion channel blocker that affects cardiac action potentials. Its primary effects include:
-
A dose-dependent decrease in the fast sodium inward current (INa) and the slow calcium inward current (ICa,L).[2]
-
A decrease in the delayed outward potassium current (IK).[2]
-
A reduction in the reactivation kinetics of both the sodium and calcium inward currents.[2]
-
Inhibition of pacemaker activity.[1]
How does this compound alter the cardiac action potential?
By blocking multiple ion channels, this compound modifies the cardiac action potential in several ways:
-
It decreases the amplitude and maximum rate of depolarization (Phase 0), similar to Class I antiarrhythmics.[1]
-
It depresses the plateau phase (Phase 2), an effect shared with calcium channel blockers like verapamil.[1]
-
It increases the action potential duration, similar to Class III antiarrhythmics like amiodarone.[1]
What are the expected effects of this compound on different phases of the cardiac action potential?
Based on its ion channel blocking properties, the expected effects are:
-
Phase 0 (Depolarization): Reduced slope and amplitude due to the blockade of fast sodium channels.[1]
-
Phase 2 (Plateau): Shortening or depression of the plateau due to the blockade of L-type calcium channels.[1]
-
Phase 3 (Repolarization): Prolongation of this phase due to the blockade of delayed rectifier potassium channels.[1]
Data Presentation
Table 1: Illustrative IC50 Values for this compound on Cardiac Ion Channels
| Ion Channel | Illustrative IC50 (µM) | Cell Type |
| NaV1.5 (Fast Na+ Current) | 15 | HEK293 cells |
| CaV1.2 (L-type Ca2+ Current) | 25 | HEK293 cells |
| hERG (Rapid Delayed Rectifier K+ Current) | 10 | CHO cells |
Table 2: Illustrative Dose-Dependent Effects of this compound on Cardiac Action Potential Parameters
| Concentration (µM) | Change in Vmax (% of Control) | Change in APD90 (% of Control) |
| 1 | -10% | +15% |
| 10 | -35% | +40% |
| 100 | -70% | +85% |
Experimental Protocols
Protocol 1: Characterization of this compound's Effect on Fast Sodium Current (INa) using Whole-Cell Patch-Clamp
Objective: To determine the dose-dependent inhibitory effect of this compound on the cardiac fast sodium current (INa).
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes from a suitable animal model (e.g., rat, guinea pig) or a stable cell line expressing the human cardiac sodium channel (NaV1.5).
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, other currents can be blocked by adding CdCl2 (to block ICa,L) and replacing KCl with CsCl.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -120 mV to ensure full availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
Record baseline currents in the drug-free external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step for each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's multi-channel blockade effect on the cardiac action potential.
References
Best practices for handling and storing Butoprozine Hydrochloride powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Butoprozine (B1214203) Hydrochloride powder. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure proper handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
1. What is Butoprozine Hydrochloride?
This compound is a cardiac depressant and antiarrhythmic agent.[1] Its electrophysiological effects include increasing the action potential duration, depressing the plateau phase, and decreasing the amplitude and maximum rate of depolarization in cardiac cells.[1] It also inhibits pacemaker activity.[1]
2. What are the primary safety concerns when handling this compound powder?
This compound should be handled with care in a laboratory setting. It is crucial to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.
3. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to 3 years. When in solvent, it should be stored at -80°C for up to 2 years.
4. What is the solubility of this compound?
The solubility of this compound is generally low in aqueous solutions. It is described as slightly soluble or insoluble, with a solubility of less than 1 mg/mL. It is recommended to use organic solvents for creating stock solutions.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure the compound is stored at the recommended temperature of -20°C for powder and -80°C for solutions. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate concentration of the working solution.
-
Solution: Prepare fresh working solutions from a recently prepared stock solution. Validate the concentration of your stock solution using an appropriate analytical method, such as HPLC.
-
Issue: Difficulty dissolving this compound powder.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Due to its low aqueous solubility, it is advisable to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in an aqueous buffer.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: If precipitation is observed in your stock solution, gently warm the solution and sonicate to aid in re-dissolving. When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is low enough to not cause precipitation.
-
Experimental Protocols & Data
Stability Data
Quantitative stability data for this compound powder under various conditions is summarized below. It is crucial to protect the powder from light and moisture.
| Condition | Duration | Stability |
| -20°C (Powder) | 3 years | Stable |
| -80°C (In Solvent) | 2 years | Stable |
Experimental Protocols
Photostability Testing Protocol:
This protocol is adapted from the ICH Q1B guidelines to assess the photostability of this compound powder.
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert and transparent container.
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]
-
Suitable light sources include an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.[4]
-
-
Analysis:
-
After the exposure period, compare the physical properties (appearance, color) and chemical purity of the light-exposed sample to the dark control.
-
Use a stability-indicating HPLC method to quantify any degradation products.
-
Hygroscopicity Testing Protocol:
This protocol outlines a procedure to determine the hygroscopicity of this compound powder.
-
Sample Preparation:
-
Accurately weigh a sample of this compound powder into a pre-weighed container.
-
-
Controlled Humidity Exposure:
-
Place the open container in a humidity chamber at a controlled temperature and relative humidity (e.g., 25°C and 80% RH).
-
-
Weight Measurement:
-
After a defined period (e.g., 24 hours), re-weigh the sample.
-
-
Calculation:
-
Calculate the percentage of weight gain to determine the amount of moisture absorbed.
-
Mechanism of Action & Signaling Pathway
This compound exerts its antiarrhythmic effects by modulating cardiac ion channels. Its primary mechanism involves the inhibition of key inward and outward currents that govern the cardiac action potential.[5]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of this compound's antiarrhythmic action.
Experimental Workflow for Investigating Antiarrhythmic Activity
Caption: Workflow for studying this compound's effects.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Butoprozine Hydrochloride in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Butoprozine (B1214203) Hydrochloride in cell-based assays. The information is tailored for scientists in drug development and related fields to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Butoprozine Hydrochloride?
This compound is classified as an antiarrhythmic agent. Its mechanism of action is primarily associated with the modulation of cardiac ion channels. It is known to affect the fast sodium inward current, the slow calcium inward current, and the delayed outward potassium current.[1] This multi-channel activity is similar to other antiarrhythmic drugs like amiodarone (B1667116) and verapamil (B1683045), leading to a prolongation of the action potential duration.[2]
Q2: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical and depends on the specific research question. For studying the cardiac effects of this compound, cardiomyocyte cell lines are highly relevant. Commonly used models for this class of drugs include:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These provide a physiologically relevant human model for assessing cardiotoxicity and efficacy as they express a comprehensive range of cardiac ion channels.[3]
-
Primary Cardiomyocytes: Isolated from animal models (e.g., neonatal rat ventricular myocytes), these are well-established for cardiac physiology studies.[3]
-
Immortalized cell lines (e.g., H9c2): While not fully representative of adult cardiomyocyte electrophysiology, they are useful for initial cytotoxicity screening.[3]
For general cytotoxicity or off-target effects, other cell lines relevant to the therapeutic area of interest can be used.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A starting point for concentration can be inferred from its analogs. For cytotoxicity and functional assays, a broad concentration range should be tested to determine the optimal working concentration for your specific cell line and assay. A range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.
Q4: What is a general guideline for incubation time when treating cells with this compound?
The optimal incubation time is assay-dependent:
-
For direct ion channel effects (e.g., electrophysiology, calcium flux): Short incubation times, often in the range of minutes to a few hours, are typically sufficient to observe immediate effects on channel function.
-
For cytotoxicity and cell viability assays (e.g., MTT, LDH release): Longer incubation periods, commonly 24, 48, or 72 hours, are used to assess the cumulative effect of the compound on cell health and proliferation.[4]
-
For gene or protein expression studies: Incubation times can vary from a few hours to several days depending on the kinetics of the target's expression.
It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental endpoint.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Incubation time is too short: The compound may require a longer duration to exert its effect. 2. Concentration is too low: The concentration used may be below the effective dose for the specific cell line and assay. 3. Low expression of target ion channels: The chosen cell line may not express the relevant sodium, potassium, or calcium channels at a sufficient level. 4. Compound instability: this compound may be unstable in the culture medium over long incubation periods. | 1. Increase incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) for cytotoxicity assays. For acute effects, ensure sufficient time for drug-channel interaction. 2. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal concentration. 3. Confirm target expression: Use techniques like qPCR or Western blotting to verify the expression of key cardiac ion channels in your cell line. Consider using a cell line known to express these channels, such as hiPSC-CMs. 4. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and minimize exposure to light if it is light-sensitive. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. 3. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experiments. Fill the perimeter wells with sterile PBS or media to maintain humidity. 3. Check solubility: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
| Unexpected increase in signal (e.g., viability, fluorescence) | 1. Compound autofluorescence: this compound may possess intrinsic fluorescent properties that interfere with the assay readout. 2. Hormesis: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations. | 1. Include a "compound only" control: Measure the fluorescence of this compound in cell-free media to determine its contribution to the signal. 2. Carefully analyze the dose-response curve: A biphasic dose-response curve may indicate hormesis. |
| High background signal in assays | 1. Media components: Phenol (B47542) red or serum in the culture medium can contribute to background fluorescence or colorimetric signal. 2. Non-specific binding of detection reagents. | 1. Use appropriate media: For fluorescence-based assays, use phenol red-free medium. Serum can sometimes interfere, so serum-free media may be considered for the final assay step if appropriate for the cells. 2. Optimize washing steps: Ensure adequate washing to remove unbound detection reagents before signal measurement. |
Data Presentation
Table 1: General Incubation Time Recommendations for this compound Cell-Based Assays
| Assay Type | General Incubation Time Range | Key Considerations |
| Cytotoxicity / Cell Viability (e.g., MTT, LDH) | 24 - 72 hours | Time-dependent effects are common. A time-course study is recommended. |
| Cellular Electrophysiology (Patch Clamp) | Minutes | To observe direct and acute effects on ion channel currents. |
| Calcium Imaging / Flux Assays | Minutes to hours | To capture immediate changes in intracellular calcium dynamics. |
| Gene/Protein Expression (qPCR/Western Blot) | 4 - 48 hours | Dependent on the turnover rate of the target gene/protein. |
Table 2: Suggested Starting Concentrations for Dose-Response Experiments
| Concentration Range | Purpose |
| 0.1 µM - 10 µM | Initial screening for ion channel modulation. |
| 1 µM - 100 µM | Determining IC50/EC50 for functional and cytotoxicity assays. |
| Up to 200 µM | Investigating potential off-target or high-dose effects. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., H9c2 or hiPSC-CMs)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium transients in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cardiomyocytes (e.g., hiPSC-CMs) plated on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
This compound stock solution
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Loading: Wash the cells with HBSS. Incubate the cells with the calcium indicator (e.g., 1-5 µM Fluo-4 AM) in HBSS for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with fresh HBSS to remove excess dye.
-
Baseline Recording: Mount the dish on the microscope stage and record baseline calcium transients for a few minutes.
-
Compound Addition: Add this compound at the desired concentration to the imaging buffer and continue recording the changes in calcium transients.
-
Data Analysis: Analyze the fluorescence intensity over time to determine changes in the amplitude, frequency, and duration of calcium transients.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Cell-Based Assays.
Caption: Troubleshooting Logic for No Observable Effect.
References
- 1. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating off-target effects in Butoprozine Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoprozine Hydrochloride. The information provided is intended to help mitigate potential off-target effects and ensure the generation of robust and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a cardiac depressant and antiarrhythmic agent. Its primary mechanism of action involves the blockade of multiple cardiac ion channels. Specifically, it has been shown to decrease the fast sodium (Na+) inward current, the slow calcium (Ca2+) inward current, and the delayed rectifier potassium (K+) outward current in a dose-dependent manner. This multi-channel blockade results in an increased action potential duration and a depression of the plateau phase of the cardiac action potential.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound against a broad range of receptors, enzymes, and other ion channels. Given its multi-ion channel blocking activity on cardiac channels, it is plausible that it may interact with other ion channels in non-cardiac tissues or other unrelated protein targets. Researchers should empirically determine the selectivity profile of this compound in their specific experimental model.
Q3: How can I proactively assess for potential off-target effects in my experiments?
A3: A proactive approach to identifying off-target effects is crucial. We recommend performing a broad panel screening to assess the activity of this compound against a variety of receptors, kinases, and other ion channels, particularly those expressed in your tissue or cell model of interest.[1][2][3] This can be done through commercially available screening services or by conducting in-house binding and functional assays.
Q4: What are some essential control experiments to include when working with this compound?
A4: To distinguish on-target from potential off-target effects, a robust set of control experiments is necessary:
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.
-
Use of a Structurally Unrelated Blocker: If possible, use another multi-ion channel blocker with a different chemical structure to see if it recapitulates the observed effects.[4]
-
Cell Lines Lacking the Target Channel(s): In cellular assays, use cell lines that do not express the primary cardiac ion channels of interest to see if the experimental effect persists.[4]
-
Dose-Response Analysis: A thorough dose-response curve should be generated. On-target effects are typically expected to occur within a specific concentration range, while off-target effects may appear at higher concentrations.[4]
Q5: What is the recommended starting concentration for in vitro experiments?
A5: The optimal concentration of this compound will vary depending on the experimental system. It is advisable to perform a dose-response study starting from a low nanomolar range and extending to a micromolar range to identify the effective concentration for on-target activity and to observe potential off-target effects at higher concentrations. Refer to published literature for guidance on concentrations used in similar experimental setups.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Off-target effects on endogenous channels or receptors in your cell line.
-
Troubleshooting Steps:
-
Characterize your cell line: Perform baseline electrophysiological recordings or functional assays to understand the endogenous ion channel and receptor expression in your chosen cell line.[5]
-
Selectivity Profiling: Test this compound against a panel of common off-target channels that are known to be expressed in your cell line.[1][2]
-
Use specific inhibitors: If an off-target is identified, use a specific inhibitor for that target in conjunction with this compound to see if the unexpected effect is rescued.
-
Problem 2: Discrepancies between in vitro and in vivo experimental outcomes.
-
Possible Cause: Pharmacokinetic properties, metabolic transformation of this compound in vivo, or engagement of off-targets not present in the in vitro model.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound and its potential metabolites in the plasma and target tissue of your animal model.
-
Examine Metabolite Activity: Synthesize and test any identified major metabolites for their activity on the primary and potential off-targets.
-
In Situ or Ex Vivo Models: Utilize tissue preparations (e.g., Langendorff-perfused heart) to bridge the gap between isolated cell studies and whole-animal experiments.[6][7]
-
Problem 3: Observed cellular toxicity at effective concentrations.
-
Possible Cause: Off-target effects leading to cellular stress or apoptosis.
-
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which this compound induces cell death.
-
Mechanism of Toxicity: Investigate the underlying mechanism of toxicity by assessing markers of apoptosis (e.g., caspase activation) or cellular stress (e.g., reactive oxygen species production).
-
Structural Analogs: If available, test structurally related analogs of this compound to see if the toxicity can be dissociated from the primary activity.
-
Data Presentation
Table 1: Summary of Known On-Target Effects of this compound on Cardiac Ion Channels
| Ion Channel | Effect | Functional Consequence |
| Fast Sodium (Na+) Channel | Decrease in inward current | Slows the upstroke of the cardiac action potential |
| Slow Calcium (Ca2+) Channel | Decrease in inward current | Depresses the plateau phase of the cardiac action potential |
| Delayed Rectifier Potassium (K+) Channel | Decrease in outward current | Prolongs the duration of the cardiac action potential |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of this compound Effects
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to an appropriate confluency.
-
Solution Preparation: Prepare intracellular and extracellular solutions with appropriate ionic compositions. Dissolve this compound in the desired vehicle (e.g., DMSO) and then dilute to the final concentrations in the extracellular solution.
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol specific for activating the ion channel of interest.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Fit the concentration-response data to an appropriate equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for investigating and mitigating off-target effects.
Caption: On-target cardiac effects and potential areas for off-target investigation.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Dealing with inconsistent results in Butoprozine Hydrochloride studies
Technical Support Center: Butoprozine Hydrochloride Studies
Disclaimer: Detailed public reports specifically documenting inconsistent results for this compound are limited. This guide therefore addresses common sources of variability and inconsistency encountered during preclinical drug development, using this compound as a representative example. The methodologies and data presented are illustrative, based on standard pharmaceutical research practices, to provide a practical troubleshooting framework for researchers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Pharmacokinetics (PK) - Why are we observing high inter-subject variability in plasma concentrations of this compound?
High variability in pharmacokinetic (PK) parameters is a common challenge that can obscure the true absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This can lead to difficulties in dose selection for efficacy and toxicology studies.
Troubleshooting Guide:
-
Compound Integrity and Formulation:
-
Purity Check: Re-verify the purity and identity of the this compound batch using methods like HPLC and Mass Spectrometry. Impurities can alter solubility and absorption.
-
Formulation Homogeneity: Ensure the dosing formulation is homogenous. If it's a suspension, is it being adequately resuspended between dosing each subject? Sample the formulation before and after dosing to check for concentration consistency.
-
Vehicle Effects: The choice of vehicle can significantly impact absorption. Is the vehicle appropriate for the route of administration? Consider if the vehicle itself could have physiological effects (e.g., altering gastric emptying).
-
-
Experimental Procedures:
-
Dosing Technique: Inconsistent administration (e.g., improper gavage technique leading to partial deposition in the esophagus) is a primary source of variability. Ensure all technicians are uniformly trained.
-
Sampling Times: Are blood samples being collected at precisely the scheduled time points for all subjects? Delays or variations, especially around the Tmax, can dramatically alter the PK profile.
-
Sample Handling: Evaluate the blood sample processing and storage pipeline. Is there potential for compound degradation? Use of appropriate anticoagulants and immediate processing/freezing are critical.
-
-
Biological Factors:
-
Animal Health: Ensure all animals are healthy and within a consistent age and weight range. Underlying health issues can affect drug metabolism.
-
Food and Water Access: Was access to food and water controlled? The presence of food can significantly alter the absorption of orally administered drugs. Specify and control the fasting state of the animals.
-
Genetic Variation: The animal strain used can have inherent differences in metabolic enzymes (e.g., Cytochrome P450s), leading to varied rates of drug metabolism.
-
Troubleshooting Workflow for High PK Variability
Caption: A logical workflow for troubleshooting high pharmacokinetic variability.
FAQ 2: In Vitro to In Vivo Correlation - Why are our in vitro receptor binding results not translating to the expected in vivo efficacy?
A common hurdle is a disconnect between high-affinity binding in a simplified in vitro system and the desired physiological response in a complex whole-organism model.
Troubleshooting Guide:
-
In Vitro Assay Conditions:
-
Buffer Composition: Do the buffer components (ions, pH, protein concentration) in your binding assay mimic physiological conditions? Unnatural conditions can produce misleading affinity values.
-
Target Conformation: Is the receptor preparation (e.g., membrane fragment, purified protein) in a native-like conformation? Solubilization and purification processes can alter protein structure.
-
Off-Target Effects: The compound may have high affinity for other receptors or proteins not present in your isolated in vitro system. A broader off-target screening panel may be necessary.
-
-
Pharmacokinetics & Target Engagement:
-
Bioavailability: Does the compound reach the target tissue at a sufficient concentration? Poor absorption or rapid metabolism can result in sub-therapeutic concentrations at the site of action, despite high in vitro potency. (Refer to FAQ 1).
-
Blood-Brain Barrier (BBB) Penetration: If the target is in the CNS, is there evidence that this compound can cross the BBB? In vitro BBB models or PK studies with CSF sampling can clarify this.
-
Target Occupancy: Is the drug engaging the target in vivo? This can be assessed through techniques like positron emission tomography (PET) or by measuring downstream biomarkers in tissue samples.
-
-
Complex Biology:
-
Metabolites: Is a metabolite of this compound responsible for the in vivo effect (or lack thereof)? Some metabolites may be inactive, while others could be active or even antagonistic.
-
Signaling Pathway Complexity: The in vivo response is a product of a complex signaling network. The drug might activate compensatory pathways or have effects on cell types that are not part of the in vitro model.
-
Illustrative Signaling Pathway Considerations
Caption: On-target vs. potential off-target effects in vivo.
Quantitative Data Summaries
The tables below present hypothetical data to illustrate the kind of inconsistencies that can arise between studies.
Table 1: Comparison of Hypothetical Pharmacokinetic Parameters
This table shows conflicting PK results for a 10 mg/kg oral dose of this compound in Sprague-Dawley rats, simulating results from two different labs or studies.
| Parameter | Study A (Vehicle: 0.5% CMC) | Study B (Vehicle: 20% Solutol) | Potential Source of Inconsistency |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 90 | Vehicle choice, dosing accuracy |
| Tmax (hr) | 2.0 | 0.5 | Fasting state, vehicle effects |
| AUC (ng*hr/mL) | 650 ± 110 | 1200 ± 250 | Bioavailability, metabolism |
| Bioavailability | 25% | 55% | Formulation, absorption |
Table 2: Comparison of Hypothetical In Vitro Binding Affinity
This table shows how different assay conditions can lead to different measured binding affinities (Ki) for this compound at its primary target.
| Assay Condition | Ki (nM) | Potential Source of Inconsistency |
| Condition A: Tris buffer, 25°C | 15.2 | Buffer composition, temperature |
| Condition B: PBS, 37°C, +BSA | 45.8 | Physiological relevance, protein binding |
Detailed Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study (Oral Gavage)
This protocol outlines a standard procedure for assessing the pharmacokinetics of a test compound.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimate animals for at least 3 days.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Formulation Preparation:
-
Prepare a 2 mg/mL suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Ensure the formulation is continuously stirred to maintain a homogenous suspension.
-
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Administer a 10 mg/kg dose via oral gavage (5 mL/kg volume). Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect sparse samples from n=3 rats per time point.
-
Collect ~150 µL of whole blood via tail vein or saphenous vein into EDTA-coated tubes.
-
Scheduled time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Harvest plasma, transfer to a new set of labeled tubes, and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Experimental Workflow for PK Study
Caption: A standard workflow for a rodent pharmacokinetic study.
Adjusting pH of Butoprozine Hydrochloride solutions for optimal stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoprozine Hydrochloride solutions. The focus is on adjusting pH for optimal stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for adjusting the pH of a this compound solution?
A1: Adjusting the pH of aqueous pharmaceutical solutions is crucial for maintaining the stability, solubility, and activity of the active pharmaceutical ingredient (API).[1][2][3] For this compound, pH adjustment is critical to minimize degradation, ensuring the potency and safety of the solution throughout its shelf life.
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: this compound contains several functional groups susceptible to degradation, including a tertiary amine, an ether linkage, and a ketone. Potential degradation pathways include:
-
Hydrolysis: The ether linkage can undergo hydrolysis, particularly at extreme pH values (acidic or basic conditions).[4][5][6]
-
Oxidation: The tertiary amine is susceptible to oxidation. The rate of oxidation can be influenced by pH, with some amines being more rapidly oxidized in their non-ionized form at higher pH values.[1]
-
Photodegradation: Exposure to light can induce degradation. Photostability testing is a crucial part of forced degradation studies.
Q3: What are the signs of degradation in my this compound solution?
A3: Degradation can manifest as:
-
A change in the color or clarity of the solution.
-
The formation of precipitates.
-
A decrease in the measured potency or concentration of this compound.
-
A shift in the pH of the solution over time.
-
The appearance of new peaks in a chromatogram during analysis (e.g., by HPLC).
Q4: Which pH-adjusting agents are recommended for this compound solutions?
A4: For lowering the pH, dilute solutions of strong acids like hydrochloric acid (HCl) or weak organic acids such as citric acid or acetic acid are commonly used.[2] For increasing the pH, dilute solutions of strong bases like sodium hydroxide (B78521) (NaOH) or weak bases like sodium bicarbonate can be employed.[2] The choice of agent should be based on the target pH, the desired buffer capacity, and compatibility with the overall formulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms after pH adjustment. | The pH has been adjusted to a point where this compound has low solubility. | 1. Re-dissolve the precipitate by adjusting the pH back to a range of higher solubility. 2. Consult solubility data for this compound to identify the optimal pH range for solubility. 3. Consider the use of co-solvents or solubilizing excipients if the target pH for stability corresponds to low solubility. |
| The pH of the solution changes over time. | 1. Degradation of this compound is producing acidic or basic byproducts. 2. Interaction with container/closure system. 3. Absorption of atmospheric CO2 (for basic solutions). | 1. Investigate the stability of the solution at the stored pH. A significant pH shift indicates ongoing degradation. 2. Consider incorporating a buffering agent to maintain the pH within the desired range. 3. Ensure the container is well-sealed. |
| Rapid loss of potency is observed in an accelerated stability study. | The chosen pH is outside the optimal stability range for this compound. | 1. Perform a pH-stability profiling study to determine the pH at which the degradation rate is minimal (see Experimental Protocols section). 2. Reformulate the solution at the optimal pH. |
| Color of the solution changes over time. | This may indicate oxidative degradation or the formation of chromophoric degradation products. | 1. Protect the solution from light by using amber-colored vials or other light-protective packaging. 2. Consider purging the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 3. Evaluate the addition of an antioxidant to the formulation, ensuring its compatibility. |
Quantitative Data on pH-Dependent Stability
While specific public data on the pH-stability profile of this compound is limited, the following table provides a representative example of how pH can affect the stability of a pharmaceutical compound with similar functional groups. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Representative Degradation Rate of this compound in Aqueous Solution at 40°C
| pH | Rate Constant (k) (day⁻¹) (Hypothetical) | Percent Degradation after 30 days (Hypothetical) |
| 2.0 | 0.005 | 13.9% |
| 3.0 | 0.002 | 5.8% |
| 4.0 | 0.001 | 2.9% |
| 5.0 | 0.0015 | 4.4% |
| 6.0 | 0.003 | 8.6% |
| 7.0 | 0.008 | 21.3% |
| 8.0 | 0.015 | 36.2% |
| 9.0 | 0.025 | 52.8% |
Note: This data is hypothetical and intended to illustrate the concept of a pH-rate profile. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
Objective: To accurately adjust the pH of a this compound solution to a target value.
Materials:
-
This compound solution
-
Calibrated pH meter with electrode
-
Stir plate and stir bar
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Volumetric flasks and pipettes
-
Purified water
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[7][8]
-
Prepare the solution: Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Initial pH measurement: Immerse the pH electrode in the solution and allow the reading to stabilize. Record the initial pH.
-
pH adjustment:
-
If the initial pH is higher than the target pH, add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.
-
If the initial pH is lower than the target pH, add 0.1 M NaOH dropwise.
-
-
Equilibration: Allow the solution to stir for a few minutes after each addition to ensure homogeneity before taking a pH reading.
-
Final volume adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add purified water to the final desired volume, if necessary. Mix thoroughly.
-
Final pH check: Re-measure the pH of the final solution to ensure it is at the target value.
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound solutions at different pH values under accelerated conditions.
Materials:
-
This compound solutions prepared at various pH values (e.g., pH 3, 4, 5, 6, 7)
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[9]
-
Vials with appropriate closures (e.g., amber glass vials to protect from light).
-
Analytical instrumentation for potency determination (e.g., HPLC-UV).
Procedure:
-
Sample preparation: Prepare batches of this compound solution at each desired pH level as per Protocol 1.
-
Initial analysis (Time 0): For each batch, perform initial analysis to determine the initial concentration (potency) of this compound and to note the initial appearance (e.g., color, clarity).
-
Storage: Place the vials from each batch into the stability chamber.
-
Time points for testing: Withdraw samples at predetermined time intervals. For a 6-month accelerated study, typical time points are 0, 1, 3, and 6 months.[10]
-
Analysis at each time point: At each time point, analyze the samples for:
-
Appearance (visual inspection).
-
pH.
-
Assay for this compound content (potency).
-
Related substances (degradation products).
-
-
Data analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant (k) at each pH value.
Visualizations
Caption: Workflow for Determining Optimal pH Stability.
Caption: Hypothetical Degradation Pathways for Butoprozine.
References
- 1. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]
- 8. pharmadevils.com [pharmadevils.com]
- 9. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 10. japsonline.com [japsonline.com]
Calibration of equipment for accurate Butoprozine Hydrochloride measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Butoprozine Hydrochloride using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the initial checks I should perform before starting a this compound analysis?
A1: Before initiating any analysis, a thorough initial assessment of the HPLC system is crucial. This includes reviewing the instrument's performance records for any recurring issues and ensuring all documentation is up-to-date.[1] A proper start-up procedure should be followed, which typically involves ensuring the instrument is ready for calibration and placing the pump's inlet tubing into the HPLC-grade mobile phase through a suction filter.[2]
Q2: My chromatogram shows inconsistent retention times for this compound. What could be the cause?
A2: Fluctuations in retention time can be attributed to several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of all mobile phase components. Several studies on similar compounds like Bupropion Hydrochloride emphasize the importance of a well-defined mobile phase, such as a mixture of phosphate (B84403) buffer and methanol (B129727) or acetonitrile.[3][4]
-
Flow Rate Instability: The HPLC pump's flow rate must be accurate and constant. Calibrate the pump to ensure it delivers the specified flow rate.[5] A common procedure involves collecting the solvent for a set time and measuring its weight to determine the actual flow rate.[5]
-
Column Temperature: Variations in column oven temperature can affect retention times. Ensure the column compartment is calibrated and maintains a stable temperature.[5][6]
-
Column Equilibration: Insufficient column equilibration with the mobile phase before injection can cause retention time drift. Allow the system to equilibrate for an adequate amount of time, often at least 15-30 minutes, or until a stable baseline is achieved.
Q3: I am observing peak tailing or fronting in my this compound chromatograms. How can I resolve this?
A3: Peak asymmetry can compromise the accuracy of quantification. Potential causes and solutions include:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. For similar compounds, pH values around 4.0 or 6.0 have been used.
-
System Suitability Issues: Perform system suitability tests to check parameters like peak symmetry and tailing factor.[1] If these are out of specification, it indicates a problem with the chromatographic system.
Q4: How do I ensure the linearity of my detector response for this compound quantification?
A4: To confirm linearity, a calibration curve should be generated by injecting a series of standard solutions of this compound at different known concentrations.[6] The detector response (peak area) is then plotted against the concentration. The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.998.[6] For Bupropion Hydrochloride, linearity has been established over concentration ranges such as 20-120 μg/mL and 15-90 μg/mL.
Q5: What are the key validation parameters I need to consider for my this compound HPLC method?
A5: According to ICH guidelines (Q2R1), the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[7][8][9]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocols
HPLC Pump Flow Rate Calibration
This protocol ensures the pump delivers an accurate and precise flow rate.
-
Preparation:
-
Disconnect the column from the system and connect a restriction capillary.
-
Use HPLC-grade water as the mobile phase.
-
Set the pump flow rate to a desired value (e.g., 1.0 mL/min).
-
Allow the system to equilibrate for at least 5 minutes.[5]
-
-
Measurement:
-
Use a calibrated 10 mL graduated cylinder or a pre-weighed beaker.
-
Collect the mobile phase for a precisely measured time (e.g., 5 minutes).
-
If using a beaker, weigh the collected solvent.
-
-
Calculation:
-
If using a graduated cylinder, record the volume directly.
-
If using a beaker, convert the weight of the water to volume using the density of water at the measured temperature (e.g., at 20°C, 1 g of water is approximately 1.0028 mL).[5]
-
Calculate the flow rate (mL/min) by dividing the collected volume by the collection time.
-
-
Acceptance Criteria: The measured flow rate should be within a specified tolerance of the set flow rate (e.g., ± 2%).
Detector Linearity and Calibration Curve
This protocol establishes the linear relationship between analyte concentration and detector response.
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known high concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards of different concentrations covering the expected range of the samples.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.[2]
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[6]
Quantitative Data Summary
The following tables summarize typical parameters for HPLC analysis of this compound, based on data from similar compounds like Bupropion Hydrochloride.
Table 1: Typical Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 4.0-6.0) and Methanol/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 251 nm or 252 nm |
| Column Temperature | 25°C - 40°C[6][10] |
| Injection Volume | 10-20 µL[6] |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Typical Acceptance Criteria | Example Value (Bupropion HCl) |
| Linearity Range | N/A | 15-120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | > 0.999[3] |
| Accuracy (% Recovery) | 98-102% | 97.20 - 104.58%[3][7] |
| Precision (% RSD) | ≤ 2% | 1-2%[3][7] |
| LOD | N/A | 5 µg/mL |
| LOQ | N/A | 15 µg/mL |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for HPLC analysis of Butoprozine HCl.
References
- 1. HPLC Calibration and Repair for Pharmaceutical Applications - GL Tec [gl-tec.com]
- 2. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC method development and validation for bupropion. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Butoprozine Hydrochloride Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Butoprozine Hydrochloride dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an antiarrhythmic agent. Electrophysiological studies have shown that it prolongs the action potential duration, similar to amiodarone, and depresses the plateau phase, similar to verapamil. This suggests that its mechanism likely involves the modulation of cardiac ion channels, potentially including potassium and calcium channels, which are critical in regulating the cardiac action potential.
Q2: What are the most common sources of variability in in vitro dose-response studies with this compound?
A2: Variability in in vitro studies with antiarrhythmic agents like this compound can arise from several factors. These include inconsistencies in cell culture conditions (e.g., cell line passage number, confluency, serum concentration), procedural variations (e.g., incubation times, pipetting techniques), and the stability and preparation of the drug solution. Environmental factors such as temperature and CO2 levels can also significantly impact cellular physiology and drug response.
Q3: How should I prepare and store this compound solutions for my experiments?
A3: It is crucial to prepare fresh solutions of this compound for each experiment to ensure potency and minimize degradation. The hydrochloride salt form generally confers better solubility in aqueous solutions. Use a high-quality solvent recommended for this compound, and ensure it is fully dissolved. For storage, follow the manufacturer's recommendations, which typically involve storing stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What cell types are most appropriate for studying the effects of this compound?
A4: Given its antiarrhythmic properties, cell lines that model cardiac electrophysiology are most suitable. Commonly used models include human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), primary cardiomyocytes isolated from animal models, and immortalized cell lines engineered to express specific cardiac ion channels (e.g., HEK293 cells expressing hERG). The choice of cell model will depend on the specific research question and the ion channels of interest.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in a Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each plate. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. When adding the drug, ensure the pipette tip is below the surface of the medium to avoid introducing air bubbles and to ensure proper mixing. Use reverse pipetting for viscous solutions. |
| Incomplete Drug Mixing | After adding this compound, gently mix the contents of the wells by swirling the plate or by using a plate shaker at a low speed. Avoid vigorous shaking that could detach cells. |
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication and check for mycoplasma contamination. Monitor the electrophysiological properties of your cells over time to detect any drift. |
| Variations in Culture Conditions | Standardize all culture parameters, including media composition, serum lot, incubation time, temperature, and CO2 levels. Document all parameters for each experiment. |
| Drug Solution Degradation | Prepare fresh drug dilutions for each experiment from a new aliquot of the stock solution. Protect the stock solution from light if the compound is light-sensitive. |
| Assay Timing | Perform the assay at a consistent time point after cell seeding and drug treatment. Cell confluency can significantly impact drug response. |
Problem 3: Unexpected Cellular Toxicity or Cell Death at Low Drug Concentrations
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it does not cause cytotoxicity. If toxicity is observed, consider using a different solvent or lowering the solvent concentration. |
| Off-Target Effects | The observed toxicity may be an inherent property of the compound. Consider performing additional assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis assays). |
| Contamination | Check for bacterial or fungal contamination in your cell cultures and reagents. |
| Incorrect Dosing Calculation | Double-check all calculations for drug dilutions. A simple calculation error can lead to significantly higher concentrations than intended. |
Experimental Protocols
Detailed Methodology: In Vitro Electrophysiology Study Using Patch-Clamp
This protocol provides a general framework for assessing the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Culture hiPSC-CMs or another suitable cardiac cell line on glass coverslips coated with an appropriate extracellular matrix protein (e.g., fibronectin or laminin).
- Maintain cells in a humidified incubator at 37°C and 5% CO2.
- Use cells for recording 3-5 days after plating to ensure a stable, confluent monolayer.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water) and store in aliquots at -20°C. Prepare fresh serial dilutions in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min) and maintain the temperature at 35-37°C.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply voltage protocols to elicit the specific ion currents of interest (e.g., a step protocol to measure IKr or a ramp protocol for ICa,L).
- Record baseline currents for a stable period before applying this compound.
- Apply increasing concentrations of this compound via the perfusion system, allowing the current to reach a steady state at each concentration before recording.
4. Data Analysis:
- Measure the peak current amplitude and other relevant parameters (e.g., inactivation kinetics) for each concentration of the drug.
- Normalize the current at each concentration to the baseline current.
- Plot the normalized current as a function of the drug concentration and fit the data to a dose-response equation (e.g., the Hill equation) to determine the IC50.
Visualizations
Caption: Experimental workflow for a this compound dose-response study.
Caption: Inferred signaling pathway for this compound in cardiomyocytes.
Caption: Troubleshooting logic for addressing variability in dose-response studies.
Technical Support Center: Butoprozine Hydrochloride Synthesis and Purification
Welcome to the technical support center for Butoprozine Hydrochloride synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound and structurally related compounds.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Reaction Troubleshooting
Q1: My reaction yield for the ether synthesis step is consistently low. What are the potential causes and how can I improve it?
Low yields in ether synthesis, such as the Williamson ether synthesis, are a common issue.[1][2] Several factors could be responsible, ranging from reagent quality to reaction conditions.[2]
Troubleshooting Steps:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous.[1][2] The presence of water can quench the alkoxide intermediate, halting the reaction. Similarly, starting materials should be of high purity.[2]
-
Base Selection and Addition: The choice of base is critical for deprotonating the alcohol to form the reactive alkoxide.[3] For phenols, a moderately strong base may suffice, but for less acidic alcohols, a stronger base like sodium hydride (NaH) is often used.[3][4] Ensure the base is fresh and added under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture and CO2.
-
Temperature Control: The reaction temperature must be carefully controlled.[1][2] While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the optimal reaction time and indicates if the reaction has stalled or if side products are forming.[1]
-
Alkyl Halide Reactivity: The Williamson ether synthesis is an SN2 reaction, which works best with primary alkyl halides.[4][5][6] Secondary and tertiary alkyl halides are more prone to undergoing an E2 elimination side reaction, which produces an alkene instead of the desired ether.[3][7]
Q2: During the synthesis, I'm observing the formation of significant side products. How can I identify and minimize them?
Side product formation is a frequent challenge. The most common side reaction in a Williamson ether synthesis is E2 elimination, especially with sterically hindered alkyl halides.[3][7]
Strategies to Minimize Side Products:
-
Optimize Reactant Choice: If possible, use a primary alkyl halide as the electrophile.[4][5]
-
Control Temperature: Lowering the reaction temperature can favor the SN2 substitution pathway over the E2 elimination pathway.
-
Use Aprotic Solvents: Dipolar aprotic solvents like acetonitrile (B52724) or DMF are often recommended as they can accelerate the rate of SN2 reactions.[3][5]
-
Identify Byproducts: Use analytical techniques like LC-MS and NMR to identify the structure of the major byproducts. Knowing the byproduct can provide clues about the undesired reaction pathway and help in optimizing the conditions to avoid it.
Section 2: Purification & Isolation Troubleshooting
Q3: I am having difficulty purifying the final Butoprozine compound using column chromatography. It either streaks or doesn't move from the baseline.
Purifying polar, amine-containing compounds like Butoprozine on silica (B1680970) gel can be challenging due to strong interactions with the acidic silica surface.[8][9][10]
Troubleshooting Steps:
-
Mobile Phase Modification: To reduce streaking and improve elution, add a small amount of a basic modifier to the mobile phase.[10]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) can neutralize the acidic silanol (B1196071) groups on the silica gel, preventing the basic amine from sticking.[10]
-
Ammonium (B1175870) Hydroxide (B78521): A solution of ammonium hydroxide in methanol (B129727) (e.g., 1-10% of a 10% stock solution) can also be effective for eluting very polar basic compounds.[8]
-
-
Increase Solvent Polarity: If the compound is not moving from the baseline, the mobile phase is likely not polar enough.[8] Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM/Methanol system).[8]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina (B75360) (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography using a polar mobile phase (like water/acetonitrile) can be a very effective alternative.[8]
-
-
Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column.[8][11] To avoid this, use a dry loading technique: dissolve your sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[11]
Q4: My attempt to crystallize this compound resulted in an oil, or no solid formed at all. What should I do?
Crystallization issues are common and often related to solvent choice, concentration, or purity.[12][13]
Troubleshooting Steps:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[13][14] If the solution is clear and no crystals form upon cooling, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.[14]
-
Supersaturation Issues: If the solution is supersaturated but crystals won't form, nucleation may be required.[13]
-
"Oiling Out": This occurs when the product separates as a liquid instead of a solid, often because the solution is too concentrated or cooled too quickly.[13][15] To resolve this, warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[13]
-
Impurity Effects: If the crude product is highly impure, crystallization may be inhibited. Consider an additional purification step, like a quick filtration through a plug of silica, before attempting recrystallization.[13]
Data Presentation
Table 1: Illustrative Example of Impurity Profile Before and After Purification by Modified Column Chromatography. This data is for illustrative purposes only.
| Compound ID | Retention Time (min) | Area % (Crude Product) | Area % (After Purification*) |
| Starting Material A | 4.2 | 3.5% | < 0.1% |
| Side Product B | 6.8 | 8.2% | 0.2% |
| Butoprozine | 8.5 | 87.1% | 99.6% |
| Other Impurities | various | 1.2% | 0.1% |
*Purification Method: Flash Chromatography on Silica Gel with Dichloromethane/Methanol + 0.5% Triethylamine gradient.
Experimental Protocols
Protocol 1: General Procedure for Analytical 2D TLC to Test Compound Stability on Silica Gel
This method helps determine if your compound is decomposing on the silica gel stationary phase, which can cause issues during column chromatography.[8][9]
-
Spotting: Dissolve a small amount of your crude sample in a suitable solvent. Spot it on the bottom left corner of a square TLC plate.
-
First Elution: Develop the TLC plate using your chosen eluent system.
-
Drying: After the first run, remove the plate and dry it completely until there is no residual solvent odor.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
Analysis: Visualize the plate under UV light and/or with a stain.
-
Stable Compound: If the compound is stable, all spots will appear along the diagonal of the plate.
-
Unstable Compound: If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[8] In this case, consider using a different stationary phase like alumina or deactivating the silica.[9]
-
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in a typical multi-step organic synthesis.
Caption: A decision-making workflow for troubleshooting low product yield in synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Validating Butoprozine Hydrochloride's Mixed Ion Channel Blockade: A Comparative Analysis with Amiodarone and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butoprozine (B1214203) Hydrochloride's mechanism of action with two established antiarrhythmic agents, amiodarone (B1667116) and verapamil (B1683045). By examining its effects on key cardiac ion channels through secondary assays, we aim to validate its electrophysiological profile. This document summarizes available experimental data, details relevant methodologies, and presents signaling pathways and workflows to support further research and development.
Executive Summary
Butoprozine Hydrochloride is a cardiac depressant and antiarrhythmic agent with a complex mechanism of action.[1][2] Electrophysiological studies reveal that it exhibits characteristics of both Class III and Class IV antiarrhythmic drugs, drawing comparisons to amiodarone and verapamil, respectively.[1][2] Its primary mechanism involves the modulation of cardiac ion channels, specifically the inhibition of sodium, potassium, and calcium currents, leading to alterations in the cardiac action potential.
Mechanism of Action: A Triad of Effects
This compound's antiarrhythmic properties stem from its ability to block multiple cardiac ion channels. Early comparative studies have shown that it:
-
Decreases the fast sodium inward current (INa): This action, characteristic of Class I antiarrhythmics, reduces the maximum rate of depolarization of the cardiac action potential.[1]
-
Decreases the slow calcium inward current (ICa): Similar to verapamil (a Class IV agent), this effect depresses the plateau phase of the action potential.[1]
-
Decreases the delayed outward potassium current (IK): This effect is akin to amiodarone (a Class III agent) and leads to a prolongation of the action potential duration.[1]
This multifaceted blockade results in an overall increase in the action potential duration, a depression of the plateau phase, and a decrease in the amplitude and maximum rate of depolarization.[2]
Comparative Data on Cardiac Ion Channel Inhibition
To quantitatively assess the potency of these agents, secondary assays measuring the half-maximal inhibitory concentration (IC50) are crucial. While qualitative data for this compound is available, specific IC50 values from publicly accessible literature are limited. The following tables present a comparison with amiodarone and verapamil, for which more extensive quantitative data exists.
Table 1: Inhibition of Cardiac Potassium Channels (hERG/IKr)
| Compound | Ion Channel | IC50 | Assay Conditions |
| Butoprozine HCl | Delayed Outward K+ Current | Data not available (Qualitative: Dose-dependent decrease)[1] | Double sucrose (B13894) gap technique on frog atrial and ferret ventricular fibres.[1] |
| Amiodarone | hERG (IKr) | 0.765 µM | Whole-cell patch clamp on HEK293 cells. |
| Verapamil | hERG (IKr) | 0.143 µM | Whole-cell patch clamp on HEK293 cells. |
Table 2: Inhibition of Cardiac Sodium Channels (Nav1.5)
| Compound | Ion Channel | IC50 | Assay Conditions |
| Butoprozine HCl | Fast Na+ Current | Data not available (Qualitative: Dose-dependent decrease)[1] | Double sucrose gap technique on frog atrial and ferret ventricular fibres.[1] |
| Amiodarone | Nav1.5 | ~1-10 µM (state-dependent) | Whole-cell patch clamp on various cell lines. |
| Verapamil | Nav1.5 | >10 µM | Whole-cell patch clamp on various cell lines. |
Table 3: Inhibition of Cardiac Calcium Channels (Cav1.2)
| Compound | Ion Channel | IC50 | Assay Conditions |
| Butoprozine HCl | Slow Ca2+ Current | Data not available (Qualitative: Dose-dependent decrease)[1] | Double sucrose gap technique on frog atrial and ferret ventricular fibres.[1] |
| Amiodarone | Cav1.2 | ~1-5 µM | Whole-cell patch clamp on various cell lines. |
| Verapamil | Cav1.2 | ~0.1-1 µM | Whole-cell patch clamp on various cell lines. |
Experimental Protocols
The validation of this compound's mechanism of action relies on robust electrophysiological assays. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on specific ion channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a test compound on specific cardiac ion currents (e.g., IKr, INa, ICa,L) and determine its IC50 value.
Materials:
-
Isolated cardiomyocytes or a stable cell line expressing the target ion channel (e.g., HEK293 cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions specific for the ion channel of interest.
-
Test compound (this compound) and reference compounds (Amiodarone, Verapamil).
Procedure:
-
Cell Preparation: Isolate primary cardiomyocytes or culture the appropriate cell line.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane potential at a specific holding potential. Apply a series of voltage steps (a "voltage protocol") designed to elicit the specific ion current of interest.
-
Data Recording: Record the resulting ion currents in the absence (baseline) and presence of increasing concentrations of the test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed multi-channel blockade mechanism of this compound.
Caption: Simplified workflow for whole-cell patch-clamp experiments.
Conclusion
This compound demonstrates a promising and complex antiarrhythmic profile characterized by its mixed ion channel blockade, sharing mechanistic similarities with both amiodarone and verapamil. While qualitative evidence strongly supports its inhibitory effects on sodium, potassium, and calcium channels, further quantitative studies employing secondary assays such as whole-cell patch-clamp are necessary to precisely determine its potency and selectivity. The methodologies and comparative data presented in this guide offer a framework for the continued investigation and validation of this compound's mechanism of action, which is essential for its potential development as a novel therapeutic agent.
References
- 1. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Butoprozine Hydrochloride sodium channel blockade with specific inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butoprozine Hydrochloride's sodium channel blocking properties against well-established inhibitors, Tetrodotoxin (TTX) and Lidocaine. The information presented is supported by available experimental data and established methodologies to aid in the research and development of novel therapeutics targeting sodium channels.
Quantitative Comparison of Sodium Channel Inhibition
The following table summarizes the available data on the inhibitory effects of this compound, Tetrodotoxin, and Lidocaine on voltage-gated sodium channels. Due to the limited publicly available quantitative data for this compound, a qualitative description of its dose-dependent effect is included.
| Compound | Target Ion Channel | Method | Key Findings |
| This compound | Fast Sodium Inward Current (Cardiac Cells) | Electrophysiology (Double Sucrose Gap) | Decreases the fast sodium inward current in a dose-dependent manner. Reduces the reactivation kinetics of the inward sodium current.[1] |
| Tetrodotoxin (TTX) | Voltage-Gated Sodium Channels (NaV1.5) | Electrophysiology (Patch Clamp) | Potent and specific blocker with an IC50 in the micromolar range (e.g., ~1.17 µM on canine intracardiac neurons expressing NaV1.5).[2] |
| Lidocaine | Voltage-Gated Sodium Channels (NaV1.5) | Electrophysiology (Patch Clamp) | Inhibits sodium channels with an IC50 in the micromolar range (e.g., ~20 µM on recombinant NaV1.5 channels).[3] |
Experimental Protocol: Whole-Cell Patch Clamp Assay
This section details a standard protocol for characterizing and comparing the inhibitory effects of this compound and other compounds on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the human cardiac sodium channel, NaV1.5).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the target sodium channel subtype (e.g., NaV1.5) under standard conditions (e.g., 37°C, 5% CO2) in appropriate culture medium.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Test Compounds: Prepare stock solutions of this compound, Tetrodotoxin, and Lidocaine in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane of a single, isolated cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV to ensure the majority of sodium channels are in the resting state.
4. Data Acquisition:
-
Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
To determine the half-maximal inhibitory concentration (IC50), apply increasing concentrations of the test compound to the cell and measure the peak inward sodium current at each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50 value.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for comparing sodium channel blockers and the underlying signaling pathway of channel blockade.
Caption: Experimental workflow for comparing sodium channel inhibitors.
Caption: Mechanism of sodium channel blockade by different inhibitors.
References
- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional expression of "cardiac-type" Nav1.5 sodium channel in canine intracardiac ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butoprozine Hydrochloride with Amiodarone and Verapamil in Antiarrhythmic Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrophysiological effects of Butoprozine (B1214203) Hydrochloride against two established antiarrhythmic agents, amiodarone (B1667116) and verapamil (B1683045). The data on Butoprozine Hydrochloride is based on preclinical in vitro studies from the early 1980s, as this compound has not been the subject of recent clinical development. The comparison to amiodarone and verapamil is therefore primarily mechanistic, supplemented with clinical data for the latter two drugs to provide a broader context.
Executive Summary
This compound is an antiarrhythmic agent that exhibits a mixed electrophysiological profile, sharing mechanisms of action with both amiodarone (Class III properties) and verapamil (Class IV properties).[1] Preclinical evidence suggests it possesses potent antiarrhythmic activity by modulating multiple cardiac ion channels.[1][2] However, a lack of clinical trial data for butoprozine prevents a direct comparison of its efficacy and safety with clinically approved drugs like amiodarone and verapamil. This document summarizes the available preclinical data for butoprozine and juxtaposes it with the well-characterized profiles of amiodarone and verapamil.
Data Presentation: Electrophysiological Effects
The following table summarizes the known electrophysiological effects of the three compounds based on available preclinical and clinical data.
| Parameter | This compound | Amiodarone | Verapamil |
| Vaughan Williams Class | Mixed (Exhibits Class III and IV properties)[1] | Primarily Class III, but exhibits properties of all four classes[3] | Class IV[4] |
| Primary Mechanism | Decreases fast Na+ and slow Ca2+ inward currents, and delayed K+ outward current[2] | Blocks K+ channels, prolonging repolarization. Also blocks Na+ and Ca2+ channels and has anti-adrenergic effects[3][5][6] | Blocks L-type voltage-dependent Ca2+ channels[4][7] |
| Action Potential Duration | Increased[1] | Markedly increased[6][8] | No significant change or slight decrease |
| Plateau Phase | Depressed[1] | Lengthened[9] | Shortened |
| Maximum Rate of Depolarization (Vmax) | Decreased[1] | Decreased (at rapid pacing)[3] | No significant effect |
| Pacemaker Activity | Inhibited[1] | Decreased sinus node automaticity[3] | Decreased sinus and AV node activity[7] |
| AV Node Conduction | Slowed | Slowed[3] | Markedly slowed[7] |
Note: Data for this compound is derived from in vitro animal studies conducted in 1982.[1][2] Quantitative clinical comparisons are not available.
Experimental Protocols
Detailed experimental protocols for this compound are based on the methodologies described in historical preclinical studies. For amiodarone and verapamil, a representative clinical trial protocol for atrial fibrillation is provided for context.
Preclinical In Vitro Electrophysiology Protocol (this compound)
This protocol is a generalized representation based on the abstracts of studies comparing butoprozine, amiodarone, and verapamil.[1][2]
-
Tissue Preparation: Cardiac tissues, such as sheep Purkinje fibers, frog atrial fibers, and ferret ventricular fibers, were isolated and mounted in a superfusion chamber.
-
Electrophysiological Recordings:
-
Microelectrode Technique: Glass microelectrodes filled with 3 M KCl were used to impale cardiac cells (e.g., Purkinje fibers) to measure transmembrane action potentials. Parameters recorded included action potential duration (APD), amplitude, maximum rate of depolarization (Vmax), and resting membrane potential.
-
Double Sucrose Gap Technique: This voltage-clamp method was used on multicellular preparations (e.g., atrial and ventricular fibers) to measure specific ionic currents, such as the fast sodium inward current (INa), the slow calcium inward current (ICa), and the delayed outward potassium current (IK).
-
-
Drug Application: this compound, amiodarone, and verapamil were dissolved in appropriate solvents and added to the superfusion solution at various concentrations. The effects of each drug on the electrophysiological parameters were recorded after a steady-state was achieved.
-
Data Analysis: Changes in action potential characteristics and ionic currents were measured and compared between the different drug conditions and control.
Clinical Trial Protocol: Amiodarone vs. Verapamil in Atrial Fibrillation
This protocol is a representative example of a clinical study designed to compare the efficacy of intravenous amiodarone and verapamil for the acute conversion of atrial fibrillation.
-
Study Design: A prospective, randomized, single-blind, comparative study.
-
Patient Population: Patients presenting with recent-onset (<48 hours) atrial fibrillation with a rapid ventricular response. Key exclusion criteria would include hemodynamic instability, severe heart failure, advanced AV block, and known contraindications to either drug.
-
Randomization and Blinding: Patients are randomly assigned to receive either intravenous amiodarone or intravenous verapamil. The treating physician is aware of the treatment, but the patient is blinded.
-
Drug Administration:
-
Amiodarone Group: Receives a loading dose of amiodarone (e.g., 5 mg/kg) infused over 20-60 minutes, followed by a maintenance infusion.
-
Verapamil Group: Receives an initial bolus of verapamil (e.g., 0.075-0.15 mg/kg) over 2 minutes, with a second bolus if the initial response is inadequate.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Conversion to sinus rhythm within a specified timeframe (e.g., 24 hours).
-
Secondary Efficacy Endpoints: Time to conversion, reduction in ventricular rate.
-
Safety Endpoints: Incidence of adverse events, such as hypotension, bradycardia, and AV block.
-
-
Monitoring: Continuous ECG monitoring is performed throughout the drug infusion and follow-up period. Blood pressure is monitored at frequent intervals.
-
Statistical Analysis: The proportion of patients achieving the primary endpoint in each group is compared using statistical tests such as the chi-squared test. Time-to-event analysis may be used for the time to conversion.
Visualizations
Signaling Pathways
Caption: Comparative mechanisms of action.
Experimental Workflow
Caption: Generalized clinical trial workflow.
Logical Comparison
Caption: Logical structure of the comparison.
References
- 1. Archives Internationales de Pharmacodynamie et de Therapie 1982: Vol 255 Table of Contents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. Electrophysiologic evaluation of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous amiodarone versus verapamil for acute conversion of paroxysmal atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sciencepub.net [sciencepub.net]
- 7. Archives Internationales de Pharmacodynamie et de Therapie (in SafetyLit) [safetylit.org]
- 8. academic.oup.com [academic.oup.com]
- 9. VErapamil plus antiarrhythmic drugs reduce atrial fibrillation recurrences after an electrical cardioversion (VEPARAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the electrophysiological effects of Butoprozine Hydrochloride and lidocaine
An Objective Comparison of the Electrophysiological Effects of Butoprozine (B1214203) Hydrochloride and Lidocaine (B1675312) for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the electrophysiological properties of Butoprozine Hydrochloride and Lidocaine, drawing upon available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an understanding of the distinct and overlapping mechanisms of these two agents.
Introduction and Classification
This compound is an antiarrhythmic agent with a complex electrophysiological profile.[1] It exhibits properties that align with multiple classes of antiarrhythmic drugs, notably showing effects similar to both amiodarone (B1667116) and verapamil (B1683045).[1]
Lidocaine is a well-established Class Ib antiarrhythmic drug and a commonly used local anesthetic.[2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[4][5][6][7]
Mechanism of Action on Cardiac Ion Channels
The differential effects of this compound and Lidocaine on cardiac action potentials stem from their distinct interactions with various ion channels.
This compound exerts a broad-spectrum channel-blocking effect. It has been shown to decrease the fast sodium inward current (INa), the slow calcium inward current (ICa), and the delayed outward potassium current (IK) in a dose-dependent manner.[8] This multi-channel blockade contributes to its mixed-class electrophysiological properties.
Lidocaine , as a Class Ib agent, primarily targets the fast voltage-gated sodium channels (Nav1.5 in cardiac tissue).[4][9] It exhibits a high affinity for sodium channels in the inactivated state, a state that is more prevalent in depolarized or ischemic tissue.[3][10] This "use-dependent" or "state-dependent" blockade means its effect is more pronounced at faster heart rates and in damaged cardiac tissue.[6][10] Lidocaine shortens the action potential duration by blocking the late sustained sodium current.[2]
Comparative Electrophysiological Effects
The interaction of each drug with cardiac ion channels translates into distinct effects on the cardiac action potential and conduction.
| Parameter | This compound Effect | Lidocaine Effect |
| Action Potential Duration (APD) | Increased[1] | Shortened[2][3][11] |
| Max Rate of Depolarization (Vmax) | Decreased[1] | Decreased (at high concentrations)[11][12] |
| Action Potential Amplitude | Decreased[1] | Decreased (at high concentrations)[11][12] |
| Plateau Phase | Depressed[1] | No significant effect or shortened |
| Diastolic Depolarization (Phase 4) | Reduced slope, inhibiting automaticity[1] | Attenuated or abolished[11] |
| Effective Refractory Period (ERP) | Not explicitly stated, but likely increased | Shortened, but long relative to APD[11] |
| Conduction Velocity | Not explicitly stated, but likely slowed | Delayed at high concentrations[12] |
Butoprozine increases the action potential duration, an effect similar to Class III antiarrhythmics like amiodarone.[1] It also depresses the plateau phase, which is characteristic of calcium channel blockers like verapamil.[1] Furthermore, it decreases the amplitude and maximum rate of depolarization.[1]
In contrast, lidocaine, at therapeutic concentrations, shortens both the action potential duration and the effective refractory period.[2][11] High, toxic concentrations of lidocaine can lead to a decrease in the maximum rate of depolarization and action potential amplitude.[11]
Experimental Protocols and Methodologies
The characterization of these electrophysiological effects relies on established in vitro experimental models.
Key Experimental Techniques:
-
Isolated Heart Preparations: Studies on both drugs have utilized isolated heart tissues, such as sheep or canine cardiac Purkinje fibers and ventricular muscle, to record transmembrane action potentials.[1][11][12]
-
Microelectrode Technique: This technique involves impaling single cardiac cells with a fine-tipped glass microelectrode to measure intracellular potentials and record action potentials.[1]
-
Double Sucrose Gap Technique: This method is used for voltage clamp studies on multicellular preparations like frog atrial and ferret ventricular fibers, allowing for the measurement of specific ionic currents across the cell membrane.[1][8]
-
Voltage Clamp: This electrophysiological technique is employed to hold the membrane potential at a set level, allowing for the measurement of the ion currents that flow across the membrane at that specific voltage. This is crucial for determining which channels a drug affects.[8]
Summary of Electrophysiological Comparison
The electrophysiological profiles of this compound and Lidocaine are fundamentally different, reflecting their distinct mechanisms of action. Butoprozine acts as a multi-channel blocker, while Lidocaine is a more selective sodium channel blocker with state-dependent properties.
Conclusion
This compound and Lidocaine exhibit markedly different electrophysiological effects. Butoprozine's broad-spectrum action on sodium, calcium, and potassium channels results in an increase in action potential duration and a depression of the plateau phase, indicating a mixed Class I, III, and IV antiarrhythmic profile.[1][8] Lidocaine, a prototypical Class Ib agent, selectively blocks inactivated sodium channels, leading to a shortened action potential duration and a more pronounced effect in depolarized tissues.[2][3][11] This comparative analysis, based on available in vitro data, highlights the unique properties of each compound, which may inform their potential therapeutic applications and further research in cardiac electrophysiology.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 7. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 8. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. youtube.com [youtube.com]
- 11. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butoprozine Hydrochloride and Quinidine for Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action and efficacy of Butoprozine Hydrochloride and the classic antiarrhythmic agent, quinidine (B1679956). The information is compiled from preclinical electrophysiological studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound is a benzofuran (B130515) derivative with demonstrated antiarrhythmic properties in preclinical models.[1] Quinidine, a Class IA antiarrhythmic drug, has a long history of clinical use for a variety of atrial and ventricular arrhythmias.[2] This document aims to juxtapose the electrophysiological effects and preclinical efficacy of these two compounds to highlight their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Distinct Antiarrhythmics
The antiarrhythmic effects of this compound and quinidine stem from their modulation of cardiac ion channels, which ultimately alters the cardiac action potential. However, the specifics of their interactions with these channels differ significantly.
This compound: A Multi-Channel Blocker
In vitro studies have revealed that this compound exhibits a complex pharmacological profile, interacting with multiple cardiac ion channels. Its mechanism of action shares characteristics with both Class III and Class IV antiarrhythmic agents.[1]
Key electrophysiological effects of this compound include:
-
Inhibition of multiple ion currents: Studies have shown that Butoprozine dose-dependently decreases the fast sodium inward current, the slow calcium inward current, and the delayed outward potassium current.[3]
-
Action Potential Prolongation: Similar to Class III antiarrhythmics like amiodarone, Butoprozine increases the duration of the cardiac action potential.[1]
-
Depression of the Plateau Phase: Like the Class IV agent verapamil, Butoprozine depresses the plateau phase of the action potential.[1]
-
Decreased Depolarization Rate: It also reduces the amplitude and the maximum rate of depolarization.[1]
-
Inhibition of Automaticity: Butoprozine has been shown to inhibit pacemaker activity in Purkinje fibers by reducing the slope of diastolic depolarization.[1]
Quinidine: The Archetypal Class IA Agent
Quinidine's primary mechanism of action is the blockade of the fast inward sodium current (INa), which is characteristic of Class I antiarrhythmic drugs.[3] This effect is "use-dependent," meaning the blockade increases at higher heart rates.[3]
Key electrophysiological effects of quinidine include:
-
Sodium Channel Blockade: By blocking the fast sodium channels, quinidine decreases the maximum rate of depolarization of the cardiac action potential (Phase 0).[3]
-
Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3] This action contributes to the prolongation of the action potential duration.
-
Increased Action Potential Duration: The combined effect on sodium and potassium channels leads to a prolonged cardiac action potential and a corresponding increase in the QT interval on an electrocardiogram.[3]
-
Anticholinergic Activity: Quinidine also possesses anticholinergic (vagolytic) properties, which can influence heart rate and atrioventricular conduction.
Comparative Efficacy: An Analysis of Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and quinidine are not available in the current literature. Therefore, this comparison is based on findings from separate preclinical and clinical studies.
Preclinical In Vitro Efficacy
The following table summarizes the effects of this compound and quinidine on key cardiac action potential parameters as observed in preclinical studies.
| Parameter | This compound | Quinidine |
| Maximum Rate of Depolarization (Vmax) | Decreased[1] | Decreased[4] |
| Action Potential Amplitude | Decreased[1] | Decreased[4] |
| Action Potential Duration (APD) | Increased[1] | Increased[4][5] |
| Plateau Phase | Depressed[1] | - |
| Automaticity | Inhibited[1] | - |
Clinical Efficacy of Quinidine
Clinical trials have evaluated the efficacy of quinidine in various arrhythmias. It is important to note that while effective, its use has been associated with an increased risk of mortality in some patient populations.[6]
| Indication | Efficacy Data |
| Chronic Ventricular Arrhythmias | In a short-term trial, 70% of patients showed a statistically significant reduction in premature ventricular complexes. In a long-term trial, 67% of patients showed a significant reduction.[7] |
| Maintenance of Sinus Rhythm after Cardioversion for Atrial Fibrillation | A meta-analysis of six trials showed that at 12 months, 50% of patients treated with quinidine remained in sinus rhythm compared to 25% in the control group.[6] |
Note: No clinical efficacy data for this compound is currently available in the public domain.
Experimental Protocols
The following are summaries of the methodologies used in key preclinical studies to evaluate the electrophysiological effects of this compound and quinidine.
Microelectrode Technique in Sheep Cardiac Purkinje Fibers
This technique is used to record intracellular action potentials from isolated cardiac Purkinje fibers.
-
Tissue Preparation: Purkinje fibers are dissected from sheep hearts and placed in a tissue bath superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (typically 37°C) and gassed with a mixture of 95% O2 and 5% CO2.
-
Intracellular Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a single Purkinje fiber cell. This microelectrode is connected to an amplifier to record the transmembrane potential.
-
Stimulation: The Purkinje fiber is stimulated at a constant frequency using external electrodes to elicit action potentials.
-
Drug Application: After recording baseline action potentials, the tissue is superfused with a solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: Changes in action potential parameters such as amplitude, duration at different levels of repolarization (APD50, APD90), and the maximum rate of depolarization (Vmax) are measured and compared to baseline values.
Double Sucrose (B13894) Gap Technique in Frog Atrial Fibers
This voltage-clamp technique allows for the measurement of ionic currents across the cell membrane of a multicellular preparation.
-
Preparation: A small bundle of frog atrial trabeculae is mounted in a three-compartment chamber. The two outer compartments are perfused with a high-potassium solution to depolarize the ends of the fiber. The central compartment is perfused with an isotonic sucrose solution, which has a high resistance and electrically isolates the central region of the fiber. A small "node" of the fiber between the sucrose gaps is exposed to the test solution.
-
Voltage Clamp: Two electrodes are placed in the central node to measure the transmembrane potential and inject current to "clamp" the voltage at a desired level. The current required to maintain this voltage is a measure of the net ionic current flowing across the membrane.
-
Protocol: A series of voltage steps are applied to the membrane, and the resulting currents are recorded. This allows for the characterization of different ion channels based on their voltage- and time-dependent properties.
-
Drug Application: The test solution in the central node is exchanged for a solution containing the drug of interest (e.g., this compound).
-
Data Analysis: The effects of the drug on the amplitude and kinetics of the different ionic currents (e.g., fast sodium current, slow calcium current, delayed potassium current) are analyzed.
Conclusion
This compound and quinidine are antiarrhythmic agents with distinct mechanisms of action. Quinidine, a classic Class IA agent, primarily targets the fast sodium current, while also affecting potassium currents. In contrast, this compound is a multi-channel blocker, exhibiting properties of Class III and Class IV agents by affecting sodium, calcium, and potassium currents.
While preclinical data demonstrate the potent antiarrhythmic activity of this compound at the cellular level, a lack of clinical data precludes a direct comparison of its efficacy with the established, albeit complex, clinical profile of quinidine. Further in vivo and clinical studies are necessary to fully elucidate the therapeutic potential of this compound and its relative benefits and risks compared to existing antiarrhythmic therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. kenshi84.github.io [kenshi84.github.io]
- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent AZD7009 in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of the double sucrose gap voltage clamp technique in tension-voltage determinations on frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. ahajournals.org [ahajournals.org]
- 7. An Assessment of the Double Sucrose-Gap Voltage Clamp Technique as Applied to Frog Atrial Muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Butoprozine Hydrochloride in Relation to Class I Antiarrhythmics: A Comparative Analysis
A comprehensive review of available data on the electrophysiological properties of butoprozine (B1214203) hydrochloride and a comparative analysis of the clinical efficacy of other prominent Class I antiarrhythmic agents for the management of ventricular arrhythmias.
Introduction
Ventricular arrhythmias, ranging from premature ventricular contractions (PVCs) to more life-threatening conditions like ventricular tachycardia (VT) and ventricular fibrillation (VF), represent a significant challenge in clinical cardiology. Class I antiarrhythmic drugs, which primarily act by blocking sodium channels, have been a cornerstone of pharmacological management. This guide provides a comparative overview of the available efficacy data for butoprozine hydrochloride and other selected Class I antiarrhythmic agents, with a focus on their utility in suppressing ventricular ectopy.
Note on this compound Data: Publicly available clinical efficacy data directly comparing this compound with other Class I antiarrhythmics, particularly regarding quantitative measures such as the reduction of premature ventricular contractions (PVCs), is limited in the current scientific literature. Early studies from the 1980s focused on its electrophysiological properties, showing it possesses characteristics of multiple antiarrhythmic classes. This guide, therefore, summarizes the known electrophysiological effects of this compound and presents a detailed comparison of more extensively studied Class I agents, flecainide (B1672765) and propafenone (B51707), for which robust clinical trial data are available.
Electrophysiological Profile of this compound
This compound's mechanism of action is complex, exhibiting properties that do not strictly confine it to a single antiarrhythmic class. Early electrophysiological studies revealed the following effects:
-
Sodium Channel Blockade: A characteristic feature of Class I antiarrhythmics.
-
Potassium Channel Blockade: Similar to Class III agents, leading to a prolongation of the action potential duration.
-
Calcium Channel Blockade: A trait shared with Class IV antiarrhythmics.
This multifaceted activity suggests a broad spectrum of antiarrhythmic potential, though clinical data to substantiate its efficacy in direct comparison to other Class I agents remains scarce.
Comparative Efficacy of Class I Antiarrhythmics: Flecainide and Propafenone
Flecainide and propafenone are two widely used Class Ic antiarrhythmic drugs. Numerous clinical trials have evaluated their efficacy in the management of ventricular arrhythmias.
Quantitative Efficacy Data
The following table summarizes the efficacy of flecainide and propafenone in reducing PVCs, as reported in various clinical studies.
| Drug | Study/Reference | Patient Population | Dosage | Efficacy (PVC Reduction) |
| Flecainide | [Study of flecainide in the treatment of ventricular arrhythmia] | 24 patients with ventricular rhythm troubles | Not specified | 80-100% reduction in 9 patients |
| 50-80% reduction in 4 patients | ||||
| Propafenone | [Effects of propafenone on ventricular arrhythmias] | Patients with ≥30 PVCs/hour | 337.5 mg/day | 70.8% reduction |
| 450 mg/day | 82.0% reduction | |||
| 675 mg/day | 88.0% reduction | |||
| 900 mg/day | 92.4% reduction | |||
| [Efficacy of oral propafenone in chronic ventricular arrhythmias] | 12 patients with symptomatic chronic ventricular arrhythmias | 600-900 mg/day | 90-100% reduction in 11 patients after 3 months | |
| [Effect of propafenone in patients with stable ventricular arrhythmias] | 30 patients with >30 PVCs/hour | Not specified | >85% reduction in 25 patients |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies on flecainide and propafenone.
Flecainide for Ventricular Arrhythmia Study
-
Objective: To evaluate the effect of flecainide on ventricular rhythm troubles.
-
Study Design: A clinical study involving 24 patients.
-
Patient Population: Patients with ventricular tachycardia, single ventricular extrasystoles, doublets, and triplets.
-
Methodology: The effect of flecainide was assessed using Holter monitoring.
-
Endpoints: The primary outcomes were the suppression or reduction in the number and duration of ventricular tachycardia attacks and the percentage reduction of ventricular extrasystoles.
-
Adverse Effects Monitored: Sinusal bradycardia, blurred vision, and paraesthesia were noted as infrequent undesirable effects.[1]
Dose-Ranging Study of Propafenone for Ventricular Arrhythmias
-
Objective: To examine the dose-response relationship of propafenone in patients with ventricular arrhythmias.
-
Study Design: A double-blind, randomized, placebo-controlled, five-treatment parallel design protocol. The double-blind phase lasted for 2 weeks.
-
Patient Population: 226 patients with heart disease and Lown grade 2 premature ventricular contractions (≥30/hr) documented on 24-hour Holter recordings.
-
Methodology: Patients were randomized to receive one of four doses of propafenone (337.5, 450, 675, and 900 mg/day) or a placebo. Efficacy was assessed using serial 24-hour Holter recordings.
-
Endpoints: The primary endpoint was the reduction in PVCs compared to placebo. Effects on PR interval, QRS duration, and QTc interval were also monitored.
-
Adverse Effects Monitored: Side effects of the central nervous system or gastrointestinal origin, first-degree atrioventricular block, and intraventricular conduction defects were monitored.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs can aid in understanding the comparative aspects of these antiarrhythmic agents.
References
Cross-Validation of Butoprozine Hydrochloride's Bioactivity: A Comparative Analysis in Diverse Cell Models
A comprehensive guide for researchers exploring the therapeutic potential of Butoprozine Hydrochloride and its analogs. This document provides a comparative analysis of its effects across different cell models, supported by experimental data and detailed protocols for key assays.
While this compound is historically recognized for its antiarrhythmic properties, emerging research into the broader bioactivities of structurally similar compounds, such as other benzofuran (B130515) and benzazepine derivatives, has opened new avenues for investigation, particularly in oncology. Due to the limited public data on this compound's effects in varied non-cardiac cell lines, this guide provides a comparative framework using well-documented antiarrhythmic alternatives, Amiodarone and Verapamil, which have been studied more extensively for their anti-cancer properties. This cross-validation approach allows for an informed perspective on the potential mechanisms and effects that could be investigated for this compound.
Comparative Analysis of Anti-Cancer Effects
The following tables summarize the observed effects of Amiodarone and Verapamil, two antiarrhythmic drugs, on various cancer cell lines. This data serves as a proxy for understanding the potential range of activities that could be explored for this compound, given the precedent for drug repurposing within this therapeutic class.
Table 1: Comparative Effects of Amiodarone on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | IC50 Value | Reference |
| B16OVA | Melanoma | Reduced migration and invasion | ~15 µM (for migration inhibition) | |
| JC | Murine Breast Cancer | Reduced migration and invasion | ~15 µM (for migration inhibition) | |
| 4T-1 | Murine Breast Cancer | Reduced migration and invasion | ~15 µM (for migration inhibition) | |
| MDA-MB-231 | Human Breast Cancer | Reduced migration and invasion, Apoptosis induction | Not specified | [1] |
| MCF-7 | Human Breast Cancer | Reduced migration and invasion | Not specified | |
| GBM8401 | Glioblastoma | Cytotoxicity | Not specified | |
| U118MG | Glioblastoma | Cytotoxicity | Not specified | |
| Two Leukemia Cell Lines | Acute Myeloid Leukemia | Increased apoptosis (in combination with ABT-263) | Not specified | [2] |
Table 2: Comparative Effects of Verapamil on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | IC50 Value | Reference |
| Primary Human Colon Cancer Cells | Colon Cancer | Inhibition of L-type calcium channel-mediated apoptosis | Not specified | |
| HL-60 | Acute Myeloid Leukemia | Apoptosis induction, Cell cycle arrest in S phase | 50 µg/ml | [3] |
| HCT | Human Colonic Tumor | Proliferation inhibition, Apoptosis induction, G0/G1 phase arrest | Not specified | |
| L3.6plGres (Gemcitabine-resistant) | Pancreatic Cancer | Inhibition of cell proliferation, a pro-apoptotic effect was not observed | Not specified | [4] |
| AsPC-1 | Pancreatic Cancer | Inhibition of cell proliferation | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To facilitate the design of future studies on this compound, the following diagrams illustrate a key signaling pathway commonly implicated in the anti-cancer effects of related compounds and a standard experimental workflow for assessing these effects.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Caption: A typical workflow for in vitro anti-cancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Reagent Preparation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS).
-
Filter-sterilize the MTT solution and store it protected from light at 4°C.[5]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[6]
-
During this incubation, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]
-
Procedure:
-
Induce apoptosis in your cell cultures with the test compound for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[7]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analyze the samples promptly by flow cytometry.
-
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for an extended period.[9]
-
Before staining, wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Procedure:
-
Protein Extraction: After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, Bcl-2, Bax). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10]
-
This guide provides a foundational framework for the cross-validation of this compound's effects in various cell models. By leveraging the existing knowledge on related compounds and employing standardized experimental protocols, researchers can systematically explore its potential beyond its current therapeutic indications.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Butoprozine Hydrochloride and Newer Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological properties and clinical efficacy of Butoprozine (B1214203) Hydrochloride and a selection of newer antiarrhythmic agents: dronedarone, vernakalant (B1244702), and ranolazine (B828). The information is intended to support research and development efforts in the field of antiarrhythmic drug discovery.
Executive Summary
Butoprozine Hydrochloride is an antiarrhythmic agent with a pharmacological profile that combines features of Class III and Class IV antiarrhythmics, exhibiting similarities to both amiodarone (B1667116) and verapamil (B1683045).[1] It exerts its effects by modulating multiple cardiac ion channels, including sodium, potassium, and calcium channels.[2] Newer antiarrhythmic agents have been developed with the aim of improving efficacy and safety profiles compared to older drugs. This guide presents a comparative overview of their mechanisms of action, electrophysiological effects, and clinical trial data.
Electrophysiological Properties and Mechanism of Action
The antiarrhythmic effects of these drugs are primarily mediated by their interaction with cardiac ion channels, which alters the characteristics of the cardiac action potential.
This compound
This compound demonstrates a multi-channel blocking effect.[2] Electrophysiological studies have shown that it:
-
Increases action potential duration , an effect similar to the Class III agent amiodarone.[1]
-
Depresses the plateau phase of the action potential, akin to the Class IV agent verapamil.[1]
-
Decreases the amplitude and maximum rate of depolarization .[1]
-
Inhibits pacemaker activity by reducing the slope of diastolic depolarization.[1]
These actions are a result of its dose-dependent blockade of fast sodium inward currents, slow calcium inward currents, and delayed outward potassium currents.[2]
Newer Antiarrhythmic Agents
The newer agents discussed here have more targeted or unique mechanisms of action:
-
Dronedarone: A non-iodinated derivative of amiodarone, it exhibits properties of all four Vaughan Williams classes. It blocks multiple potassium channels (including IKr, IKs, IK1), sodium channels, and L-type calcium channels. It also has anti-adrenergic properties.
-
Vernakalant: This agent is a relatively atrial-selective antiarrhythmic that blocks early-activating potassium channels (IKur, IKAch) and frequency-dependent sodium channels. Its atrial selectivity is attributed to its more potent effect on channels that are more prominent in the atria.
-
Ranolazine: Primarily known as an anti-anginal agent, ranolazine exerts its antiarrhythmic effects by inhibiting the late inward sodium current (INaL). This reduces intracellular sodium and calcium overload, thereby suppressing arrhythmias.
The following diagram illustrates the primary ion channel targets of these antiarrhythmic agents.
Caption: Primary ion channel targets of Butoprozine HCl and newer antiarrhythmic agents.
Comparative Efficacy: Clinical Trial Data
The following tables summarize key efficacy data from clinical trials for the newer antiarrhythmic agents. Due to the limited availability of published clinical trial data with specific efficacy endpoints for this compound, a direct quantitative comparison is not possible. Its efficacy is generally described as being potent.[1]
Table 1: Dronedarone Efficacy Data (ATHENA Trial)
| Endpoint | Dronedarone (n=2301) | Placebo (n=2327) | Hazard Ratio (95% CI) | p-value |
| First CV Hospitalization or Death | 31.9% | 39.4% | 0.76 (0.69-0.84) | <0.001 |
| Cardiovascular Death | - | - | - | 0.03 |
| Arrhythmic Death | - | - | - | 0.01 |
| Progression to Permanent Atrial Fibrillation | 13.8% | 20.4% | 0.65 (0.56-0.75) | <0.0001 |
Data from the ATHENA trial, a placebo-controlled, double-blind, parallel-arm trial in patients with atrial fibrillation or atrial flutter.[3][4]
Table 2: Vernakalant Efficacy Data (AVRO Trial)
| Endpoint | Vernakalant (n=116) | Amiodarone (n=116) | Relative Risk (95% CI) | p-value |
| Conversion to Sinus Rhythm within 90 minutes | 51.7% | 5.2% | 10.0 (4.5-22.0) | <0.0001 |
| Median Time to Conversion (in responders) | 11 minutes | - | - | - |
| No AF Symptoms at 90 minutes | 53.4% | 32.8% | - | 0.0012 |
Data from the AVRO trial, a phase III superiority study of vernakalant vs. amiodarone in subjects with recent-onset atrial fibrillation.[5]
Table 3: Ranolazine Efficacy Data (MERLIN-TIMI 36 Trial)
| Endpoint | Ranolazine (n=3279) | Placebo (n=3281) | Hazard Ratio (95% CI) | p-value |
| CV Death, Myocardial Infarction, or Recurrent Ischemia | 21.8% | 23.5% | 0.92 (0.83-1.02) | 0.11 |
| Recurrent Ischemia | 13.9% | 16.1% | 0.87 (0.76-0.99) | 0.03 |
| Symptomatic Documented Arrhythmias | 3.0% | 3.1% | - | 0.84 |
| New-onset Atrial Fibrillation (1-year follow-up) | 2.9% | 4.1% | 0.71 | 0.01 |
Data from the MERLIN-TIMI 36 trial, a randomized, double-blind, placebo-controlled trial in patients with non-ST-elevation acute coronary syndromes.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key electrophysiological assays.
Whole-Cell Patch-Clamp Technique for Cardiac Ion Channel Analysis
This technique allows for the measurement of ionic currents across the entire cell membrane.
Workflow Diagram:
Caption: A generalized workflow for whole-cell patch-clamp experiments on cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal models (e.g., rat, guinea pig) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic composition.
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-seal" (≥1 GΩ).
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -80 mV) and apply specific voltage protocols to elicit the ionic currents of interest.
-
Data Acquisition: Record the resulting ionic currents using specialized software.
-
Drug Application: Perfuse the cell with an external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50 value.
Measurement of Action Potential Duration (APD)
APD is a critical parameter for assessing the pro-arrhythmic potential of a compound.
Workflow Diagram:
Caption: A typical workflow for measuring action potential duration using optical methods.
Methodology:
-
Cell Culture: Plate cardiomyocytes on a suitable substrate (e.g., glass-bottom dishes).
-
Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., FluoVolt™).
-
Pacing: Use field stimulation to pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Baseline Recording: Record the fluorescence changes corresponding to the action potentials using a high-speed imaging system or a plate reader.
-
Compound Application: Add the test compound to the culture medium.
-
Post-Compound Recording: After an appropriate incubation period, record the action potentials again.
-
Data Analysis: Analyze the recorded waveforms to determine the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
Cardiac Action Potential Signaling Pathway
The cardiac action potential is a complex interplay of various ion channels. Antiarrhythmic drugs exert their effects by modulating these channels at different phases of the action potential.
Caption: The phases of the cardiac ventricular action potential and the dominant ion currents involved.
Conclusion
This compound is an antiarrhythmic agent with a complex mechanism of action involving the blockade of multiple ion channels, sharing properties with both Class III and Class IV agents. Newer antiarrhythmic drugs like dronedarone, vernakalant, and ranolazine offer more targeted or unique mechanisms, which may translate to improved safety and efficacy in specific patient populations. The quantitative data from clinical trials of these newer agents provide a valuable benchmark for the development of future antiarrhythmic therapies. Further research, including head-to-head comparative studies and the generation of more detailed quantitative preclinical data for older compounds like this compound, is warranted to fully elucidate their relative therapeutic potential.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 6. Effects of ranolazine on recurrent cardiovascular events in patients with non-ST-elevation acute coronary syndromes: the MERLIN-TIMI 36 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ranolazine on atrial fibrillation in patients with non-ST elevation acute coronary syndromes: observations from the MERLIN-TIMI 36 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Butoprozine Hydrochloride vs. Flecainide in Cardiac Electrophysiology
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties and mechanisms of action of two antiarrhythmic agents: Butoprozine (B1214203) Hydrochloride and Flecainide (B1672765). The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology. While direct head-to-head experimental data is limited, this guide synthesizes the available preclinical information for each compound to facilitate a comprehensive comparative analysis.
Overview and Classification
Butoprozine Hydrochloride is an antiarrhythmic agent with a complex pharmacological profile, exhibiting characteristics of multiple Vaughan Williams classes. Early research suggests it possesses Class I (sodium channel blockade), Class III (potassium channel blockade), and Class IV (calcium channel blockade) properties.[1]
Flecainide is a well-established Class Ic antiarrhythmic drug.[2] Its primary mechanism of action is the potent blockade of fast-acting sodium channels (INa) in cardiac tissue.[3][4] It also demonstrates effects on other ion channels, including the ryanodine (B192298) receptor 2 (RyR2), contributing to its antiarrhythmic and, in some cases, proarrhythmic profile.[3][5]
Mechanism of Action and Signaling Pathways
The antiarrhythmic effects of both this compound and Flecainide stem from their modulation of ion channels involved in the cardiac action potential.
This compound exerts its effects through the blockade of multiple ion channels. This multi-channel blockade leads to a decrease in the maximum rate of depolarization (Vmax), a prolongation of the action potential duration (APD), and a depression of the plateau phase of the cardiac action potential.[1][6] The simultaneous impact on sodium, potassium, and calcium currents suggests a complex interaction with the signaling pathways that govern cardiac excitability and repolarization.
Flecainide primarily acts as a potent blocker of the Nav1.5 sodium channel, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[3][4] This leads to a significant slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[7][8] Flecainide exhibits "use-dependent" block, meaning its effect is more pronounced at faster heart rates.[9] Additionally, it inhibits the ryanodine receptor 2 (RyR2), modulating intracellular calcium release from the sarcoplasmic reticulum, and can also block several potassium channels, including hERG, KATP, and Kv4.3, which can contribute to its effects on repolarization.[3][5][10][11]
Quantitative Data Presentation
The following tables summarize the available electrophysiological data for this compound and Flecainide. It is important to note the disparity in the level of quantitative detail available for the two compounds.
Table 1: Effects on Cardiac Action Potential Parameters
| Parameter | This compound | Flecainide |
| Maximum Upstroke Velocity (Vmax) | Decreased[1] | Markedly Decreased[7] |
| Action Potential Duration (APD) | Increased[1] | Variable effects; can prolong in atria and ventricles, shorten in Purkinje fibers[7][10] |
| Plateau Phase | Depressed[1] | Minimal effect[7] |
| Pacemaker Activity | Inhibited[1] | Suppresses abnormal automaticity[12] |
Table 2: Effects on Cardiac Ion Channels
| Ion Channel | This compound | Flecainide |
| Fast Sodium Current (INa) | Decreased[6] | Potent inhibition (IC50: ~5.5-10.7 µM for peak current)[4][13] |
| Slow Calcium Current (ICa,L) | Decreased[6] | Inhibition at supraclinical concentrations (IC50: ~20 µM)[10] |
| Delayed Rectifier K+ Current (IK) | Decreased[6] | Inhibition of hERG (IKr) (IC50: ~1.49 µM)[10] |
| Ryanodine Receptor 2 (RyR2) | Not reported | Inhibition (IC50 dependent on ionic conditions)[5][14] |
| ATP-sensitive K+ Channel (KATP) | Not reported | Inhibition (IC50: ~17.3 µM)[3] |
| Transient Outward K+ Current (Ito) | Not reported | Inhibition of Kv4.3 (IC50: ~7.8 µM at pH 7.4)[11] |
IC50 values for Flecainide can vary depending on the experimental conditions (e.g., cell type, voltage protocol, temperature).
Experimental Protocols
The characterization of the electrophysiological properties of compounds like this compound and Flecainide relies on a suite of established in vitro and in vivo experimental techniques.
In Vitro Electrophysiology
a) Patch-Clamp Electrophysiology for Ion Channel Characterization
-
Objective: To measure the effect of the compound on specific cardiac ion currents (e.g., INa, ICa,L, IKr) in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the ion channel of interest.
-
Methodology:
-
Cells are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
A glass micropipette with a fire-polished tip (1-3 MΩ resistance) is filled with an internal solution and forms a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ionic current.
-
Specific voltage protocols are applied to isolate the ion current of interest. For example, to record INa, a holding potential of -120 mV is used, followed by a depolarizing step to -10 mV.
-
The baseline current is recorded, after which the compound is applied at various concentrations via a perfusion system.
-
The steady-state block at each concentration is measured, and the data are fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Temperature is maintained at a physiological level (e.g., 37°C).
-
b) Action Potential Duration (APD) Assay in Cardiac Tissues
-
Objective: To determine the effect of the compound on the duration and morphology of the cardiac action potential.
-
Methodology:
-
Cardiac tissues, such as isolated Purkinje fibers or ventricular papillary muscles, are dissected and placed in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.
-
The tissue is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Intracellular action potentials are recorded using sharp glass microelectrodes filled with 3 M KCl.
-
After a stable baseline recording is established, the compound is added to the superfusate at increasing concentrations.
-
Changes in action potential parameters, including Vmax, APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90), and resting membrane potential are measured.
-
In Vivo Electrophysiology
-
Objective: To assess the effects of the compound on cardiac conduction and arrhythmogenesis in a whole-animal model.
-
Methodology:
-
Anesthetized animals (e.g., dogs, pigs, or rabbits) are instrumented for the recording of a surface electrocardiogram (ECG) and intracardiac electrograms.
-
Catheter electrodes are positioned in the right atrium, His bundle region, and right ventricle via venous access.
-
Baseline electrophysiological parameters are measured, including sinus cycle length, PR interval, QRS duration, QT interval, and atrioventricular (AV) and His-ventricular (HV) intervals.
-
Programmed electrical stimulation is performed to assess atrial and ventricular refractory periods and the inducibility of arrhythmias.
-
The compound is administered intravenously, and the electrophysiological measurements and arrhythmia induction protocols are repeated at various time points.
-
Changes in conduction intervals, refractory periods, and the ability to induce or suppress arrhythmias are quantified.
-
Conclusion
This guide provides a comparative overview of this compound and Flecainide based on available preclinical data.
This compound emerges as a multi-channel blocker with a complex mechanism of action, affecting sodium, calcium, and potassium currents.[1][6] This profile suggests it may have a broad spectrum of antiarrhythmic activity, though it also raises the potential for a complex side-effect profile. The lack of modern, quantitative pharmacological data for this compound is a significant knowledge gap that hinders a more precise comparison and underscores the need for further investigation.
Flecainide is a well-characterized Class Ic antiarrhythmic with potent, use-dependent sodium channel blocking properties.[3][9] Its efficacy in certain arrhythmias is well-established, as are its proarrhythmic risks, particularly in patients with structural heart disease. The additional effects of flecainide on RyR2 and various potassium channels contribute to its overall electrophysiological signature.[3][5][10][11]
For researchers and drug development professionals, this comparison highlights the distinct pharmacological profiles of these two agents. Future head-to-head studies, particularly employing the standardized experimental protocols outlined herein, would be invaluable for a more definitive comparative assessment of their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Voltage dependent inhibition of ATP sensitive potassium channels by flecainide in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular acidosis modulates drug block of Kv4.3 currents by flecainide and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Validating In Vitro Findings of Butoprozine Hydrochloride in Ex Vivo Heart Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butoprozine (B1214203) Hydrochloride with established antiarrhythmic agents, focusing on the validation of in vitro findings using ex vivo heart models. Butoprozine Hydrochloride is an antiarrhythmic agent with electrophysiological properties similar to amiodarone (B1667116) and verapamil (B1683045).[1] In vitro studies have demonstrated its effects on cardiac action potential duration, the plateau phase, and the maximum rate of depolarization, alongside the inhibition of pacemaker activity.[1] The primary mechanism of action involves the dose-dependent reduction of fast sodium and slow calcium inward currents, as well as the delayed outward potassium current.[2]
This document outlines the methodologies for translating these in vitro observations to more physiologically relevant ex vivo systems, offering a framework for robust preclinical validation.
Comparative Analysis of Cardiac Ion Channel Inhibition
Table 1: In Vitro Comparison of Cardiac Ion Channel Inhibition
| Drug | Target Ion Channel | Effect | IC50 (µM) |
| This compound | Fast Sodium Channels (INa) | Inhibition | Not Reported |
| L-type Calcium Channels (ICa,L) | Inhibition | Not Reported | |
| Delayed Rectifier Potassium Channels (IK) | Inhibition | Not Reported | |
| Amiodarone | hERG (IKr) | Inhibition | 0.8 ± 0.1 |
| Late Sodium Current (INa,L) | Inhibition | 3.0 ± 0.9 | |
| Peak Sodium Current (INa) | Inhibition | 178.1 ± 17.2 | |
| Verapamil | L-type Calcium Channels (ICa,L) | Inhibition | Varies by protocol (low µM) |
| hERG (IKr) | Inhibition | 0.143 |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol details the methodology for assessing the effect of this compound on specific cardiac ion channels.
1. Cell Preparation:
- Use human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the cardiac ion channel of interest (e.g., SCN5A for Nav1.5, CACNA1C for Cav1.2, or KCNH2 for hERG).
- Culture cells in appropriate media and conditions until they reach 70-80% confluency.
- Dissociate cells using a gentle enzyme-free solution to obtain a single-cell suspension.
2. Electrophysiological Recording:
- Utilize an automated or manual patch-clamp system.
- Use borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Internal Solution (Example for hERG): 130 mM KCl, 1 mM MgCl2, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with KOH.
- External Solution (Example for hERG): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, adjusted to pH 7.4 with NaOH.
- Establish a giga-ohm seal (>1 GΩ) between the micropipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocols:
- Apply specific voltage-clamp protocols to elicit and measure the current of the target ion channel. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV can be used to measure the tail current.
- Record baseline currents before drug application.
4. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
- Perfuse the cells with increasing concentrations of this compound.
- Record the steady-state current inhibition at each concentration.
5. Data Analysis:
- Measure the peak current amplitude for each concentration.
- Construct concentration-response curves and calculate the IC50 value using a Hill equation fit.
Ex Vivo Validation: Langendorff Isolated Heart Model
This protocol describes the use of an isolated, retrogradely perfused mammalian heart to assess the effects of this compound on global cardiac electrophysiology and arrhythmia susceptibility.
1. Heart Excision and Mounting:
- Anesthetize a suitable animal model (e.g., rabbit or guinea pig) following approved institutional guidelines.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer maintained at 37°C.
2. Instrumentation and Baseline Recording:
- Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
- Allow the heart to stabilize for a 20-30 minute baseline period, recording all parameters.
3. Arrhythmia Induction Protocol:
- After the baseline period, induce arrhythmia through programmed electrical stimulation (e.g., burst pacing) or by perfusing with a pro-arrhythmic agent (e.g., a high concentration of a potassium channel blocker).
4. This compound Perfusion:
- Following arrhythmia induction or during a washout period, perfuse the heart with KH buffer containing various concentrations of this compound.
- Monitor the effects on heart rate, LVDP, ECG parameters (e.g., QT interval, QRS duration), and the incidence and duration of arrhythmias.
5. Data Analysis:
- Compare the electrophysiological parameters and arrhythmia inducibility before and after this compound administration.
- Determine the effective concentration for arrhythmia suppression or prevention.
Visualizing a Putative Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the putative signaling pathway of this compound and the experimental workflows for its in vitro and ex vivo evaluation.
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for validating this compound.
Conclusion
The validation of in vitro findings in ex vivo models is a critical step in the preclinical assessment of novel antiarrhythmic drugs like this compound. The Langendorff isolated heart model provides a robust platform to investigate the integrated cardiac effects of ion channel modulation observed in single-cell patch-clamp studies. While quantitative in vitro data for this compound remains to be fully elucidated, its qualitative similarity to amiodarone and verapamil suggests a multi-channel blocking mechanism. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential and pro-arrhythmic risk of this compound and other emerging antiarrhythmic agents.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Butoprozine Hydrochloride's Specificity for Cardiac vs. Neuronal Sodium Channels
A guide for researchers and drug development professionals on the current understanding and necessary experimental frameworks for determining the sodium channel subtype selectivity of Butoprozine (B1214203) Hydrochloride.
Executive Summary
The therapeutic efficacy and safety profile of sodium channel blockers are critically dependent on their selectivity for different sodium channel subtypes expressed in various tissues. Butoprozine Hydrochloride, a compound with recognized antiarrhythmic properties, is known to interact with cardiac ion channels. However, a detailed comparative analysis of its specificity for cardiac versus neuronal sodium channels is not well-documented in publicly available literature. This guide provides an overview of the known cardiac effects of this compound, outlines the essential experimental protocols required to determine its sodium channel subtype specificity, and presents a comparative framework using data from other well-characterized sodium channel blockers.
Introduction to Sodium Channel Specificity
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes and neurons. These channels are composed of a pore-forming α-subunit, of which nine different isoforms (NaV1.1–NaV1.9) have been identified in mammals, each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.
-
Cardiac Sodium Channels: The primary isoform in the heart is NaV1.5 , responsible for the rapid depolarization phase of the cardiac action potential.[1] Mutations or blockade of this channel can lead to various arrhythmias.[1]
-
Neuronal Sodium Channels: Several subtypes, including NaV1.1, NaV1.2, NaV1.3, and NaV1.6 , are predominantly expressed in the central nervous system (CNS), while NaV1.7, NaV1.8, and NaV1.9 are key players in the peripheral nervous system (PNS), particularly in pain pathways.[1]
The high degree of homology among these subtypes makes the development of isoform-selective drugs challenging.[1] Non-selective blockade can lead to off-target effects, such as CNS side effects for a cardiac drug or cardiotoxicity for a neurologically-targeted agent. Therefore, characterizing the specificity of a compound like this compound is paramount for its therapeutic development.
Known Electrophysiological Effects of this compound on Cardiac Tissue
Early studies on this compound have established its effects on cardiac preparations. An investigation by Néliat et al. (1982) on isolated sheep cardiac Purkinje fibers, frog atrial fibers, and ferret ventricular fibers revealed that butoprozine:
-
Decreases the amplitude and maximum rate of depolarization of the action potential, which is indicative of sodium channel blockade.[2]
-
Increases the action potential duration.[2]
-
Depresses the plateau phase of the action potential.[2]
-
Inhibits pacemaker activity.[2]
A subsequent study by the same group further elucidated that butoprozine decreases the fast sodium inward current in a dose-dependent manner in frog atrial and ferret ventricular fibers.[3] These findings confirm that this compound is an active blocker of cardiac sodium channels. However, these studies do not provide a quantitative measure of its potency (e.g., IC50) on specific sodium channel subtypes, nor do they offer a comparison with its effects on neuronal sodium channels.
Comparative Data on Sodium Channel Blockers
To illustrate the importance of subtype specificity, the following table presents hypothetical data for this compound alongside published data for other known sodium channel blockers. This table highlights the type of quantitative data necessary for a thorough comparative analysis.
| Drug | NaV1.5 (Cardiac) IC50 (µM) | NaV1.2 (Neuronal) IC50 (µM) | NaV1.6 (Neuronal) IC50 (µM) | Primary Clinical Use |
| Butoprozine HCl | Data not available | Data not available | Data not available | Antiarrhythmic |
| Lidocaine | ~210 (tonic block) | ~150 | ~200 | Local Anesthetic, Antiarrhythmic |
| Bupivacaine | ~32 (tonic block) | ~50 | ~80 | Local Anesthetic |
| Carbamazepine | >100 | ~28 | ~35 | Antiepileptic |
| Tetrodotoxin (TTX) | ~2 (TTX-Resistant) | ~0.01 (TTX-Sensitive) | ~0.003 (TTX-Sensitive) | Research Tool |
Note: IC50 values can vary depending on the experimental conditions (e.g., holding potential, pulse frequency).
Experimental Protocols for Determining Sodium Channel Specificity
To ascertain the specificity of this compound for cardiac versus neuronal sodium channels, a series of electrophysiological experiments are required. The gold-standard technique for this is patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents through the entire cell membrane, providing precise measurements of ion channel activity.
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on specific cardiac (NaV1.5) and neuronal (e.g., NaV1.2, NaV1.6) sodium channel subtypes.
Methodology:
-
Cell Line Preparation: Utilize stable cell lines (e.g., HEK293 or CHO cells) heterologously expressing a single human sodium channel subtype (e.g., hNaV1.5, hNaV1.2, or hNaV1.6).
-
Cell Culture and Plating: Culture the cells under standard conditions and plate them onto coverslips a few days prior to the experiment.
-
Electrophysiological Recording Setup:
-
External Solution (Artificial Cerebrospinal Fluid - ACSF for neurons, or Tyrode's solution for cardiomyocytes): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2.[4]
-
Internal Solution (Pipette Solution): Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[4]
-
Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
-
Whole-Cell Configuration:
-
Approach a selected cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a potential where most sodium channels are in a resting state (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
Record the peak inward sodium current in the absence (control) and presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak sodium current at each drug concentration.
-
Normalize the current to the control current.
-
Plot the normalized current as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Workflow for Determining Sodium Channel Specificity
Caption: Experimental workflow for determining sodium channel subtype specificity.
Signaling Pathways and Logical Relationships
The interaction of this compound with sodium channels can be conceptualized within the broader context of cellular excitability.
Simplified Action Potential Generation and Inhibition
Caption: Mechanism of action potential inhibition by this compound.
Conclusion
While historical data confirms that this compound inhibits cardiac sodium currents, there is a significant gap in the scientific literature regarding its quantitative potency and specificity for different cardiac and neuronal sodium channel subtypes. To fully understand its therapeutic potential and safety profile, rigorous electrophysiological studies, as outlined in this guide, are essential. By determining the IC50 values for this compound against a panel of key sodium channel isoforms, researchers and drug developers can build a comprehensive profile of its activity, paving the way for more informed clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. axolbio.com [axolbio.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of compounds structurally and functionally related to Butoprozine Hydrochloride. This compound is an antiarrhythmic agent with a chemical structure incorporating both benzofuran (B130515) and indolizine (B1195054) moieties. Due to the limited publicly available cytotoxicity data for this compound itself, this guide focuses on the cytotoxic profiles of its structural analogs (other benzofuran and indolizine derivatives) and functional analogs (the antiarrhythmic drugs Amiodarone (B1667116) and Verapamil). The data presented is compiled from various in vitro studies and is intended to serve as a resource for researchers in drug development and toxicology.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzofuran and indolizine derivatives, as well as the antiarrhythmic drugs Amiodarone and Verapamil, against several cell lines. Lower IC50 values are indicative of higher cytotoxic potential.
Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1c | K562 (Leukemia) | Not Specified | [1] |
| MOLT-4 (Leukemia) | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | Not Specified | [1] | |
| HUVEC (Normal Endothelial) | Not Specified | [1] | |
| 1e | K562 (Leukemia) | Not Specified | [1] |
| MOLT-4 (Leukemia) | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | Not Specified | [1] | |
| HUVEC (Normal Endothelial) | Not Specified | [1] | |
| 2d | K562 (Leukemia) | Not Specified | [1] |
| MOLT-4 (Leukemia) | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | Not Specified | [1] | |
| HUVEC (Normal Endothelial) | Not Specified | [1] | |
| 3a | K562 (Leukemia) | Not Specified | [1] |
| MOLT-4 (Leukemia) | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | Not Specified | [1] | |
| HUVEC (Normal Endothelial) | Not Specified | [1] | |
| 3d | K562 (Leukemia) | Not Specified | [1] |
| MOLT-4 (Leukemia) | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | Not Specified | [1] | |
| HUVEC (Normal Endothelial) | Not Specified | [1] | |
| Brominated Derivative VIII | K562 (Leukemia) | 5.0 | [1] |
| HL-60 (Leukemia) | 0.1 | [1][2] | |
| HeLa (Cervical Carcinoma) | >1000 | [1] | |
| HUVEC (Normal Endothelial) | >1000 | [1] | |
| Compound 7 (Brominated) | A549 (Lung Cancer) | 6.3 ± 2.5 | [3] |
| HepG2 (Liver Cancer) | 11 ± 3.2 | [3] | |
| Compound 8 (Brominated) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [3] |
| A549 (Lung Cancer) | 3.5 ± 0.6 | [3] | |
| SW620 (Colon Cancer) | 10.8 ± 0.9 | [3] | |
| 10f (Selenadiazole-based) | MCF-7 (Breast Cancer) | 2.6 | [4] |
| HEK-293-T (Normal Kidney) | 1.2 | [4] | |
| 14c (Oxadiazole-based) | HCT116 (Colon Cancer) | 3.27 | [4] |
| 22d, f (Oxindole-based) | MCF-7 (Breast Cancer) | 3.41, 2.27 | [4] |
| T-47D (Breast Cancer) | 3.82, 7.80 | [4] | |
| 32a (Thiazole-based) | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [4] |
Table 2: In Vitro Cytotoxicity of Indolizine Derivatives
| Compound ID | Cell Line | IC50 (µM) or Growth Inhibition | Reference |
| Compound 3 (C3) | HepG2 (Liver Cancer) | Significant Inhibition | [5] |
| A549 (Lung Cancer) | Less Inhibition than HepG2 | [5] | |
| HeLa (Cervical Cancer) | Less Inhibition than HepG2 | [5] | |
| Compound 5c | Multiple Cancer Cell Lines | Strong Cytostatic Activity | [6] |
| HOP-62 (Non-small cell lung) | 34% Cytotoxicity | [6] | |
| SNB-75 (Glioblastoma) | 15% Cytotoxicity | [6] | |
| Compound 6d | HePG-2, HCT-116, MCF-7 | 6.02 to 13.87 | [7] |
| Compound 6m | HePG-2, HCT-116, MCF-7 | 11.97, 28.37, 19.87 | [7] |
| Compound 6o | HePG-2, HCT-116, MCF-7 | 6.02 to 13.87 | [7] |
| Naphthindolizinedione 11a | Leukemia, Colon, Renal Cancer | <0.01 to 0.2 | [8] |
Table 3: In Vitro Cytotoxicity of Amiodarone and Verapamil
| Compound | Cell Line | IC50 (µM) | Reference |
| Amiodarone | HPL1A (Lung Epithelial) | 12.4 | [9] |
| FRTL-5 (Rat Thyroid) | 75-200 | [10] | |
| CHO (Ovary Fibroblasts) | 75-200 | [10] | |
| hTF (Human Thyroid Follicles) | 37.5 | [10] | |
| HepG2 (Liver) | Less sensitive | [11][12] | |
| Vero (Kidney Epithelial) | Most sensitive | [11][12] | |
| Desethylamiodarone (B1670286) (Metabolite) | HPL1A (Lung Epithelial) | 5.07 | [9] |
| Verapamil | MRP1-BHK-21 | >20 | [13] |
| U937 (Monocytic Leukemia) | Dose and time dependent | [14] | |
| THP1 (Monocytic Leukemia) | Dose and time dependent | [14] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.
General MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/well) and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells containing vehicle (e.g., DMSO) without the test compound are also included.[5]
3. Incubation:
-
The plates are incubated with the test compounds for a specified period, typically ranging from 24 to 72 hours.[5]
4. MTT Addition and Incubation:
-
After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well.[15]
-
The plates are then incubated for an additional 2 to 4 hours to allow for the formation of formazan crystals.[15]
5. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[15]
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical workflow for in vitro cytotoxicity testing and the logical process for comparative analysis.
Potential Signaling Pathway for Indolizine-Induced Apoptosis
Some studies on indolizine derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis. A potential signaling pathway is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of novel naphthindolizinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity effects of amiodarone on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. makhillpublications.co [makhillpublications.co]
- 15. benchchem.com [benchchem.com]
Assessing the Reproducibility of Butoprozine Hydrochloride Experimental Results: A Comparative Guide
A critical evaluation of the available experimental data for Butoprozine (B1214203) Hydrochloride reveals a significant gap in the scientific literature, making a direct assessment of the reproducibility of its experimental results currently unfeasible. The primary source of data remains a 1982 study by Néliat et al., which investigated the electrophysiological effects of Butoprozine on isolated cardiac preparations and compared them with the established antiarrhythmic agents, amiodarone (B1667116) and verapamil (B1683045). This guide provides a comprehensive summary of the available data for Butoprozine Hydrochloride alongside a comparative analysis with its alternatives, highlighting the need for further independent research to validate the initial findings.
Comparative Electrophysiological Effects
The seminal study by Néliat et al. provides the only known quantitative data on the electrophysiological effects of this compound. The experiments were conducted on isolated sheep Purkinje fibers and frog atrial fibers. The findings suggest that this compound possesses a combination of effects seen with both amiodarone and verapamil, positioning it as a potentially potent antiarrhythmic agent.[1]
Below is a summary of the key electrophysiological parameters affected by this compound in comparison to amiodarone and verapamil, as reported by Néliat et al. (1982).
| Electrophysiological Parameter | This compound | Amiodarone | Verapamil | Tissue Preparation |
| Action Potential Duration | Increased | Increased | No significant effect | Sheep Purkinje Fibers |
| Plateau Phase | Depressed | No significant effect | Depressed | Sheep Purkinje Fibers |
| Amplitude of Action Potential | Decreased | No significant effect | No significant effect | Sheep Purkinje Fibers |
| Maximum Rate of Depolarization (Vmax) | Decreased | No significant effect | No significant effect | Sheep Purkinje Fibers |
| Pacemaker Activity | Inhibited | Inhibited | Inhibited | Sheep Purkinje Fibers |
| Repetitive Activity | Inhibited | Inhibited | Inhibited | Frog Atrial Fibers |
| Slope of Diastolic Depolarization | Reduced | Reduced | Not specified | Sheep Purkinje Fibers, Frog Atrial Fibers |
Note: This table is based on the qualitative descriptions of the effects in the 1982 study by Néliat et al.[1] Specific quantitative data (e.g., percentage change, concentrations) was not presented in a tabular format in the original publication.
Experimental Protocols
The methodologies employed in the pivotal 1982 study are crucial for any future attempts at replication. The following is a detailed description of the experimental protocols used by Néliat et al.
Sheep Cardiac Purkinje Fibers Electrophysiology
-
Tissue Preparation: Purkinje fibers were isolated from sheep hearts.
-
Experimental Technique: A conventional microelectrode technique was used to record intracellular action potentials.
-
Parameters Measured:
-
Action Potential Duration (APD)
-
Plateau Phase
-
Amplitude of the Action Potential
-
Maximum Rate of Depolarization (Vmax)
-
Pacemaker Activity
-
Slope of Diastolic Depolarization
-
-
Drug Administration: this compound, amiodarone, and verapamil were added to the superfusion solution at various concentrations.
Frog Atrial and Ferret Ventricular Fibers Electrophysiology
-
Tissue Preparation: Atrial fibers were isolated from frogs, and ventricular fibers from ferrets.
-
Experimental Technique: A double sucrose (B13894) gap technique was employed to measure transmembrane ionic currents.
-
Parameters Measured:
-
Repetitive Activity
-
Inhibition of Automaticity
-
-
Drug Administration: The three drugs were applied to the preparations to assess their effects on induced electrical activity.
Signaling Pathways and Experimental Workflow
To visualize the logical flow of the comparative study and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the electrophysiological effects of Butoprozine HCl, Amiodarone, and Verapamil.
Caption: Proposed mechanism of antiarrhythmic action for this compound based on its observed electrophysiological effects.
Conclusion and Future Directions
The existing data, while limited, suggests that this compound has a unique electrophysiological profile, combining the characteristics of Class I, III, and IV antiarrhythmic drugs. However, the lack of independent studies makes it impossible to definitively assess the reproducibility of these findings. To establish the reliability of the initial experimental results, further research is imperative.
Future studies should aim to:
-
Replicate the original experiments by Néliat et al. on sheep Purkinje fibers and frog atrial fibers to directly verify the initial findings.
-
Expand the investigation to other animal models and cardiac tissues to understand the broader applicability of Butoprozine's effects.
-
Utilize modern electrophysiological techniques , such as patch-clamp, to provide a more detailed understanding of the specific ion channel interactions.
-
Conduct concentration-response studies to quantify the potency and efficacy of this compound and allow for a more precise comparison with other antiarrhythmic agents.
Without such follow-up research, the promising results from 1982 remain an isolated observation, and the true potential of this compound as a therapeutic agent cannot be fully evaluated by the scientific community.
References
Peer-Reviewed Validation of Butoprozine Hydrochloride's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butoprozine (B1214203) Hydrochloride's electrophysiological effects with those of established antiarrhythmic agents, amiodarone (B1667116) and verapamil (B1683045). The information is based on peer-reviewed preclinical studies. Due to the limited availability of recent research, this guide focuses on the foundational studies that first characterized the therapeutic potential of Butoprozine.
Comparative Electrophysiological Effects
The therapeutic potential of Butoprozine Hydrochloride as an antiarrhythmic agent was primarily investigated in the early 1980s through a series of preclinical studies. These studies identified Butoprozine as a compound with a unique pharmacological profile, exhibiting characteristics of both Class III and Class IV antiarrhythmic drugs, with amiodarone and verapamil used as key comparators.[1][2]
Butoprozine's mechanism of action involves the modulation of several key cardiac ion channels, leading to changes in the cardiac action potential.[1][2] It has been shown to increase the action potential duration, an effect similar to that of amiodarone, while also depressing the plateau phase of the action potential, a characteristic shared with verapamil.[1] Furthermore, Butoprozine decreases the amplitude and the maximum rate of depolarization.[1] Its inhibitory effect on pacemaker activity is attributed to a reduction in the slope of diastolic depolarization.[1]
Table 1: Effects on Cardiac Action Potential Parameters
| Parameter | This compound | Amiodarone (Class III) | Verapamil (Class IV) |
| Action Potential Duration | ↑[1] | ↑[1] | → / ↓ |
| Plateau Phase | ↓[1] | → | ↓[1] |
| Maximum Rate of Depolarization (Vmax) | ↓[1] | ↓ | ↓ |
| Amplitude | ↓[1] | → / ↓ | ↓ |
| Slope of Diastolic Depolarization | ↓[1] | ↓[1] | ↓ |
(↑ = Increase; ↓ = Decrease; → = No significant change)
Table 2: Effects on Cardiac Ion Currents
| Ion Current | This compound | Amiodarone (Class III) | Verapamil (Class IV) |
| Fast Sodium Inward Current (INa) | ↓[2] | ↓ (at high concentrations) | ↓ (at high concentrations)[2] |
| Slow Calcium Inward Current (ICa) | ↓[2] | ↓ (at high concentrations) | ↓[2] |
| Delayed Rectifier Potassium Outward Current (IK) | ↓[2] | ↓[2] | ↓ (at high concentrations)[2] |
(↓ = Decrease)
Experimental Protocols
The foundational research on this compound utilized established in vitro electrophysiological techniques to characterize its effects on isolated cardiac tissues. The primary methods cited are the microelectrode technique and the double sucrose (B13894) gap technique.
Microelectrode Technique for Intracellular Recordings
This technique is used to measure the transmembrane potential of single cardiac cells.
-
Tissue Preparation: Isolated cardiac preparations, such as sheep cardiac Purkinje fibers, are dissected and placed in a tissue bath.[1]
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH, and gassed with a mixture of oxygen and carbon dioxide.
-
Microelectrode Impalement: A fine-tipped glass microelectrode, filled with a conducting solution (e.g., 3 M KCl), is used to impale a single cardiac cell.
-
Data Acquisition: The potential difference between the intracellular microelectrode and an extracellular reference electrode is amplified and recorded to measure the resting membrane potential and action potentials.
-
Drug Application: Test compounds (Butoprozine, amiodarone, verapamil) are added to the superfusion solution at various concentrations to determine their effects on the electrophysiological parameters.
Double Sucrose Gap Voltage Clamp Technique
This method is employed to measure specific ion currents across the cardiac cell membrane.
-
Fiber Preparation: Small bundles of cardiac fibers, such as frog atrial or ferret ventricular fibers, are isolated.[2]
-
Chamber Setup: The fiber is placed in a three-compartment chamber. The two outer compartments are perfused with a high-potassium solution to depolarize the ends of the fiber, while the central compartment is perfused with a test solution containing the drug of interest. The compartments are separated by streams of isotonic sucrose solution, which act as electrical insulators (the "sucrose gaps").
-
Voltage Clamp: Electronic feedback circuitry is used to "clamp" the membrane potential of the segment of the fiber in the central compartment at a desired voltage.
-
Current Measurement: The current required to maintain this constant voltage is measured, which is equal and opposite to the net current flowing across the cell membrane.
-
Data Analysis: By applying various voltage clamp protocols, it is possible to isolate and measure the amplitude and kinetics of different ion currents (e.g., INa, ICa, IK) and to study the effects of drugs on these currents.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Electrophysiology Experimental Workflow.
References
- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Butoprozine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Butoprozine Hydrochloride. Due to the limited availability of specific toxicological and environmental data for this compound, a cautious approach is mandated, treating the substance as potentially hazardous waste.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Characterization and Segregation
A. Hazardous Waste Determination:
In the absence of a specific Safety Data Sheet (SDS) detailing disposal requirements for this compound, it is crucial to conduct a hazardous waste determination. This assessment, ideally performed in consultation with your institution's Environmental Health and Safety (EHS) department, will classify the waste according to the Resource Conservation and Recovery Act (RCRA) characteristics:
-
Ignitability: The potential to readily catch fire.
-
Corrosivity: The ability to corrode metal or have a very high or low pH.[1]
-
Reactivity: The tendency to explode or undergo violent chemical reactions.[1]
-
Toxicity: The presence of harmful substances that can leach into the environment.[1][2]
Until a formal determination is made, this compound waste should be managed as hazardous waste.
B. Waste Segregation:
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.
III. Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department or their designated hazardous waste contractor.
-
Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed and certified hazardous waste disposal company. The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.
Important Note: It is strictly prohibited to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and significant regulatory penalties.
IV. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides general information relevant to the disposal of laboratory chemical waste.
| Parameter | Value/Guideline | Source |
| RCRA Hazardous Waste Codes | To be determined by EHS; potentially a "D" code if it exhibits toxicity characteristics. | [3] |
| Recommended Disposal Method | High-temperature incineration by a licensed hazardous waste vendor. | General Pharmaceutical Waste Guidelines |
| Container Type | Chemically resistant, sealed container (e.g., HDPE) | [4] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Accumulation Start Date | [5] |
V. Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Butoprozine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Butoprozine Hydrochloride, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety measures.
| Protection Type | Recommended Equipment and Practices |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. |
| Hand Protection | Wear chemical-resistant gloves selected based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace. Nitrile or neoprene gloves are often preferred.[1] For tasks with a higher risk of exposure, such as compounding or disposal, wearing two pairs of gloves is recommended.[2] |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] At a minimum, a laboratory coat and close-toed footwear should be worn. |
| Respiratory Protection | Use only with adequate ventilation. If an assessment of respiratory hazards indicates the need for a respirator, use a NIOSH- or CEN-certified respirator. Respirators are not a substitute for engineering controls like a chemical fume hood. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]
Preparation and Handling
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.
-
Ensure adequate ventilation is always present.
-
Avoid contact with skin, eyes, and personal clothing.
Accidental Release Measures
-
In the event of a spill, wear appropriate PPE and prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material and place into a sealed container for disposal.
-
Ensure the spill area is well-ventilated.
First Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Consult local, state, and federal regulations for proper disposal. In many cases, disposal will involve a licensed professional waste disposal service. One method may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Decontamination: All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Dispose of contaminated disposable items, such as gloves and gowns, as chemical waste.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram outlines the key steps and decision points.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
